Butoxycarbonyl-PEG5-sulfonic acid
Descripción
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O10S/c1-17(2,3)27-16(18)4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-28(19,20)21/h4-15H2,1-3H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMKLAIQHSRPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901137938 | |
| Record name | 4,7,10,13,16-Pentaoxaoctadecanoic acid, 18-sulfo-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901137938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1817735-28-6 | |
| Record name | 4,7,10,13,16-Pentaoxaoctadecanoic acid, 18-sulfo-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16-Pentaoxaoctadecanoic acid, 18-sulfo-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901137938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Butoxycarbonyl-PEG5-sulfonic acid: Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butoxycarbonyl-PEG5-sulfonic acid (Boc-PEG5-sulfonic acid) is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker of significant interest in the field of drug development, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease. The linker component of a PROTAC is crucial as it connects the target protein binder and the E3 ligase ligand, and its composition and length significantly impact the efficacy of the resulting molecule.
This technical guide provides a comprehensive overview of the known properties of this compound, its role in bioconjugation, and general experimental workflows for its application.
Core Properties of this compound
This compound is characterized by a terminal tert-butoxycarbonyl (Boc) protecting group and a sulfonic acid moiety, connected by a five-unit polyethylene glycol chain. The Boc group provides a stable, yet readily cleavable, protection for a primary amine, which is essential in multi-step organic synthesis. The PEG chain enhances the solubility and pharmacokinetic properties of the molecule to which it is attached. The terminal sulfonic acid group can be utilized for further chemical modifications.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 1817735-28-6 | [1][2] |
| Molecular Formula | C17H34O10S | [1] |
| Molecular Weight | 430.51 g/mol | [1] |
| Appearance | Solid | |
| Purity | ≥95% | |
| Solubility | Soluble in Water, DMSO, DCM, DMF | |
| Storage Conditions | -20°C |
Role in PROTAC Synthesis
Boc-PEG5-sulfonic acid serves as a versatile linker in the modular synthesis of PROTACs.[3] The hydrophilic PEG spacer can improve the solubility and cell permeability of the final PROTAC molecule.[4] The length of the PEG chain is a critical parameter that can be fine-tuned to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[5][6]
The synthetic strategy typically involves the deprotection of the Boc group to reveal a primary amine, which can then be coupled to a carboxylic acid on either the target protein ligand or the E3 ligase ligand. Alternatively, the sulfonic acid moiety could be activated for conjugation, though this is less commonly described in the context of PROTAC synthesis.
Experimental Protocols
General Boc Deprotection Protocol
The removal of the Boc protecting group is a standard procedure in organic synthesis and is typically achieved under acidic conditions.
Materials:
-
Boc-PEG5-sulfonic acid
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether (for precipitation, optional)
Procedure:
-
Dissolve the Boc-protected PEG linker in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature and monitor the progress by an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed (usually 1-2 hours).[7][8]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine-TFA salt can often be used directly in the next step. Alternatively, for neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[7]
PROTAC Synthesis Workflow
The deprotected amino-PEG5-sulfonic acid can then be incorporated into a PROTAC through standard amide bond formation reactions.
Caption: General workflow for the synthesis of a PROTAC using Boc-PEG5-sulfonic acid.
Conclusion
This compound is a valuable chemical tool for the construction of complex biomolecules, most notably PROTACs. Its well-defined structure, including a readily cleavable protecting group and a beneficial PEG spacer, allows for controlled and efficient synthetic strategies. While specific synthesis protocols for this exact molecule are proprietary, the general principles of PEG chemistry and Boc deprotection are well-established, providing a solid foundation for its application in innovative drug discovery programs. Researchers and scientists can leverage the properties of this linker to optimize the pharmacokinetic and pharmacodynamic profiles of their novel protein-degrading therapeutics.
References
- 1. This compound - CAS:1817735-28-6 - KKL Med Inc. [kklmed.com]
- 2. CAS Number Search List | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. biochempeg.com [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis of Butoxycarbonyl-PEG5-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines a plausible and detailed synthesis pathway for Butoxycarbonyl-PEG5-sulfonic acid (Boc-PEG5-SO3H), a bifunctional linker critical in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1] The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal Boc-protected amine and sulfonic acid groups offer versatile handles for sequential and controlled conjugation. This document provides a comprehensive overview of the proposed synthesis, including detailed experimental protocols and a visualization of the synthetic pathway.
I. Proposed Synthesis Pathway
The synthesis of this compound can be envisioned as a two-step process commencing from the commercially available amino-PEG5-alcohol. The pathway involves the protection of the terminal amino group with a tert-butyloxycarbonyl (Boc) group, followed by the sulfonation of the terminal hydroxyl group.
Step 1: Boc Protection of Amino-PEG5-alcohol
The initial step focuses on the selective protection of the primary amine in amino-PEG5-alcohol using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to yield N-Boc-PEG5-alcohol. The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions, making it an ideal protecting group for multi-step synthesis.
Step 2: Sulfonation of N-Boc-PEG5-alcohol
The terminal hydroxyl group of the N-Boc-PEG5-alcohol is then converted to a sulfonic acid. A common method for the sulfonation of polyethylene glycols is the use of chlorosulfonic acid (ClSO₃H) in a chlorinated solvent. This reaction proceeds via the formation of a sulfate (B86663) ester intermediate, which is subsequently hydrolyzed to the sulfonic acid. Careful control of the reaction conditions is crucial to prevent side reactions.
II. Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis of this compound.
Protocol 1: Synthesis of N-Boc-PEG5-alcohol
Materials:
-
Amino-PEG5-alcohol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve amino-PEG5-alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 eq) to the solution and stir at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure N-Boc-PEG5-alcohol.
Protocol 2: Synthesis of this compound
Materials:
-
N-Boc-PEG5-alcohol
-
Chlorosulfonic acid (ClSO₃H)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Dissolve N-Boc-PEG5-alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (1.1 eq) dropwise to the stirred solution via a dropping funnel.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into cold diethyl ether to precipitate the product.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
III. Data Presentation
| Parameter | Step 1: Boc Protection | Step 2: Sulfonation |
| Typical Yield | > 90% | 80-95% |
| Purity (Post-Purification) | > 95% | > 95% |
| Reaction Time | 12-24 hours | 3-5 hours |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
IV. Mandatory Visualization
The following diagram illustrates the proposed synthesis pathway for this compound.
Caption: Proposed synthesis of this compound.
References
An In-depth Technical Guide to Boc-PEG5-sulfonic acid: Structure, Properties, and Applications in Drug Development
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butoxycarbonyl-polyethylene glycol (5)-sulfonic acid (Boc-PEG5-sulfonic acid). Aimed at researchers, scientists, and drug development professionals, this document details the molecule's specifications, outlines key experimental protocols, and illustrates relevant experimental workflows.
Core Chemical and Physical Properties
Boc-PEG5-sulfonic acid is a heterobifunctional linker molecule featuring a Boc-protected amine and a terminal sulfonic acid group, separated by a five-unit polyethylene (B3416737) glycol (PEG) spacer. This structure is instrumental in bioconjugation and drug delivery, offering a combination of a stable, yet removable, protecting group and a highly acidic functional moiety. The PEG linker enhances aqueous solubility and can reduce the immunogenicity of conjugates.[1][2]
The key attributes of Boc-PEG5-sulfonic acid and a related compound are summarized below for comparison.
| Property | Boc-PEG5-sulfonic acid | Carboxy-PEG5-sulfonic acid (for comparison) | Reference |
| Molecular Formula | C₁₇H₃₅NO₉S | C₁₃H₂₆O₁₀S | [1] |
| Molecular Weight | 413.52 g/mol (Calculated) | 374.40 g/mol | [3] |
| CAS Number | 1817735-28-6 | 1817735-38-8 | [1][3] |
| Appearance | Typically a solid powder or viscous liquid | Solid Powder | [3] |
| Purity | ≥95% | ≥98% | [] |
| Solubility | Soluble in DMSO and water | Soluble in DMSO and water | [] |
| Storage Conditions | Store at -20°C for long term, 2-8°C for short term | Store at -20°C for long term, 2-8°C for short term | [] |
Applications in Research and Drug Development
The unique characteristics of Boc-PEG5-sulfonic acid make it a versatile tool in several advanced applications:
-
Bioconjugation and Drug Delivery : The sulfonic acid group can be used for conjugation to various biomolecules.[5] The hydrophilic PEG linker improves the pharmacokinetic properties of the resulting conjugates.[2]
-
Surface Modification : The sulfonic acid moiety can be used to modify surfaces, such as metal oxides and nanoparticles, to enhance hydrophilicity and stability in aqueous solutions.[5]
-
PROTACs and Targeted Therapeutics : While less common than carboxylic acid or amine linkers, the PEG and Boc-protected amine components are relevant to the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[6][7] The Boc group allows for sequential conjugation steps.
Experimental Protocols
The utility of Boc-PEG5-sulfonic acid lies in the ability to selectively deprotect the Boc group to reveal a primary amine for subsequent reactions.
Boc Deprotection Protocol
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.[8]
Objective: To remove the Boc protecting group from the amine terminus of the PEG linker.
Materials:
-
Boc-PEG5-sulfonic acid or a conjugate thereof
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the Boc-protected compound in DCM (e.g., 0.1 M solution) in a round-bottom flask under an inert atmosphere.[9]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution (typically 20-50% v/v).[9][10]
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.[9]
-
Monitor the reaction progress by a suitable analytical method, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]
-
Once the reaction is complete, the solvent and excess TFA can be removed under reduced pressure. The resulting amine salt is often used in the next step without further purification.[11]
Safety Precautions: TFA is a strong, corrosive acid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Visualizing Workflows and Structures
Diagrams are essential for representing complex chemical structures and experimental workflows.
References
- 1. t-Butoxycarbonyl-PEG5-sulfonic acid, 1817735-28-6 | BroadPharm [broadpharm.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. xcessbio.com [xcessbio.com]
- 5. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Butoxycarbonyl-PEG5-sulfonic acid
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of Butoxycarbonyl-PEG5-sulfonic acid (Boc-PEG5-SO3H), a heterobifunctional linker crucial for the development of advanced therapeutics. The document details the molecule's physicochemical properties, its application in Proteolysis Targeting Chimeras (PROTACs), and protocols for its characterization and use.
Core Properties of this compound
This compound is a chemical linker molecule characterized by three key components: a tert-butoxycarbonyl (Boc) protected amine, a five-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal sulfonic acid group. The Boc group offers a stable protecting group for the amine, which can be selectively removed under acidic conditions. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate molecules.[1][2] The terminal sulfonic acid group can participate in various chemical reactions, including esterification and amidation.[1]
Data Presentation: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₃₄O₁₀S | [3] |
| Molecular Weight | 430.51 g/mol | [3][4] |
| CAS Number | 1817735-28-6 | [3][4] |
| Purity | Typically ≥95% | [1] |
| Appearance | Varies (often a solid or oil) | - |
| Solubility | Soluble in water, DMSO, DMF, DCM | [1] |
| Storage Conditions | -20°C, sealed, dry | [4] |
Application in PROTAC Synthesis
This compound is primarily utilized as a linker in the synthesis of PROTACs.[3][5][6][7] PROTACs are heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[8][9] A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[10][11]
The PEG5 linker provides the necessary length and flexibility to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase, which is a critical step for subsequent ubiquitination and degradation.[12] The sulfonic acid moiety can be used as a handle for conjugation to either the target protein ligand or the E3 ligase ligand.
PROTAC Mechanism of Action
The general mechanism by which a PROTAC induces protein degradation is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.[12]
-
Ubiquitination: Within the complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[9]
-
Proteasomal Recognition: The polyubiquitinated target protein is then recognized by the 26S proteasome.[9][12]
-
Degradation: The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule is released and can act catalytically to induce the degradation of another target protein molecule.[9][12]
Caption: Logical workflow of the PROTAC mechanism of action.
Experimental Protocols
The following sections provide detailed methodologies for the characterization and modification of this compound. These protocols are adapted from established procedures for similar PEG-linker molecules.[13][14][15]
3.1. Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine, a common step before conjugation.
-
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.
-
Slowly add TFA to the stirred solution (typically 20-30% v/v).
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
The resulting deprotected product (H₂N-PEG5-SO₃H) as a TFA salt can often be used in the next step without further purification.
-
Caption: Experimental workflow for Boc group deprotection.
3.2. Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the chemical structure of the linker.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Transfer the solution to a clean, dry NMR tube.
-
-
¹H NMR Spectroscopy Parameters (400 MHz):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
-
Expected ¹H NMR Signals:
-
A singlet at ~1.4 ppm corresponding to the 9 protons of the Boc group's t-butyl moiety.
-
A series of multiplets in the range of ~3.4-3.7 ppm corresponding to the methylene (B1212753) protons of the PEG backbone.
-
Signals corresponding to the methylene groups adjacent to the sulfonic acid and the Boc-protected amine.
-
3.3. Characterization by HPLC-MS
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is essential for assessing the purity and confirming the molecular weight of the compound.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of ~1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.
-
-
LC Conditions (Reversed-Phase):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-20 minutes is a typical starting point.
-
Flow Rate: 0.2-0.4 mL/min.
-
Detection: UV at 210-220 nm (for amide bonds if conjugated) and MS detector.
-
-
MS Conditions (Positive Ion ESI):
-
Ion Source: Electrospray ionization (ESI).
-
Polarity: Positive.
-
Mass Range: m/z 100-1000.
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ (expected m/z ≈ 431.5) and other common adducts like [M+Na]⁺.
-
Caption: Workflow for structural and purity analysis.
References
- 1. t-Butoxycarbonyl-PEG5-sulfonic acid, 1817735-28-6 | BroadPharm [broadpharm.com]
- 2. t-Butoxycarbonyl-PEG5-sulfonic acid_1817735-28-6_新研博美 [xinyanbm.com]
- 3. This compound - CAS:1817735-28-6 - KKL Med Inc. [kklmed.com]
- 4. forcbio.com [forcbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. This compound | PROTAC Linker | MCE [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 10. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Navigating the Solubility of Butoxycarbonyl-PEG5-sulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Butoxycarbonyl-PEG5-sulfonic acid (Boc-PEG5-SO3H), a heterobifunctional PEG linker crucial in bioconjugation and drug delivery. This document outlines its qualitative solubility in various organic solvents, presents a general framework for quantitative solubility determination, and offers detailed experimental protocols.
Core Concepts in Solubility
This compound is an amphiphilic molecule, possessing both a hydrophobic t-butoxycarbonyl (Boc) protecting group and a hydrophilic polyethylene (B3416737) glycol (PEG) chain terminated with a highly polar sulfonic acid group. This structure dictates its solubility profile. The PEG chain and the sulfonic acid group contribute to its solubility in aqueous and polar organic solvents.[1][2][3] Conversely, the Boc group can impart some solubility in less polar organic media.
Qualitative and Quantitative Solubility Data
While specific quantitative solubility data for this compound is not widely available in published literature, qualitative information from suppliers indicates its solubility in a range of common laboratory solvents.[1] For comparative purposes, this guide also includes quantitative data for a structurally similar compound, Boc-NH-PEG3-Acid, to provide researchers with a potential reference point.
Table 1: Solubility Profile of this compound and a Related Compound
| Compound | Solvent | Solubility | Temperature (°C) | Data Type |
| This compound | Water | Soluble | Not Specified | Qualitative |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Not Specified | Qualitative | |
| Dichloromethane (DCM) | Soluble | Not Specified | Qualitative | |
| Dimethylformamide (DMF) | Soluble | Not Specified | Qualitative | |
| Boc-NH-PEG3-Acid | Dimethylformamide (DMF) | 5 mg/mL | Not Specified | Quantitative |
| Dimethyl sulfoxide (DMSO) | 1 mg/mL | Not Specified | Quantitative | |
| Ethanol | 30 mg/mL | Not Specified | Quantitative |
Data for this compound is based on supplier information.[1] Data for Boc-NH-PEG3-Acid is provided for illustrative purposes.
Experimental Protocols for Solubility Determination
To ascertain the precise quantitative solubility of this compound in a specific organic solvent, a systematic experimental approach is required. The following protocol outlines a general and robust method based on the widely accepted shake-flask technique followed by High-Performance Liquid Chromatography (HPLC) analysis.
Protocol: Quantitative Solubility Determination by Shake-Flask Method and HPLC Analysis
1. Materials:
- This compound
- Selected organic solvent (e.g., DMSO, DMF, DCM, Acetonitrile)
- Calibrated analytical balance
- Vortex mixer
- Thermostatic shaker incubator
- Centrifuge
- Syringe filters (0.22 µm)
- HPLC system with a suitable detector (e.g., UV, ELSD, or MS)
- Volumetric flasks and pipettes
2. Procedure:
3. Data Interpretation:
Visualizing the Solubility Determination Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:
Caption: A flowchart illustrating the key steps in the experimental workflow for quantifying the solubility of a compound.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Solvent Polarity: The polarity of the solvent plays a critical role. Polar aprotic solvents like DMSO and DMF are generally good solvents due to their ability to interact with the polar PEG chain and sulfonic acid group.
-
Temperature: Solubility is often temperature-dependent. For most solid solutes, solubility increases with temperature.
-
Presence of Water: The hygroscopic nature of PEG compounds means that the presence of even small amounts of water in organic solvents can significantly impact solubility.
-
pH (in aqueous or protic solvents): The ionization state of the sulfonic acid group will be affected by the pH of the medium, which can influence its solubility.
The interplay of these factors can be represented in a signaling pathway-style diagram:
Caption: A diagram showing the key physicochemical factors that influence the solubility of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Boc-PEG5-sulfonic acid
This technical guide provides a comprehensive overview of tert-Butoxycarbonyl-PEG5-sulfonic acid, a heterobifunctional linker molecule. It is designed for professionals in the fields of bioconjugation, drug delivery, and proteomics. This document outlines the molecule's specifications, details key experimental protocols, and illustrates relevant biochemical pathways and workflows.
Core Chemical and Physical Properties
Boc-PEG5-sulfonic acid is a versatile chemical tool featuring a Boc-protected amine at one end and a sulfonic acid group at the other, separated by a five-unit polyethylene (B3416737) glycol (PEG) spacer. This structure is instrumental in the synthesis of complex biomolecules. The PEG linker enhances the aqueous solubility of the parent molecule and provides a flexible spacer arm.[1]
The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines, notable for its stability in various conditions and its straightforward removal under acidic conditions.[2][3] The sulfonic acid group is highly acidic and hydrophilic, enabling strong interactions and participation in reactions like esterification and halogenation.[1][4]
Data Presentation
| Property | Value |
| CAS Number | 1817735-28-6[1] |
| Molecular Formula | C17H34O10S[1] |
| Molecular Weight | 430.5 g/mol [1] |
| Purity | ≥95%[1] |
| Appearance | Not specified, typically an oil or solid |
| Solubility | Water, DMSO, DCM, DMF[1] |
| Storage Conditions | -20°C[1] |
Applications in Research and Drug Development
The unique architecture of Boc-PEG5-sulfonic acid makes it a valuable linker in several advanced applications:
-
PROTAC (Proteolysis Targeting Chimera) Synthesis : This molecule can be used as a linker in the synthesis of PROTACs.[5] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[5] The PEG linker's length and flexibility are critical for the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[6]
-
Bioconjugation and Drug Delivery : The terminal sulfonic acid and the Boc-protected amine (which can be deprotected to a primary amine) allow for the conjugation of this linker to various biomolecules, such as peptides and proteins, as well as to drug molecules.[4][7] This is instrumental in creating targeted drug delivery systems, including antibody-drug conjugates (ADCs).[8]
-
Surface Modification : The functional groups can be used to immobilize the molecule onto surfaces for the development of biosensors and other diagnostic devices.[4]
Key Experimental Protocols
The utility of Boc-PEG5-sulfonic acid lies in the ability to selectively deprotect the Boc group and to couple the functional ends to other molecules.
Protocol 1: Boc Deprotection
This protocol describes the removal of the tert-butoxycarbonyl (Boc) group to expose the primary amine. This is typically achieved under acidic conditions.[8]
Materials:
-
Boc-PEG5-sulfonic acid
-
Anhydrous Dichloromethane (DCM)[8]
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane[6]
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath[8]
-
Rotary evaporator
-
Cold diethyl ether[8]
Procedure using Trifluoroacetic Acid (TFA):
-
Dissolve Boc-PEG5-sulfonic acid (1.0 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.[8]
-
Cool the solution to 0°C in an ice bath.[8]
-
Slowly add TFA to the stirred solution (typically 20-50% v/v).[8][9]
-
Remove the ice bath and allow the reaction to warm to room temperature.[8]
-
Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[8]
-
Add cold diethyl ether to the residue to precipitate the product as a TFA salt.[8]
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[8]
Protocol 2: Amide Coupling of the Deprotected Amine
This protocol describes the formation of a stable amide bond between the newly exposed amine of the PEG linker and a molecule containing a carboxylic acid.
Materials:
-
Deprotected PEG5-sulfonic acid amine salt (from Protocol 1) (1.1 equivalents)
-
Carboxylic acid-functionalized molecule (1.0 equivalent)[6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)[6]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)[6]
-
Anhydrous DMF (Dimethylformamide)[6]
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the carboxylic acid-functionalized molecule in anhydrous DMF under a nitrogen atmosphere.[6]
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[6]
-
Add the deprotected PEG5-sulfonic acid amine salt to the reaction mixture.
-
Stir the reaction at room temperature overnight.[6]
-
Monitor the reaction progress by LC-MS.[6]
-
Upon completion, the product can be purified by preparative HPLC.
Visualizations
Caption: General workflow for utilizing Boc-PEG5-sulfonic acid.
Caption: Role of a PEG linker in a PROTAC molecule.
Caption: Chemical transformation during Boc deprotection.
References
- 1. t-Butoxycarbonyl-PEG5-sulfonic acid, 1817735-28-6 | BroadPharm [broadpharm.com]
- 2. scispace.com [scispace.com]
- 3. chempep.com [chempep.com]
- 4. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]
- 5. xcessbio.com [xcessbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Indispensable Role of PEG Linkers in Modern Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Polyethylene glycol (PEG) linkers have become a cornerstone of bioconjugation, offering a versatile and powerful toolset to enhance the therapeutic and diagnostic potential of biomolecules. This technical guide provides an in-depth exploration of the applications of PEG linkers, detailing their fundamental properties, diverse classifications, and strategic use in drug development. We present quantitative data to inform linker selection, detailed experimental protocols for key conjugation and purification techniques, and visual diagrams of relevant biological pathways and experimental workflows to equip researchers with the knowledge to effectively leverage PEG technology.
Core Principles of PEGylation
PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, antibodies, or small molecule drugs.[1] This modification imparts several beneficial properties derived from the physicochemical nature of the PEG polymer—a hydrophilic, biocompatible, and non-immunogenic chain of repeating ethylene (B1197577) oxide units.[1][2]
The primary advantages of incorporating PEG linkers in bioconjugates include:
-
Improved Solubility: The hydrophilic nature of PEG can significantly increase the aqueous solubility of hydrophobic drugs and proteins.[1][3]
-
Enhanced Stability: PEG chains can sterically hinder the approach of proteolytic enzymes, protecting the conjugated molecule from degradation and increasing its stability in biological environments.[3][4]
-
Reduced Immunogenicity: The flexible PEG chains can mask antigenic epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system and lowering the risk of an adverse immune response.[1][3]
-
Prolonged Circulation Half-Life: By increasing the hydrodynamic volume of the bioconjugate, PEGylation slows its renal clearance, leading to a longer circulation time in the bloodstream.[1][5]
Classification of PEG Linkers
PEG linkers can be categorized based on their architecture, the reactivity of their terminal functional groups, and their stability in biological systems.
2.1. Architectural Classification:
-
Linear PEG Linkers: Consist of a single, straight PEG chain with functional groups at one or both ends. They are the most common type and are valued for their predictability.[1]
-
Branched PEG Linkers: Feature multiple PEG arms extending from a central core. This structure provides a greater shielding effect and a larger hydrodynamic radius compared to linear PEGs of the same molecular weight.[1][3]
-
Multi-Arm PEG Linkers: A more complex architecture with three or more PEG arms, often used in hydrogel formation and for creating multivalent bioconjugates.[6][7]
2.2. Functional Group Classification:
-
Homobifunctional PEG Linkers: Possess two identical reactive groups, primarily used for crosslinking molecules with the same type of functional group.[1]
-
Heterobifunctional PEG Linkers: Have two different reactive groups, allowing for the sequential and specific conjugation of two distinct molecules. This is particularly crucial in applications like the development of Antibody-Drug Conjugates (ADCs).[1]
Common reactive functional groups on PEG linkers include:
-
N-hydroxysuccinimide (NHS) Esters: React with primary amines (e.g., lysine (B10760008) residues in proteins) to form stable amide bonds.[1][6]
-
Maleimides: React specifically with thiol groups (e.g., cysteine residues) to form stable thioether bonds.[1][6]
-
Azides and Alkynes: Used in "click chemistry" reactions for highly efficient and specific bioconjugation.[6][8][9]
2.3. Stability-Based Classification:
-
Non-Cleavable PEG Linkers: Form a stable, permanent bond between the conjugated molecules.[1][10]
-
Cleavable PEG Linkers: Are designed to be stable in systemic circulation but are cleaved to release the payload in response to specific triggers within the target cell or microenvironment, such as changes in pH or the presence of specific enzymes.[1][3][10]
Quantitative Impact of PEGylation
The selection of a PEG linker is a critical decision in the design of a bioconjugate. The following tables summarize quantitative data on the impact of PEGylation on key biopharmaceutical properties.
Table 1: Effect of PEGylation on Circulation Half-Life
| Molecule | PEG Size (kDa) | Unmodified Half-Life | PEGylated Half-Life | Fold Increase | Reference(s) |
| Interferon-α2b | 12 (linear) | ~4-8 hours | ~40 hours | ~5-10 | [1] |
| rhTIMP-1 | 20 (linear) | 1.1 hours | 28 hours | ~25 | [11][12] |
| Paclitaxel (in liposomes) | - | 5.05 hours | 17.8 hours | ~3.5 | [6][7][13] |
| Interferon-α | 40 (branched) | 2.3 hours | ~50 hours | ~22 | [14] |
| Methotrexate (in nanoparticles) | 5 (linear) | - | Significantly increased | - | [15][16][17] |
Table 2: Effect of PEGylation on Solubility
| Molecule | PEG Type/Size | Fold Increase in Solubility | Reference(s) |
| Indomethacin (B1671933) | PEG 4000 | ~4 | [18] |
| Gliclazide | PEG 6000 | ~4 | [2] |
| Domperidone | PEG 8000 | ~10 | [19] |
| Simvastatin | PEG 12000 | ~3 | [20][21] |
| Paclitaxel | In PEGylated liposomes | Improved | [6][7][9][13][22] |
Table 3: Effect of PEGylation on Immunogenicity
| Molecule | PEG Size (kDa) | Reduction in Antibody Titer | Notes | Reference(s) |
| MDSPI16 (protein) | - | 62.5% | PEG can mask antigenic determinants. | [23] |
| Certolizumab | - | Reduced T-cell priming | PEGylation limits uptake by dendritic cells. | [24] |
| Various Proteins | 5 vs. 20 (linear) | Inconsistent | Effect depends on protein, animal model, and administration route. | [23] |
| Various Proteins | Branched vs. Linear | Branched may offer better shielding. | Higher surface density of PEG with branched structures. | [25] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of PEGylation strategies. The following sections provide step-by-step protocols for key experiments in bioconjugation.
4.1. Amine-Reactive PEGylation using NHS Esters
This protocol describes the general procedure for conjugating an NHS-ester-functionalized PEG to a protein.
-
Materials:
-
Protein to be PEGylated
-
Amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5-8.5)
-
mPEG-NHS ester
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
-
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.[14]
-
PEG-NHS Ester Solution Preparation: Equilibrate the vial of mPEG-NHS ester to room temperature before opening. Immediately before use, dissolve the required amount of mPEG-NHS ester in the organic solvent to create a concentrated stock solution (e.g., 10 mM). Do not store the reconstituted reagent.[14][19]
-
Conjugation Reaction: Add the calculated volume of the mPEG-NHS ester stock solution to the stirred protein solution. A 20-fold molar excess is a common starting point. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[14][26]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle agitation.[14][19]
-
Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.[14]
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[14]
-
4.2. Thiol-Reactive PEGylation using Maleimides
This protocol outlines the conjugation of a maleimide-functionalized PEG to a protein's thiol groups.
-
Materials:
-
Thiol-containing protein
-
Degassed, thiol-free buffer (e.g., PBS, Tris, or HEPES, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP) (optional)
-
mPEG-Maleimide
-
Anhydrous DMSO or DMF
-
-
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed buffer to a concentration of 1-10 mg/mL.[15][23]
-
(Optional) Reduction of Disulfide Bonds: If targeting cysteines involved in disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution. Flush with an inert gas, seal, and incubate for 20-30 minutes at room temperature.[15][22][23]
-
PEG-Maleimide Solution Preparation: Dissolve the required amount of mPEG-Maleimide in DMSO or DMF to create a stock solution.[15]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the mPEG-Maleimide stock solution to the protein solution with gentle stirring.[23]
-
Incubation: Flush the reaction vial with an inert gas, seal, and incubate for 2 hours at room temperature or overnight at 4°C. Protect from light if using a fluorescently-labeled PEG-maleimide.[23]
-
Purification: Remove unreacted PEG-maleimide and reducing agent by SEC, dialysis, or HPLC.[15][23]
-
4.3. Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius.
-
Materials:
-
Crude PEGylation reaction mixture
-
SEC column with an appropriate molecular weight range
-
SEC running buffer (e.g., PBS)
-
HPLC or FPLC system with a UV detector
-
-
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer.
-
Sample Preparation: Filter the crude reaction mixture through a 0.22 µm filter.
-
Injection and Elution: Inject the filtered sample onto the equilibrated column and elute with the running buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated conjugate will elute before the smaller, unreacted protein and excess PEG reagent.
-
Analysis: Analyze the collected fractions by SDS-PAGE or UV-Vis spectroscopy (at 280 nm for protein) to identify the fractions containing the purified PEGylated product.
-
4.4. Characterization of PEGylated Proteins
-
SDS-PAGE: A common technique to qualitatively assess PEGylation. The increased hydrodynamic size of the PEGylated protein results in a slower migration and a higher apparent molecular weight on the gel compared to the unmodified protein.[17][27][28][29]
-
Mass Spectrometry (MS): Provides a definitive confirmation of PEGylation by measuring the increase in molecular weight of the protein corresponding to the mass of the attached PEG linker(s).[12][25][30][31]
Signaling Pathways and Experimental Workflows
PEGylated bioconjugates are designed to interact with and modulate specific biological pathways. The following diagrams, created using Graphviz, illustrate a general workflow for bioconjugate development and two key signaling pathways often targeted by PEGylated therapeutics.
References
- 1. Pegylated interferon-alpha2b: pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy data. Hepatitis C Intervention Therapy Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of Dissolution Rate of Gliclazide Using Solid Dispersions with Polyethylene Glycol 6000 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pegylated interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced solubility and stability of PEGylated liposomal paclitaxel: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pegylated interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEGylation extends circulation half-life while preserving in vitro and in vivo activity of tissue inhibitor of metalloproteinases-1 (TIMP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.st [2024.sci-hub.st]
- 14. PharmGKB summary: peginterferon-α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. Improvement of solubility and dissolution rate of indomethacin by solid dispersions in Gelucire 50/13 and PEG4000 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. brieflands.com [brieflands.com]
- 21. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PEGylation of paclitaxel-loaded cationic liposomes drives steric stabilization of bicelles and vesicles thereby enhancing delivery and cytotoxicity to human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Pegylation Reduces the Uptake of Certolizumab Pegol by Dendritic Cells and Epitope Presentation to T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 28. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
The Critical Role of Sulfonic Acid in Advanced PEGylation Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a well-established and indispensable strategy in drug development, employed to enhance the therapeutic properties of proteins, peptides, nanoparticles, and small molecule drugs. The covalent attachment of PEG chains can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance, prolongs circulation half-life, and shields it from proteolytic degradation and immunogenic responses.[1][2] The choice of PEGylation reagent is critical to the success of this process, with the activating group dictating the reaction's efficiency, specificity, and the stability of the resulting conjugate. Among the various activated PEGs, those incorporating a sulfonic acid group, particularly in the form of N-hydroxysulfosuccinimide (sulfo-NHS) esters, have gained prominence due to their distinct advantages in aqueous-based bioconjugation reactions.
This technical guide provides an in-depth exploration of the role of the sulfonic acid moiety in PEGylation reagents. We will delve into the chemical principles, comparative performance data, and detailed experimental protocols, offering researchers and drug development professionals a comprehensive resource to inform the selection and optimization of PEGylation strategies.
Core Concepts: The Impact of the Sulfonic Acid Group
The primary role of the sulfonic acid group (-SO₃H) in PEGylation reagents is to impart enhanced aqueous solubility and reaction efficiency in biological buffers.[3][4] This is in contrast to their non-sulfonated counterparts, which often exhibit limited solubility in aqueous media, necessitating the use of organic co-solvents that can be detrimental to the stability and activity of biomolecules.
Enhanced Water Solubility
The sulfonic acid group is highly polar and readily ionizes in aqueous solutions, rendering the entire PEG reagent significantly more water-soluble.[3][5] This property is particularly advantageous when working with sensitive biological molecules that require an entirely aqueous reaction environment to maintain their native conformation and function.
Increased Stability of Reactive Esters
In the context of amine-reactive PEGylation, the sulfo-NHS ester demonstrates greater stability against hydrolysis in aqueous buffers compared to the standard NHS ester.[6][7] This enhanced stability provides a longer half-life for the reactive group, allowing for more efficient conjugation to the target molecule with a lower required molar excess of the PEG reagent. This, in turn, can simplify downstream purification processes and reduce costs.
Surface Modification and Charge Modulation
When used to modify surfaces such as nanoparticles or medical devices, sulfonic acid-terminated PEGs create a hydrophilic and negatively charged surface.[8][9] This negative surface charge, as measured by zeta potential, can play a crucial role in preventing non-specific protein adsorption (biofouling) and reducing aggregation of nanoparticles in physiological media.[8][10]
Quantitative Data on the Performance of Sulfonated PEGylation Reagents
The advantages of incorporating a sulfonic acid group into PEGylation reagents can be quantified through various physicochemical measurements. The following tables summarize key performance data, providing a basis for comparison with non-sulfonated analogues.
Table 1: Hydrolysis Half-life of NHS vs. Sulfo-NHS Esters in Aqueous Buffer
| pH | NHS Ester Half-life | Sulfo-NHS Ester Half-life | Reference(s) |
| 7.0 | 4-5 hours | ~7 hours | [6][7][9] |
| 8.0 | 1 hour | More stable than NHS ester | [7] |
| 8.6 | 10 minutes | More stable than NHS ester | [7] |
| 9.0 | Minutes | More stable than NHS ester | [6][9] |
Table 2: Influence of PEG End-Group Chemistry on Nanoparticle Zeta Potential
| Nanoparticle System | PEG End Group | Zeta Potential (mV) | pH | Reference(s) |
| PLGA Nanoparticles | Carboxyl (-COOH) | -23.9 | 7.2 | [9] |
| PLGA Nanoparticles | Amine (-NH₂) | Not Specified | 7.2 | [9] |
| Carboxylate-modified FluoSpheres | None (Carboxylated) | -35 | Not Specified | [8] |
| Carboxylate-modified FluoSpheres | mPEG-amine | -15.4 | Not Specified | [8] |
| Coated Nanoparticles | Carboxylic Acid | Varies with pH | 2-10 | [11] |
| Coated Nanoparticles | Amine | Varies with pH | 2-10 | [11] |
Table 3: Impact of PEGylation on Protein Aggregation
| Protein | PEGylation Status | Conditions | Outcome | Reference(s) |
| G-CSF | Unmodified | Neutral pH, 37°C | Precipitation | [12] |
| G-CSF | N-terminal 20 kDa PEG | Neutral pH, 37°C | Formation of soluble aggregates, slowed rate of aggregation | [12] |
| Various Proteins | General PEGylation | Not Specified | Reduced protein aggregation | [10][13] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of PEGylation technology. The following section provides a comprehensive protocol for a comparative analysis of a sulfo-NHS-activated PEG reagent versus its non-sulfonated NHS-activated counterpart for the PEGylation of a model protein, such as an IgG antibody.
Comparative PEGylation of IgG with mPEG-Sulfo-NHS and mPEG-NHS
Objective: To compare the PEGylation efficiency, yield, and effect on protein aggregation of a water-soluble (mPEG-Sulfo-NHS) versus a less water-soluble (mPEG-NHS) reagent.
Materials:
-
IgG antibody (e.g., human or bovine IgG)
-
mPEG-Sulfo-NHS ester (e.g., 5 kDa)
-
mPEG-NHS ester (e.g., 5 kDa)
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)
-
Borate Buffer, 0.1 M, pH 8.5 (amine-free)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing or centrifugal filters (10 kDa MWCO)
-
SDS-PAGE analysis equipment
-
Size Exclusion Chromatography (SEC-HPLC) system
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Protein Preparation:
-
Dissolve the IgG antibody in PBS (pH 7.4) to a final concentration of 5 mg/mL.
-
If the initial antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using dialysis or a centrifugal filter.
-
-
PEG Reagent Preparation:
-
Equilibrate both mPEG-Sulfo-NHS and mPEG-NHS vials to room temperature before opening to prevent moisture condensation.
-
mPEG-Sulfo-NHS: Immediately before use, dissolve the required amount directly in PBS (pH 7.4) to prepare a 10 mM stock solution.
-
mPEG-NHS: Immediately before use, dissolve the required amount in anhydrous DMSO to prepare a 100 mM stock solution. Then, dilute this stock solution in PBS (pH 7.4) to a final working concentration of 10 mM. Note: The final DMSO concentration in the reaction mixture should be kept below 10% (v/v) to minimize its effect on the protein structure.
-
-
PEGylation Reaction:
-
Set up two parallel reactions, one for each PEG reagent.
-
In separate microcentrifuge tubes, add the IgG solution.
-
Add a 20-fold molar excess of the 10 mM mPEG-Sulfo-NHS or mPEG-NHS solution to the respective IgG solutions.
-
Gently mix the reactions and incubate for 1 hour at room temperature or 2 hours at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to both reaction mixtures.
-
Incubate for 30 minutes at room temperature to ensure all unreacted NHS esters are hydrolyzed.
-
-
Purification of PEGylated IgG:
-
Remove unreacted PEG reagent and byproducts by dialysis against PBS (pH 7.4) at 4°C with several buffer changes or by using centrifugal filters.
-
-
Characterization and Analysis:
-
SDS-PAGE: Analyze the purified PEGylated IgG alongside the unmodified IgG to visualize the increase in molecular weight, indicating successful PEGylation.
-
SEC-HPLC: Quantify the extent of PEGylation and the presence of any aggregates. Compare the chromatograms of the two reaction products.
-
DLS: Measure the hydrodynamic diameter and polydispersity index of the PEGylated antibodies to assess for aggregation. Incubate the samples at 37°C and monitor changes over time to compare the stability of the conjugates.
-
Visualizing Key Processes and Relationships
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate critical workflows and reaction pathways.
Caption: Reaction pathway of amine-reactive PEGylation.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. idosi.org [idosi.org]
- 3. nanocomposix.com [nanocomposix.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PEGylation of G-CSF in organic solvent markedly increase the efficacy and reactivity through protein unfolding, hydroly… [ouci.dntb.gov.ua]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced Hydrophilicity and Antifouling Performance of PEG with Sulfoxide-Containing Side Chains for Nanomedicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creativepegworks.com [creativepegworks.com]
The Hydrophilicity of Short-Chain PEG Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the hydrophilicity of short-chain polyethylene (B3416737) glycol (PEG) compounds. As critical components in drug delivery systems, bioconjugation, and surface modification, a thorough understanding of their hydrophilic nature is paramount for the rational design of effective and safe therapeutics. This document outlines quantitative measures of hydrophilicity, detailed experimental protocols for their determination, and the implications of these properties on biological interactions and cellular signaling.
Quantitative Assessment of Hydrophilicity
The hydrophilicity of short-chain PEG compounds is a function of their molecular weight, chain length, and the chemical nature of their end-groups. This property can be quantified through various analytical techniques, with key data summarized below for comparative analysis.
Table 1: Water Contact Angle of PEG-Modified Surfaces
Water contact angle is a direct measure of surface wettability and, by extension, hydrophilicity. A lower contact angle indicates a more hydrophilic surface. The following table presents contact angle measurements for various surfaces modified with short-chain PEGs.
| Surface/Compound | PEG Chain Length/MW | Contact Angle (°) | Reference |
| Polydimethylsiloxane (PDMS) | Unmodified | 105 | [1] |
| PDMS-PEG Co-network | PEG/PDMS ratio: 1/2 | 75 | [1] |
| PDMS-PEG Co-network | PEG/PDMS ratio: 1/6 | 55 | [1] |
| PMSOEGE Film | - | < 5 | [2] |
| PEG Film | - | 27 | [2] |
| Pure PEG | - | 23 | [3] |
Table 2: Osmolality of Short-Chain PEG Solutions
Osmolality is a measure of the solute concentration in a solution and is influenced by the number of particles in that solution. For PEGs, osmolality varies with molecular weight and can impact biological systems through osmotic effects.
| PEG Compound | Concentration (w/v %) | Osmolality (mOsmol/kg) | Reference |
| PEG 200 | 30 | 3574 ± 0 | [4] |
| PEG 300 | 30 | 3381 ± 38 | [4] |
| PEG 400 | 30 | 1963 ± 17 | [4] |
| PEG 600 | 30 | 1926 ± 17 | [4] |
| PEG 1000 | 30 | 1363 ± 4 | [4] |
| PEG 1500 | 30 | 1515 ± 11 | [4] |
Experimental Protocols
Accurate and reproducible measurement of hydrophilicity is crucial for the development and characterization of PEGylated materials. The following sections detail the methodologies for key experiments cited in this guide.
Static Water Contact Angle Measurement
This method quantifies the wettability of a solid surface by measuring the angle at which a liquid droplet interfaces with the surface.
Materials and Equipment:
-
Contact angle goniometer with a high-resolution camera and analysis software.
-
Micrometer-controlled syringe or automated dispenser.
-
High-purity water (e.g., deionized or distilled).
-
The polymer film or PEG-modified surface to be tested.
Procedure:
-
Ensure the sample surface is clean, dry, and free of contaminants.
-
Place the sample on the goniometer stage.
-
Dispense a water droplet of a specified volume (e.g., 5 µL) onto the surface of the polymer film.[2][5]
-
Allow the droplet to equilibrate for a few seconds.[5]
-
Capture a high-resolution image of the droplet profile.
-
Use the analysis software to measure the contact angle at the three-phase (solid-liquid-vapor) boundary.[2]
-
Repeat the measurement at multiple locations on the sample surface to ensure reproducibility and calculate the average value.[2][5]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. In this technique, more hydrophilic compounds have a shorter retention time as they interact less with the nonpolar stationary phase.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD).
-
Reversed-phase column (e.g., C8 or C18).
-
High-purity water and an organic solvent (e.g., acetonitrile) for the mobile phase.
-
PEG standards and samples for analysis.
Procedure:
-
Prepare mobile phases of high-purity water (Solvent A) and an organic solvent like acetonitrile (B52724) (Solvent B).
-
Set up a gradient elution method, for example, starting with a high percentage of water and linearly increasing the percentage of the organic solvent over time (e.g., 10% to 90% Acetonitrile over 20 minutes).[5]
-
Equilibrate the HPLC system and the column with the initial mobile phase conditions.[5]
-
Prepare solutions of PEG standards and samples in a suitable solvent.
-
Inject a known volume of the sample or standard into the HPLC system.[5]
-
Record the chromatogram and determine the retention time of the PEG compounds. Shorter retention times indicate higher hydrophilicity.
Water Solubility Determination
This gravimetric method determines the extent to which a polymer dissolves in water.
Materials and Equipment:
-
Test polymer (short-chain PEG compound).
-
Deionized or distilled water.
-
Glass vessels with stoppers.
-
Shaker or agitator with temperature control.
-
Centrifuge or filtration apparatus.
-
Analytical balance.
Procedure:
-
Accurately weigh a known amount of the test polymer (e.g., 10 g).[5]
-
Add the polymer to a known volume of water in a glass vessel.
-
Agitate the mixture at a constant temperature (e.g., 20°C) for a defined period to ensure equilibrium is reached.[5]
-
Separate the undissolved polymer from the aqueous phase by centrifugation or filtration.[5]
-
Carefully dry the undissolved polymer to a constant weight.
-
Calculate the water solubility by subtracting the weight of the undissolved polymer from the initial weight.
Visualizing Key Concepts and Workflows
Graphical representations are invaluable for understanding complex processes and relationships. The following diagrams, generated using the DOT language, illustrate experimental workflows and the impact of hydrophilicity on biological interactions.
Workflow for Determining Hydrophilicity
The following diagram outlines the logical flow of experiments to characterize the hydrophilicity of a novel short-chain PEG compound.
The "Stealth Effect" of PEGylation on Nanoparticles
The hydrophilicity of PEG chains is central to the "stealth" properties of PEGylated nanoparticles, which allows them to evade the immune system and prolong circulation time.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Integrin interactions with immobilized peptides in polyethylene glycol diacrylate hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface chemistry modulates fibronectin conformation and directs integrin binding and specificity to control cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Stability of Boc-PEG5-Sulfonic Acid Under Diverse pH Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Boc-PEG5-sulfonic acid under various pH conditions. The stability of this heterobifunctional linker is critical for its successful application in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutics. Understanding its degradation profile ensures the integrity of the final product and the reliability of experimental outcomes.
Introduction to Boc-PEG5-Sulfonic Acid
Boc-PEG5-sulfonic acid is a valuable chemical tool comprising three key functional components:
-
A tert-butyloxycarbonyl (Boc) protected amine: This protecting group is widely used in organic synthesis due to its stability under basic and nucleophilic conditions and its facile removal under acidic conditions.[1][2]
-
A five-unit polyethylene (B3416737) glycol (PEG) spacer: The hydrophilic PEG chain enhances the aqueous solubility of the molecule and the resulting conjugates, which is often crucial for biological applications.[3]
-
A sulfonic acid group: As a strong acid, this group is typically deprotonated at physiological pH, imparting a negative charge and increasing water solubility.[4][5] Sulfonic acids are known for their high thermal stability.[4][5]
The stability of this entire molecule is a function of the individual stabilities of these components and their potential interactions under different pH environments.
Predicted Stability Profile at Different pH Conditions
While specific quantitative stability data for Boc-PEG5-sulfonic acid is not extensively available in public literature, a stability profile can be predicted based on the known chemistry of its constituent functional groups.
Acidic Conditions (pH < 4)
Under strongly acidic conditions, the primary degradation pathway is expected to be the cleavage of the Boc protecting group.[1][6] This acid-catalyzed hydrolysis releases the free amine, tert-butanol, and carbon dioxide. The reaction rate is dependent on the acid concentration.[7] The PEG linker and the sulfonic acid group are anticipated to be stable under these conditions.[4][5]
Neutral Conditions (pH 6-8)
Boc-PEG5-sulfonic acid is expected to exhibit its highest stability at neutral pH. The Boc group is generally stable in this pH range, as is the PEG chain and the sulfonic acid group.[1][8] For long-term storage of solutions, a neutral pH buffer is recommended.
Basic Conditions (pH > 9)
Under basic conditions, the Boc group and the sulfonic acid group are expected to be stable.[1] While the PEG chain is generally stable, prolonged exposure to strongly basic conditions, especially at elevated temperatures, could potentially lead to slow degradation of the polyether linkages, although this is less common under typical experimental conditions.
Quantitative Stability Data
A comprehensive understanding of the stability of Boc-PEG5-sulfonic acid requires quantitative analysis of its degradation over time at various pH values. The following table outlines a proposed experimental design for generating such data.
| pH | Buffer System (e.g., 50 mM) | Temperature (°C) | Time Points (hours) | Expected Primary Degradation |
| 2.0 | Glycine-HCl | 25, 40 | 0, 1, 2, 4, 8, 24, 48 | Boc Deprotection |
| 4.0 | Acetate | 25, 40 | 0, 1, 2, 4, 8, 24, 48 | Minimal Degradation Expected |
| 7.4 | Phosphate | 25, 40 | 0, 1, 2, 4, 8, 24, 48 | Minimal Degradation Expected |
| 9.0 | Borate | 25, 40 | 0, 1, 2, 4, 8, 24, 48 | Minimal Degradation Expected |
| 12.0 | Glycine-NaOH | 25, 40 | 0, 1, 2, 4, 8, 24, 48 | Potential for PEG Chain Degradation |
Experimental Protocols for Stability Assessment
A stability-indicating method is crucial for accurately quantifying the parent compound and detecting any degradation products. A combination of chromatographic and spectroscopic techniques is recommended.
Protocol 1: HPLC-UV Method for Quantitative Analysis
This protocol outlines a general method for assessing the stability of Boc-PEG5-sulfonic acid in a specific buffer over time.[9]
Instrumentation:
-
HPLC system with a UV detector.
Materials:
-
Boc-PEG5-sulfonic acid
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Buffers for pH stability study (as listed in the table above)
Procedure:
-
Sample Preparation: Prepare a stock solution of Boc-PEG5-sulfonic acid in a suitable solvent (e.g., water or DMSO). Dilute the stock solution into the respective pH buffers to a final concentration of approximately 1 mg/mL.
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each buffered solution into the HPLC system.
-
Incubation: Store the remaining solutions at the desired temperatures (e.g., 25°C and 40°C), protected from light.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and inject it into the HPLC system.
-
Data Analysis: Monitor the peak area of the parent compound at each time point. A decrease in the peak area indicates degradation. The percentage of the parent compound remaining can be calculated relative to the T=0 sample.
HPLC Conditions:
-
Gradient: 5-95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[10]
-
Column Temperature: 30°C.
Protocol 2: LC-MS for Identification of Degradation Products
This protocol is used to identify the mass of the parent compound and any potential degradation products.[9]
Procedure:
-
Sample Analysis: Use the same HPLC method as described in Protocol 1, but with a mass spectrometer as the detector.
-
Data Analysis:
-
Confirm the mass of the parent compound in the T=0 sample.
-
Analyze the mass spectra of any new peaks that appear in the chromatograms of the incubated samples.
-
The primary expected degradation product under acidic conditions is the de-protected amine (H2N-PEG5-sulfonic acid).
-
Protocol 3: Monitoring Boc Deprotection by ¹H NMR
This protocol is useful for specifically confirming the integrity of the Boc protecting group.[9]
Procedure:
-
Sample Preparation: Lyophilize an aliquot of the stability study sample at a specific time point. Dissolve the residue in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H NMR Spectrum: Obtain a standard proton NMR spectrum.
-
Data Analysis:
-
Identify the characteristic singlet peak of the nine equivalent protons of the tert-butyl group of the Boc moiety, which typically appears around 1.4 ppm.[9]
-
The disappearance or significant reduction of this peak's integration value relative to other stable protons in the molecule (e.g., PEG backbone protons) indicates deprotection.
-
Visualizing Degradation Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the predicted degradation pathway of Boc-PEG5-sulfonic acid under acidic conditions and the general experimental workflow for its stability assessment.
Caption: Predicted degradation of Boc-PEG5-sulfonic acid.
Caption: Experimental workflow for stability assessment.
Conclusion
Boc-PEG5-sulfonic acid is a robust linker molecule that is expected to be highly stable under neutral and basic conditions. The primary liability of this molecule is the Boc-protecting group, which is susceptible to cleavage under acidic conditions (pH < 4). For applications requiring the integrity of the Boc group, exposure to acidic environments should be minimized or avoided. The provided experimental protocols offer a framework for conducting detailed stability studies to generate quantitative data for specific applications, ensuring the quality and reliability of research and development outcomes in the field of targeted therapeutics.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. capitalresin.com [capitalresin.com]
- 5. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Butoxycarbonyl-PEG5-sulfonic acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides and proteins. PEGylation can significantly improve the pharmacokinetic and pharmacodynamic profiles of biotherapeutics by increasing their solubility, extending their in-vivo half-life, reducing immunogenicity, and enhancing their stability against proteolytic degradation.[1][2] Butoxycarbonyl-PEG5-sulfonic acid (Boc-PEG5-SO3H) is a heterobifunctional linker designed for the site-specific modification of peptides. This reagent incorporates a five-unit polyethylene glycol spacer to confer the beneficial properties of PEGylation, a tert-butyloxycarbonyl (Boc) protected amine for controlled coupling during solid-phase peptide synthesis (SPPS), and a terminal sulfonic acid group. The highly acidic and hydrophilic nature of the sulfonic acid group can further enhance the aqueous solubility of the modified peptide.[]
These application notes provide a comprehensive overview of the use of Boc-PEG5-sulfonic acid in peptide synthesis, including detailed experimental protocols, data on expected outcomes, and methods for purification and characterization of the final PEGylated peptide. The protocols are primarily designed for researchers familiar with standard Boc-based solid-phase peptide synthesis (SPPS) techniques.[4][5][6]
Physicochemical Properties and Advantages
The unique combination of a Boc-protected amine, a PEG spacer, and a sulfonic acid moiety in a single reagent offers several advantages in peptide synthesis:
-
Enhanced Solubility: The PEG chain and the highly hydrophilic sulfonic acid group work synergistically to significantly increase the aqueous solubility of hydrophobic peptides, which can be challenging to synthesize, purify, and formulate.[2][][7]
-
Controlled N-terminal Modification: The Boc protecting group allows for the selective and controlled attachment of the PEG linker to the N-terminus of the peptide after the completion of the peptide chain assembly on the solid support.[1]
-
Improved Pharmacokinetics: The increased hydrodynamic radius of the PEGylated peptide can reduce renal clearance, leading to a longer circulation half-life in vivo.[2]
-
Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the peptide, potentially reducing its immunogenic response.[2]
A summary of the expected quantitative improvements based on the principles of PEGylation is presented in the table below. Please note that the exact values will be sequence-dependent.
| Parameter | Unmodified Peptide | PEGylated-Sulfonated Peptide | Fold Improvement (estimated) |
| Aqueous Solubility | Low to moderate | High | 10 - 5000 |
| In-vivo Half-life | Short | Extended | 2 - 10 |
| Purity after initial purification | Variable | Often higher due to improved chromatographic behavior | 1.1 - 1.5 |
| Yield (overall) | Sequence-dependent | Generally comparable, can be higher for difficult sequences | 0.9 - 1.2 |
Experimental Protocols
The following protocols describe the N-terminal PEGylation of a resin-bound peptide using a Boc-protected PEG linker. As a direct protocol for Boc-PEG5-sulfonic acid is not widely available, this protocol is adapted from established procedures for similar reagents like Boc-NH-PEG5-Cl.[1] A subsequent section outlines a proposed method for the introduction of the sulfonic acid group.
Protocol 1: N-terminal PEGylation of Resin-Bound Peptide
This protocol assumes the peptide has been fully assembled on a suitable solid-phase resin (e.g., PAM or MBHA resin) using standard Boc-SPPS chemistry, and the final N-terminal Boc group has been removed.
Materials:
-
Peptide-resin (1 equivalent)
-
Boc-PEG5-amine (or a suitable precursor for sulfonation) (3-5 equivalents)
-
Coupling agents (e.g., HBTU/HOBt or HATU) (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (5-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Isopropyl alcohol (IPA)
-
Trifluoroacetic acid (TFA)
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/scavengers)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
PEGylation Reaction:
-
Dissolve Boc-PEG5-amine (3-5 eq.) and coupling agents (e.g., HBTU/HOBt, 3-5 eq.) in a minimal amount of DMF.
-
Add the activated PEG solution to the swollen resin.
-
Add DIEA (5-10 eq.) to the reaction mixture. The base is crucial to neutralize the N-terminal ammonium (B1175870) salt.
-
Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a Kaiser test to check for the absence of free primary amines.
-
-
Washing: After the reaction is complete, thoroughly wash the resin sequentially with DMF (3x), DCM (3x), and IPA (3x) to remove excess reagents and byproducts.
-
Boc Deprotection of the PEG Linker: Treat the PEGylated peptide-resin with a solution of 50% TFA in DCM for 30 minutes at room temperature to remove the Boc protecting group from the PEG linker's amine.
-
Final Washing: Wash the resin thoroughly with DCM (3x), IPA (3x), and finally with the solvent to be used for the next step (e.g., DCM for cleavage).
Proposed Protocol 2: On-Resin Sulfonation of the Terminal Amine
Materials:
-
PEGylated peptide-resin with a terminal amine (from Protocol 1)
-
Sodium nitrite (B80452) (NaNO2)
-
Hydrochloric acid (HCl), concentrated
-
Sulfur dioxide (SO2) gas or a saturated solution of SO2 in acetic acid
-
Copper(I) chloride (CuCl)
-
Ice bath
-
DMF, DCM, IPA
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Formation of Diazonium Salt (in-situ):
-
Suspend the resin in a solution of concentrated HCl in DMF (e.g., 1 M) and cool to 0-5°C in an ice bath.
-
Slowly add a pre-cooled solution of sodium nitrite (1.5 eq.) in water or DMF to the resin suspension while maintaining the temperature between 0-5°C.
-
Stir the reaction mixture at 0-5°C for 30 minutes.
-
-
Sulfonation:
-
In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in a saturated solution of sulfur dioxide in acetic acid, and cool it to 0-5°C.
-
Slowly add the resin suspension containing the diazonium salt to the SO2/CuCl solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Washing: Wash the resin thoroughly with water (3x), DMF (3x), DCM (3x), and IPA (3x).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage and Deprotection
-
Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail based on the peptide sequence and side-chain protecting groups (e.g., Reagent K: TFA/water/phenol/thioanisole/ethanedithiol 82.5:5:5:5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and incubate at room temperature with occasional shaking for 2-4 hours.
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PEGylated peptide by adding the cleavage mixture to cold diethyl ether.
-
Collect the precipitate by centrifugation and wash it with cold ether to remove scavengers.
-
Dry the crude peptide under vacuum.
-
Purification and Characterization
Purification of PEGylated peptides is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[8]
-
Purification:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing mobile phase B is used to elute the peptide. The gradient will need to be optimized for each specific peptide.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Characterization:
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of an N-terminally PEGylated and sulfonated peptide using the protocols described above.
Caption: Workflow for peptide PEGylation and sulfonation.
Logical Relationship of Components
This diagram illustrates the logical relationship between the components of the Boc-PEG5-sulfonic acid reagent and their respective functions in peptide synthesis.
Caption: Functional components of the reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. A novel combined strategy for the physical PEGylation of polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Conjugation of Boc-PEG5-sulfonic acid to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development and biotechnology to enhance the therapeutic properties of peptides, proteins, and small molecule drugs. The covalent attachment of PEG chains can improve solubility, increase circulating half-life, and reduce the immunogenicity of the conjugated molecule.[1] Heterobifunctional PEG linkers, which possess distinct reactive groups at each terminus, allow for controlled, stepwise conjugation strategies.
This document provides a detailed protocol for the conjugation of Boc-PEG5-sulfonic acid to molecules containing a primary amine. This process involves a two-step procedure:
-
Activation of the Terminal Sulfonic Acid: The sulfonic acid moiety is converted into a highly reactive sulfonyl chloride intermediate.
-
Conjugation to a Primary Amine: The resulting Boc-PEG5-sulfonyl chloride is then reacted with a primary amine to form a stable sulfonamide linkage.
Following successful conjugation, the tert-butyloxycarbonyl (Boc) protecting group on the distal end of the PEG linker can be removed under acidic conditions, revealing a free amine for subsequent modification or interaction studies.[2] This protocol is designed for researchers aiming to incorporate a hydrophilic PEG spacer with a terminal-protected amine via a robust sulfonamide bond.
Experimental Protocols
This section details the necessary procedures, from the activation of the sulfonic acid to the final deprotection of the Boc group.
Protocol 1: Activation of Boc-PEG5-sulfonic acid to Boc-PEG5-sulfonyl chloride
This protocol describes the conversion of the terminal sulfonic acid group to a sulfonyl chloride, which is highly reactive towards primary amines. This reaction should be performed under anhydrous conditions.
Materials and Reagents:
-
Boc-PEG5-sulfonic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Schlenk line or nitrogen/argon gas inlet
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Boc-PEG5-sulfonic acid in anhydrous DCM (e.g., 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Activation: While stirring, add a catalytic amount of anhydrous DMF (1-2 drops).
-
Reagent Addition: Slowly add thionyl chloride (or oxalyl chloride) (typically 2-3 molar equivalents) dropwise to the cooled solution. Gas evolution (HCl and SO₂) will be observed.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours.
-
Monitoring: The reaction can be monitored by quenching a small aliquot with an amine (e.g., benzylamine) and analyzing the formation of the corresponding sulfonamide by LC-MS.
-
Work-up: Once the reaction is complete, remove the excess solvent and volatile reagents in vacuo using a rotary evaporator. The resulting crude Boc-PEG5-sulfonyl chloride is highly moisture-sensitive and should be used immediately in the next step without further purification.
Caption: Workflow for the activation of Boc-PEG5-sulfonic acid.
Protocol 2: Conjugation of Boc-PEG5-sulfonyl chloride to a Primary Amine
This protocol outlines the reaction between the freshly prepared Boc-PEG5-sulfonyl chloride and a molecule containing a primary amine to form a stable sulfonamide bond.
Materials and Reagents:
-
Crude Boc-PEG5-sulfonyl chloride (from Protocol 1)
-
Primary amine-containing molecule (e.g., protein, peptide, small molecule)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF, or Acetonitrile)
-
Base (e.g., Pyridine (B92270) or Triethylamine (TEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Purification system (e.g., HPLC, Column Chromatography)
Procedure:
-
Amine Solution Preparation: In a separate flask, dissolve the primary amine-containing molecule (1.0 equivalent) and a base (1.5-2.0 equivalents, e.g., pyridine) in the chosen anhydrous solvent.[3]
-
Cooling: Cool the amine solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Dissolve the crude Boc-PEG5-sulfonyl chloride from Protocol 1 in a minimal amount of the same anhydrous solvent.
-
Slow Addition: Add the Boc-PEG5-sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes. Slow addition is crucial to prevent di-sulfonylation of the primary amine.[3]
-
Reaction: Stir the reaction mixture at 0 °C during the addition, then allow it to slowly warm to room temperature and stir for an additional 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the formation of the desired sulfonamide conjugate.
-
Quenching: Once the reaction is complete, it can be quenched by the addition of a small amount of water or an aqueous buffer to hydrolyze any remaining sulfonyl chloride.
-
Purification: The crude product is then purified to remove unreacted starting materials, excess reagents, and byproducts. The choice of purification method will depend on the properties of the conjugate.[4]
-
For small molecules: Reversed-phase HPLC (RP-HPLC) or flash column chromatography is typically effective.[4]
-
For proteins/peptides: Size-exclusion chromatography (SEC) is useful for removing low molecular weight impurities, followed by ion-exchange chromatography (IEX) or RP-HPLC for higher purity.[][6]
-
Caption: Workflow for the conjugation of Boc-PEG5-sulfonyl chloride.
Protocol 3: Boc Group Deprotection
This protocol removes the Boc protecting group from the PEG-sulfonamide conjugate to yield a free primary amine.
Materials and Reagents:
-
Purified Boc-PEG5-sulfonamide conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the purified Boc-PEG5-sulfonamide conjugate in anhydrous DCM.
-
Acid Addition: Cool the solution to 0 °C and add TFA to a final concentration of 20-50% (v/v).[7]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the completion of the deprotection by LC-MS or TLC.
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure.
-
To obtain the free amine, redissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize the acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer in vacuo to yield the final deprotected PEG-sulfonamide conjugate.
-
Data Presentation
The following tables summarize the key quantitative parameters for the described protocols. These values may require optimization depending on the specific substrates used.
Table 1: Recommended Reaction Conditions for Sulfonic Acid Activation and Conjugation
| Parameter | Value | Notes |
| Activation | ||
| Boc-PEG5-sulfonic acid | 1.0 eq. | Starting material. |
| Thionyl Chloride | 2.0 - 3.0 eq. | Molar equivalents relative to sulfonic acid. |
| Solvent | Anhydrous DCM | Ensure moisture is excluded. |
| Temperature | 0 °C to RT | Initial cooling is important for control. |
| Reaction Time | 2 - 4 hours | Monitor for completion. |
| Conjugation | ||
| Primary Amine | 1.0 - 1.2 eq. | A slight excess can be used to ensure full consumption of the sulfonyl chloride.[3] |
| Base (Pyridine/TEA) | 1.5 - 2.0 eq. | Neutralizes the HCl byproduct. |
| Reaction pH (for proteins) | 7.5 - 9.0 | Higher pH deprotonates lysine (B10760008) amines, but can increase hydrolysis of sulfonyl chloride. |
| Temperature | 0 °C to RT | Slow warming after addition is complete.[3] |
| Reaction Time | 2 - 16 hours | Substrate dependent; monitor for optimal time. |
Table 2: Parameters for Boc Group Deprotection
| Parameter | Value | Notes |
| Boc-PEG-Conjugate | 1.0 eq. | Purified starting material. |
| Deprotection Reagent | TFA in DCM | A 1:1 v/v mixture is common for robust deprotection. |
| TFA Concentration | 20 - 50% (v/v) | Higher concentrations lead to faster reactions.[7] |
| Temperature | 0 °C to RT | Controls reaction rate. |
| Reaction Time | 1 - 3 hours | Monitor for completion to avoid side reactions. |
Characterization of Conjugates
Successful conjugation and deprotection should be confirmed using appropriate analytical techniques.
Table 3: Analytical Techniques for Characterization
| Technique | Purpose | Expected Outcome |
| LC-MS | Confirm conjugation and deprotection | Observation of a mass shift corresponding to the addition of the PEG linker and subsequent removal of the Boc group (100 Da). |
| RP-HPLC | Assess purity and separate species | PEGylated molecules will typically have a different retention time than the unconjugated starting material.[] |
| SEC | Purify and analyze larger conjugates | PEGylated proteins will elute earlier than their unconjugated counterparts due to a larger hydrodynamic radius.[] |
| ¹H NMR | Structural confirmation | Appearance of characteristic PEG signals (~3.6 ppm) and disappearance of the Boc signal (~1.4 ppm) after deprotection. |
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low yield of sulfonyl chloride | Incomplete reaction; moisture contamination. | Ensure all reagents and glassware are anhydrous. Increase reaction time or equivalents of thionyl chloride. |
| Di-sulfonylation of primary amine | Sulfonyl chloride concentration is too high; strong base deprotonates the mono-sulfonamide product. | Add the sulfonyl chloride solution very slowly to the amine solution at 0 °C.[3] Use a weaker or sterically hindered base like pyridine or 2,6-lutidine.[3] |
| Hydrolysis of sulfonyl chloride | Presence of water in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Incomplete Boc deprotection | Insufficient acid concentration or reaction time. | Increase the concentration of TFA or extend the reaction time. Monitor closely by LC-MS.[3] |
| Difficulty in purification | Product is an oil; similar properties to starting material. | Utilize chromatographic techniques like RP-HPLC or IEX, which offer higher resolution than precipitation or simple extraction.[4] |
References
Application Notes and Protocols for Surface Modification with Butoxycarbonyl-PEG5-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Butoxycarbonyl-PEG5-sulfonic acid (Boc-PEG5-SO3H) in surface modification. This bifunctional linker is a valuable tool for imparting biocompatibility, reducing non-specific protein adsorption, and controlling cell-surface interactions on a variety of substrates. The presence of a protected amine (Boc) and a terminal sulfonic acid group allows for a versatile, two-step functionalization strategy.
Introduction
This compound is a polyethylene (B3416737) glycol (PEG) derivative that possesses a terminal sulfonic acid group and a butoxycarbonyl (Boc) protected amine. The PEG spacer, consisting of five ethylene (B1197577) glycol units, provides a hydrophilic and flexible chain that is well-documented to reduce protein adsorption and cellular adhesion on surfaces, a phenomenon often referred to as the "stealth" effect.[1] The terminal sulfonic acid group is highly acidic and hydrophilic, facilitating strong interactions with and covalent attachment to various surfaces.[2] The Boc-protected amine allows for subsequent, controlled functionalization after deprotection, enabling the attachment of bioactive molecules such as peptides, antibodies, or small molecule drugs.
Key Applications:
-
Enhanced Biocompatibility: Modification of biomaterial surfaces to reduce inflammatory responses and improve in vivo performance.[1][3]
-
Reduced Biofouling: Creation of protein-repellent surfaces on medical devices, biosensors, and drug delivery systems.[4]
-
Controlled Cell Adhesion: Modulation of cell-surface interactions for applications in tissue engineering and cell culture.
-
Targeted Drug Delivery: Functionalization of nanoparticles and other drug carriers with targeting ligands.[2]
Data Presentation
The following tables summarize representative quantitative data demonstrating the effects of surface modification with molecules analogous to this compound. These data illustrate the expected changes in surface properties upon functionalization.
Table 1: Representative Contact Angle Measurements
| Surface | Water Contact Angle (°) | Reference |
| Unmodified Polystyrene | 88.5 ± 2.1 | [5] |
| Polystyrene-COOH | 65.2 ± 1.8 | [6] |
| Plasma-treated PLLA | 48.5 ± 3.3 | [5] |
This table demonstrates the expected increase in hydrophilicity (decrease in water contact angle) after introducing acidic functional groups to a polymer surface.
Table 2: Representative Protein Adsorption Data
| Surface | Adsorbed Bovine Serum Albumin (ng/cm²) | Reference |
| Unmodified PDMS | ~150 | [4] |
| PDMS-PEG | ~50 | [4] |
| Cellulose-based Polymer | 851,000 (for Cytochrome C) | [7] |
This table illustrates the significant reduction in non-specific protein adsorption on PEGylated surfaces. The high adsorption capacity of the specialized cellulose (B213188) polymer for a specific protein is also shown for contrast.
Table 3: Representative Cell Adhesion Data
| Surface | Relative Cell Adhesion (%) | Reference |
| Tissue Culture Polystyrene (TCPS) | 100 | [8] |
| Hyaluronic acid/Chitosan | 25 | [8] |
| Hyaluronic acid/Chitosan with Graphene Oxide | 75-100 | [8] |
This table showcases how surface modifications can be tuned to either inhibit or promote cell adhesion, a critical aspect of biomaterial design.
Experimental Protocols
Protocol 1: Surface Modification of a Hydroxylated Substrate (e.g., Glass, Silica)
This protocol describes the covalent attachment of this compound to a surface rich in hydroxyl groups.
Materials:
-
Hydroxylated substrate (e.g., glass slide, silicon wafer)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene (B28343)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Nitrogen gas stream
-
Sonicator
-
Oxygen plasma cleaner (optional)
Procedure:
-
Substrate Cleaning:
-
Sonicate the substrate in ethanol for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Dry the substrate under a stream of nitrogen gas.
-
(Optional) Treat the substrate with an oxygen plasma cleaner for 5 minutes to generate hydroxyl groups.[1]
-
-
Aminosilanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried substrate in the APTES solution for 2 hours at room temperature with gentle agitation.[1]
-
Rinse the substrate thoroughly with toluene to remove unbound APTES.
-
Cure the aminosilanized substrate in an oven at 110°C for 30 minutes.
-
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add 1.5 molar equivalents of both EDC and NHS to the solution.
-
Stir the mixture for 15-30 minutes at room temperature to form the active NHS ester.
-
-
Conjugation to the Aminosilanized Surface:
-
Immerse the aminosilanized substrate in the activated this compound solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Rinse the substrate with PBS, followed by deionized water.
-
Dry the modified substrate under a stream of nitrogen gas.
-
Protocol 2: Boc Deprotection for Further Functionalization
This protocol describes the removal of the Boc protecting group to expose a primary amine for subsequent conjugation.
Materials:
-
Boc-PEG5-SO3H modified substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask or suitable reaction vessel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Place the Boc-PEG5-SO3H modified substrate in a suitable reaction vessel.
-
Add anhydrous DCM to cover the substrate.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the stirred solution (typically 20-50% v/v).[9]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-3 hours.
-
Remove the substrate from the reaction mixture.
-
Rinse the substrate thoroughly with DCM, followed by a neutralizing buffer (e.g., PBS with 5% DIPEA), and finally with deionized water.
-
Dry the substrate under a stream of nitrogen gas. The surface now presents a free amine for further conjugation.
Visualizations
Caption: Experimental workflow for surface modification.
Caption: Putative signaling pathway influenced by PEGylated surfaces.
References
- 1. mdpi.com [mdpi.com]
- 2. Polyethylene Glycols Stimulate Ca2+ Signaling, Cytokine Production, and the Formation of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell surface modification with polymers for biomedical studies - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. The investigation of protein adsorption behaviors on different functionalized polymers films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface Functionalities of Polymers for Biomaterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Adsorption on Surfaces Functionalized with COOH Groups Promotes Anti-inflammatory Macrophage Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc-PEG5-sulfonic acid as a Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of an ADC's safety and efficacy. Its chemical properties influence the stability, solubility, pharmacokinetics (PK), and drug-release mechanism of the entire construct.[1]
The use of hydrophilic linkers is a key strategy to overcome challenges associated with hydrophobic payloads, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation.[2] Polyethylene (B3416737) glycol (PEG) chains are widely incorporated into linkers to enhance hydrophilicity, improve PK profiles, and reduce immunogenicity.[2] Additionally, the incorporation of charged moieties, such as sulfonic acid groups, can further increase water solubility and potentially enable higher drug-to-antibody ratios (DAR) without compromising the biophysical properties of the ADC.[3][4]
This document provides detailed application notes and protocols for the use of Boc-PEG5-sulfonic acid , a heterobifunctional linker designed to leverage these advantages. This linker features:
-
A tert-butyloxycarbonyl (Boc)-protected amine: This acid-labile protecting group allows for orthogonal conjugation strategies, enabling the sequential attachment of the linker to the payload and then to the antibody.
-
A five-unit polyethylene glycol (PEG5) spacer: This flexible, hydrophilic chain enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the ADC.[1]
-
A terminal sulfonic acid group: This strong acid group is highly hydrophilic and negatively charged at physiological pH, which significantly increases the water solubility of the linker-payload complex.[3]
These characteristics make Boc-PEG5-sulfonic acid a promising tool for the development of next-generation ADCs with potentially improved therapeutic indices.
Mechanism of Action and Conceptual Workflow
The fundamental principle of an ADC is the targeted delivery of a cytotoxic agent. The antibody component binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex. Once inside the cell, typically within the lysosome, the linker is cleaved (or the antibody is degraded), releasing the payload to exert its cell-killing effect. The hydrophilicity imparted by the PEG and sulfonic acid components of the linker is designed to keep the ADC stable and soluble in circulation, minimizing off-target toxicity.
References
- 1. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Application Notes and Protocols: Amine-Reactive PEGylation with Butoxycarbonyl-PEG5-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and other biomolecules. Key advantages of PEGylation include an increased hydrodynamic size, which reduces renal clearance and extends circulation half-life, improved solubility, enhanced stability against proteolytic degradation, and reduced immunogenicity.[1][2]
This document provides detailed application notes and protocols for the amine-reactive PEGylation of biomolecules using Butoxycarbonyl-PEG5-sulfonic acid (Boc-PEG5-SO₃H). This heterobifunctional linker possesses a Boc-protected amine at one terminus and a sulfonic acid group at the other, separated by a discrete five-unit PEG chain. The sulfonic acid moiety is not directly reactive with amines but can be activated to a highly reactive sulfonyl chloride, which then readily couples with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable sulfonamides. The Boc protecting group allows for potential subsequent functionalization after deprotection under acidic conditions.[3][4][5]
Principle of Reaction
The amine-reactive PEGylation using Boc-PEG5-sulfonic acid is a two-stage process:
-
Activation of Sulfonic Acid: The terminal sulfonic acid group of Boc-PEG5-SO₃H is converted into a more reactive sulfonyl chloride (Boc-PEG5-SO₂Cl) using a suitable chlorinating agent. This activation step is critical as sulfonic acids do not directly react with amines under typical bioconjugation conditions.
-
Amine Coupling: The resulting Boc-PEG5-sulfonyl chloride is a potent electrophile that readily reacts with nucleophilic primary amines on the target biomolecule (e.g., the ε-amine of lysine residues or the N-terminal α-amine) to form a stable sulfonamide linkage.
Materials and Equipment
Reagents:
-
This compound (Boc-PEG5-SO₃H)
-
Thionyl chloride (SOCl₂) or similar chlorinating agent (e.g., TAPC)[1]
-
Anhydrous, amine-free solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Amine-containing biomolecule (e.g., model protein like Lysozyme or Bovine Serum Albumin)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5-8.5
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Purification resins (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))
-
Reagents for protein analysis (e.g., SDS-PAGE gels, Coomassie stain, mass spectrometry matrices)
Equipment:
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Inert gas supply (Argon or Nitrogen)
-
Rotary evaporator
-
Lyophilizer
-
Chromatography system (e.g., FPLC or HPLC)
-
SDS-PAGE apparatus
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
UV-Vis Spectrophotometer
Experimental Protocols
Protocol 1: Activation of Boc-PEG5-sulfonic acid to Boc-PEG5-sulfonyl chloride
This protocol describes the conversion of the sulfonic acid to the amine-reactive sulfonyl chloride. This step should be performed in a fume hood with appropriate personal protective equipment.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve Boc-PEG5-sulfonic acid (1 equivalent) in anhydrous DCM.
-
Chlorination: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (2-3 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Solvent Removal: Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. It is crucial to ensure all volatile reagents are removed.
-
Product: The resulting crude Boc-PEG5-sulfonyl chloride is a highly moisture-sensitive intermediate and should be used immediately in the subsequent conjugation step.
Note: The Boc protecting group is sensitive to strong acidic conditions.[4][6] While the HCl generated during the reaction with thionyl chloride can potentially lead to some deprotection, the anhydrous conditions and relatively short reaction time at room temperature are generally tolerated. However, for highly sensitive substrates, alternative, milder chlorinating agents could be explored.[1]
Protocol 2: PEGylation of a Model Protein with Boc-PEG5-sulfonyl chloride
This protocol outlines the conjugation of the activated PEG linker to a protein with available primary amines.
-
Protein Preparation: Dissolve the target protein in the Reaction Buffer (0.1 M sodium phosphate, pH 7.5-8.5) to a final concentration of 5-10 mg/mL. Ensure the buffer is amine-free (e.g., avoid Tris or glycine).
-
PEG Reagent Preparation: Immediately before use, dissolve the freshly prepared Boc-PEG5-sulfonyl chloride in a minimal amount of an anhydrous organic solvent compatible with the protein solution (e.g., DMSO or DMF).
-
Conjugation Reaction: Add the Boc-PEG5-sulfonyl chloride solution to the protein solution to achieve a 10- to 20-fold molar excess of the PEG reagent over the protein.
-
Incubation: Incubate the reaction mixture at 4°C for 2-4 hours with gentle stirring. The optimal reaction time may need to be determined empirically.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM to consume any unreacted sulfonyl chloride. Let the quenching reaction proceed for 30 minutes.
Protocol 3: Purification of the PEGylated Protein
Purification is necessary to remove unreacted PEG reagent, quenched reagent, and any unmodified protein.[7][]
-
Method Selection: Size-Exclusion Chromatography (SEC) is the most common method for purifying PEGylated proteins, as it separates molecules based on their hydrodynamic radius.[] The larger PEGylated conjugates will elute before the smaller, unmodified protein and free PEG reagent. Ion-Exchange Chromatography (IEX) can also be effective, as PEGylation can shield the protein's surface charges, altering its elution profile compared to the native protein.[7][]
-
SEC Procedure:
-
Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Collect fractions and monitor the elution profile at 280 nm.
-
Analyze the collected fractions by SDS-PAGE to identify those containing the purified PEGylated protein.
-
-
Pooling and Concentration: Pool the fractions containing the purified conjugate and concentrate if necessary using an appropriate ultrafiltration device.
Protocol 4: Characterization of the PEGylated Protein
Characterization is essential to confirm successful conjugation and determine the degree of PEGylation.
-
SDS-PAGE Analysis:
-
Run samples of the unmodified protein, the crude reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.
-
The PEGylated protein will exhibit a higher apparent molecular weight than the unmodified protein. The band may also appear more diffuse due to the heterogeneity of PEGylation.[9]
-
-
Mass Spectrometry (MS):
-
Analyze the purified conjugate by MALDI-TOF or ESI-MS to determine its molecular weight.
-
The difference in mass between the PEGylated and unmodified protein corresponds to the mass of the attached PEG chains, allowing for the determination of the degree of PEGylation.[10]
-
-
HPLC Analysis:
-
Reversed-phase or size-exclusion HPLC can be used to assess the purity of the final product.
-
Data Presentation
The following tables summarize expected quantitative data from a typical PEGylation experiment. The actual results will vary depending on the protein and reaction conditions.
Table 1: Reaction Conditions for Protein PEGylation
| Parameter | Condition |
| Protein Concentration | 10 mg/mL |
| PEG Reagent | Boc-PEG5-sulfonyl chloride |
| Molar Ratio (PEG:Protein) | 20:1 |
| Reaction Buffer | 0.1 M Sodium Phosphate, pH 8.0 |
| Reaction Temperature | 4°C |
| Reaction Time | 4 hours |
Table 2: Illustrative Characterization Data
| Analysis Method | Unmodified Protein | Purified PEGylated Protein |
| SDS-PAGE (Apparent MW) | 25 kDa | 30-40 kDa (diffuse band) |
| Mass Spectrometry (Actual MW) | 25,000 Da | ~26,200 Da (for mono-PEGylated) |
| SEC Elution Volume | 15 mL | 12 mL |
| Purity (by HPLC) | >98% | >95% |
| Degree of PEGylation | N/A | 1-2 PEG chains/protein |
Visualizations
Experimental Workflow
Caption: General workflow for amine-reactive PEGylation.
Reaction Pathway
Caption: Reaction pathway for sulfonamide bond formation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low/No PEGylation | Incomplete activation of sulfonic acid. Hydrolysis of sulfonyl chloride. Suboptimal reaction pH. | Ensure anhydrous conditions during activation. Use freshly prepared activated PEG. Optimize reaction pH (7.5-8.5 is generally ideal for amine coupling). |
| Boc Group Deprotection | Exposure to strong acid during activation. | Minimize reaction time with chlorinating agent. Consider milder activation methods if deprotection is significant. |
| Protein Aggregation | Poor solubility of the protein or conjugate. Cross-linking due to bifunctional impurities. | Adjust buffer composition or pH. Optimize protein concentration. Ensure high purity of the starting Boc-PEG5-SO₃H. |
| High Polydispersity | High molar excess of activated PEG. Multiple reactive sites on the protein. | Reduce the molar ratio of activated PEG to protein. For site-specificity, consider protecting certain reactive groups or using site-directed mutagenesis. |
Conclusion
Amine-reactive PEGylation using this compound provides a method to form stable sulfonamide linkages between the PEG linker and a target biomolecule. The process requires a critical activation step to convert the sulfonic acid to a reactive sulfonyl chloride. Careful control of reaction conditions is necessary to achieve efficient conjugation while preserving the integrity of the Boc protecting group and the target biomolecule. The protocols and information provided herein serve as a comprehensive guide for researchers to successfully implement this PEGylation strategy.
References
- 1. TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids [organic-chemistry.org]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. One moment, please... [chemistrysteps.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. creativepegworks.com [creativepegworks.com]
Application Notes and Protocols for Nanoparticle Functionalization using Butoxycarbonyl-PEG5-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) derivatives is a critical strategy in nanomedicine to enhance biocompatibility, improve stability, and prolong circulation times.[1][2][3][4][5] Butoxycarbonyl-PEG5-sulfonic acid (Boc-PEG5-SO3H) is a heterobifunctional linker designed for the surface modification of various nanoparticles. This molecule features a Boc-protected amine group and a terminal sulfonic acid group, separated by a 5-unit polyethylene glycol spacer. The sulfonic acid group provides a strong anchor to metal and metal oxide nanoparticle surfaces, while the Boc-protected amine allows for subsequent, controlled conjugation of targeting ligands, therapeutic agents, or imaging probes after deprotection.[6][7]
These application notes provide a comprehensive guide to the surface functionalization of nanoparticles using Boc-PEG5-sulfonic acid. Detailed protocols for the functionalization of metal oxide nanoparticles are provided, along with representative data on the expected physicochemical changes.
Key Applications
-
Targeted Drug Delivery: The terminal amine, exposed after deprotection, can be conjugated to targeting moieties such as antibodies or peptides to facilitate specific delivery of therapeutic payloads to diseased cells and tissues.[][9]
-
"Stealth" Nanoparticles: PEGylation is a well-established method to increase the in vivo half-life of nanoparticles by reducing opsonization and clearance by the reticuloendothelial system (RES).[1][9]
-
Bioconjugation Platform: The exposed amine group serves as a versatile reactive handle for the covalent attachment of a wide range of molecules, including fluorescent dyes for imaging, small molecule drugs, or nucleic acids.[9]
-
Improved Dispersibility: The hydrophilic PEG chain and the sulfonic acid group enhance the dispersibility and stability of nanoparticles in aqueous solutions.[6][]
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C17H35NO9S |
| Molecular Weight | 429.53 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water and most organic solvents |
| Functional Groups | Boc-protected amine, PEG linker, Sulfonic acid |
Quantitative Data Summary
The following tables present representative data on the physicochemical properties of nanoparticles before and after functionalization with Boc-PEG5-sulfonic acid and subsequent deprotection of the Boc group. The exact values will vary depending on the core nanoparticle material, size, and specific reaction conditions.
Table 1: Physicochemical Characterization of Functionalized Nanoparticles
| Stage | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Metal Oxide Nanoparticles | 100 ± 5.2 | 0.18 | +25 ± 3.5 |
| Boc-PEG5-SO3H Functionalized Nanoparticles | 130 ± 6.8 | 0.21 | -30 ± 4.1 |
| Amine-PEG5-SO3H Functionalized Nanoparticles (after Boc deprotection) | 128 ± 6.5 | 0.20 | +15 ± 3.8 |
Table 2: Surface Functionalization Efficiency
| Nanoparticle Type | Functionalization Method | Sulfur Content (%) | Grafted Ligand Density (molecules/nm²) |
| Silica-coated Nanoparticles | Silanization with MPTMS and oxidation | 0.8 - 22 | Not specified |
| Silica Nanoparticles | Acid-base back titration | Not applicable | 2.7 (amine groups/nm²) |
Data is representative and based on similar functionalization processes described in the literature.[10]
Experimental Protocols
Protocol 1: Functionalization of Metal Oxide Nanoparticles (e.g., Iron Oxide, Zirconia) with Boc-PEG5-sulfonic acid
This protocol describes the direct attachment of Boc-PEG5-sulfonic acid to the surface of metal oxide nanoparticles. The sulfonic acid group forms a stable bond with the metal oxide surface.
Materials:
-
Metal oxide nanoparticles (e.g., iron oxide nanoparticles)
-
This compound (Boc-PEG5-SO3H)
-
Anhydrous toluene (B28343) or ethanol (B145695)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Centrifuge
-
Ultrasonicator
Procedure:
-
Nanoparticle Dispersion: Disperse a known amount of the metal oxide nanoparticles in anhydrous toluene or ethanol in a round-bottom flask to a final concentration of 1-5 mg/mL. Sonicate the dispersion for 15 minutes to ensure homogeneity.
-
Addition of Boc-PEG5-sulfonic acid: Add a 50-fold molar excess of Boc-PEG5-sulfonic acid to the nanoparticle dispersion under vigorous stirring.
-
Reaction: Heat the mixture to 80-100°C under continuous stirring and reflux for 4-6 hours. This promotes the condensation reaction between the sulfonic acid groups and the hydroxyl groups on the nanoparticle surface.
-
Purification (Centrifugation and Washing):
-
After the reaction, cool the suspension to room temperature.
-
Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and density.
-
Carefully remove the supernatant containing excess linker.
-
Resuspend the pellet in fresh anhydrous toluene or ethanol with the help of gentle sonication.
-
Repeat the centrifugation and resuspension steps at least three more times to ensure the removal of all unbound linker molecules.
-
-
Final Resuspension and Storage: Resuspend the final pellet of Boc-PEG5-SO3H-functionalized nanoparticles in the desired buffer for your application (e.g., PBS, pH 7.4). Store the functionalized nanoparticles at 4°C.
Protocol 2: Boc Deprotection of Functionalized Nanoparticles
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation.[9]
Materials:
-
Boc-PEG5-SO3H-functionalized nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Centrifuge
Procedure:
-
Nanoparticle Suspension: Resuspend the Boc-PEG5-SO3H-functionalized nanoparticles in DCM.
-
Deprotection Reaction: Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v). Incubate for 1-2 hours at room temperature with gentle mixing.
-
Solvent Removal: Remove the DCM and TFA by rotary evaporation or under a stream of nitrogen.
-
Washing:
-
Resuspend the nanoparticles in PBS (pH 7.4).
-
Centrifuge to pellet the amine-terminated nanoparticles.
-
Remove the supernatant and resuspend in fresh PBS.
-
Repeat the washing step three times to ensure complete removal of residual acid.
-
-
Final Resuspension: Resuspend the purified amine-PEG5-SO3H-functionalized nanoparticles in the desired buffer for further conjugation.
Visualizations
Caption: Experimental workflow for nanoparticle functionalization and subsequent bioconjugation.
Caption: Detailed workflow for Protocol 1: Nanoparticle Functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of PEGs in Drug Delivery & Diagnostics [jenkemusa.com]
- 3. pubs.universci.com [pubs.universci.com]
- 4. benchchem.com [benchchem.com]
- 5. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]
- 7. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis Involving Boc-PEG5-Sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides and other biomolecules. PEGylation can improve solubility, increase in vivo half-life, reduce immunogenicity, and enhance proteolytic stability. Boc-PEG5-sulfonic acid is a heterobifunctional linker containing a tert-butyloxycarbonyl (Boc)-protected amine and a terminal sulfonic acid group, connected by a discrete five-unit PEG chain. The sulfonic acid moiety provides a stable, negatively charged group that can significantly increase the hydrophilicity of the modified peptide.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of Boc-PEG5-sulfonic acid is essential for its effective application.
| Property | Value |
| Molecular Formula | C₁₅H₃₁NO₈S |
| Molecular Weight | 385.47 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in common organic solvents (DMF, DCM, NMP) and water.[1] |
| Storage | Store at -20°C, protect from moisture.[2] |
Application in Solid-Phase Peptide Synthesis
The primary application of Boc-PEG5-sulfonic acid in SPPS is the introduction of a hydrophilic, negatively charged PEG chain to a peptide. This can be achieved by coupling the linker to the N-terminus or a side-chain amine of a resin-bound peptide. Given that direct amide bond formation between a sulfonic acid and an amine is not a standard SPPS coupling reaction, the most plausible method involves the activation of the sulfonic acid group or, more likely, the use of the amine group on the linker for coupling after deprotection of the Boc group.
The following protocol outlines a proposed workflow for the N-terminal modification of a peptide with Boc-PEG5-sulfonic acid. This protocol assumes that the peptide has been synthesized using standard Boc-SPPS procedures and the final N-terminal Boc group has been removed.
Experimental Protocols
Protocol 1: N-Terminal PEGylation of a Resin-Bound Peptide
This protocol describes the coupling of Boc-PEG5-sulfonic acid to the deprotected N-terminal amine of a peptide synthesized on a solid support using Boc chemistry. This procedure would likely require activation of the sulfonic acid group to facilitate amide bond formation.
Materials:
-
Peptide-resin (fully assembled with a free N-terminal amine) (1 eq.)
-
Boc-PEG5-sulfonic acid (3-5 eq.)
-
Coupling agents (e.g., HATU, HBTU) (3-5 eq.)
-
Base (e.g., DIEA, NMM) (5-10 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test reagents
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/scavengers)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Activation of Boc-PEG5-sulfonic acid: In a separate vial, dissolve Boc-PEG5-sulfonic acid (3-5 eq.) and a coupling agent (e.g., HATU, 3-5 eq.) in DMF. Add a base (e.g., DIEA, 5-10 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
PEGylation Reaction: Add the activated Boc-PEG5-sulfonic acid solution to the swollen peptide-resin. Agitate the mixture at room temperature for 12-24 hours.
-
Monitoring the Reaction: Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, thoroughly wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
-
Boc Deprotection of the PEG Linker (Optional): If further modification of the PEG linker's amine is desired, treat the PEGylated peptide-resin with a solution of 50% TFA in DCM for 30 minutes at room temperature to remove the Boc protecting group.[3]
-
Final Cleavage and Deprotection: Cleave the PEGylated peptide from the resin and remove side-chain protecting groups using a strong acid cleavage cocktail (e.g., HF/anisole).[4]
-
Peptide Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. Lyophilize the crude peptide for purification.
Quantitative Data Summary for N-Terminal PEGylation
| Reagent | Equivalents (eq.) | Purpose |
| Peptide-Resin | 1 | Solid support with synthesized peptide |
| Boc-PEG5-sulfonic acid | 3-5 | PEGylating agent |
| HATU/HBTU | 3-5 | Coupling agent for amide bond formation |
| DIEA/NMM | 5-10 | Non-nucleophilic base for activation and coupling |
| 50% TFA in DCM | - | Reagent for Boc deprotection |
| HF/anisole | - | Reagent for cleavage from resin |
Visualization of Experimental Workflow
N-Terminal PEGylation Workflow
References
Purifying Boc-PEGylated Compounds: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The use of a tert-butyloxycarbonyl (Boc) protecting group provides a stable handle for controlled, stepwise conjugation strategies. However, the purification of Boc-PEGylated compounds presents unique challenges due to the properties of the PEG chain. This document provides detailed application notes and protocols for the primary purification techniques used for Boc-PEGylated compounds.
Chromatographic Techniques
Chromatography is a cornerstone for the purification of Boc-PEGylated compounds, offering high resolution and the ability to separate complex mixtures. The choice of chromatographic method depends on the specific properties of the target molecule and the impurities present.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most powerful and commonly used technique for the purification and analysis of PEGylated compounds, separating molecules based on their hydrophobicity.[1] The Boc protecting group increases the hydrophobicity of the molecule, which influences its retention time in RP-HPLC.[2]
Key Considerations for RP-HPLC:
-
Column Choice: A C18 or C8 column is a good starting point for most applications.[3] For highly polar compounds that elute in the solvent front, an "aqueous-stable" C18 column or a switch to Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended.[3]
-
Mobile Phase: A gradient of acetonitrile (B52724) or methanol (B129727) in water is typically used.[3] The addition of 0.1% trifluoroacetic acid (TFA) can improve peak shape.[2]
-
Detection: Since PEG compounds lack a strong UV chromophore, detection can be challenging.[3] Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are highly recommended for reliable detection.[3][4] Mass spectrometry (MS) can also be coupled with HPLC for mass confirmation.[1][3]
Table 1: Typical RP-HPLC Parameters for Boc-PEGylated Compounds
| Parameter | Typical Setting | Reference |
| Column | C18 or C8 | [3] |
| Mobile Phase A | 0.1% TFA in Water | [2][5] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | [2][5] |
| Flow Rate (Preparative) | 10-20 mL/min | [1][2] |
| Detection | UV (214 nm, 280 nm), ELSD, CAD, MS | [1][2][3][4] |
Experimental Protocol: Preparative RP-HPLC Purification
-
System Preparation: Equilibrate the HPLC system and a C18 preparative column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.[2][5]
-
Sample Preparation: Dissolve the crude Boc-PEGylated compound in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B, or DMSO).[2] Filter the sample through a 0.45 µm filter.[2]
-
Injection and Elution: Inject the prepared sample onto the column.[2] Elute the sample using a linear gradient of increasing Mobile Phase B. A typical gradient might run from 5% to 50% acetonitrile in water over 10-20 column volumes.[1][3]
-
Fraction Collection: Collect fractions based on the detector signal corresponding to the desired product peak.[6]
-
Product Isolation: Combine the pure fractions. Remove the organic solvent under reduced pressure (e.g., rotary evaporation).[1][3] Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure product.[1][3]
Workflow for RP-HPLC Purification
Caption: General workflow for RP-HPLC purification.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume (size).[2] It is particularly effective for removing small molecule impurities from larger PEGylated products or for separating PEGylated proteins from unreacted protein and PEG reagents.[]
Experimental Protocol: Size-Exclusion Chromatography
-
Column and System Preparation: Select an SEC column with an appropriate molecular weight exclusion limit for your target compound. Equilibrate the column with at least two column volumes of the mobile phase (e.g., phosphate-buffered saline).[2]
-
Sample Preparation: Dissolve the crude sample in the mobile phase.
-
Injection and Elution: Inject the sample onto the column. Elute the sample isocratically with the mobile phase. Larger molecules will elute first.[2]
-
Fraction Collection and Analysis: Collect fractions based on the elution volume. Analyze the fractions to identify those containing the pure product.[2]
-
Post-Purification: Pool the relevant fractions. If necessary, desalt the sample or exchange the buffer.[2]
Workflow for Size-Exclusion Chromatography
Caption: General workflow for SEC purification.
Other Chromatographic Techniques
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This technique can be used to separate PEGylated compounds from un-PEGylated starting materials, as the PEG chain can shield the charges on the molecule's surface.[][8]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. It can be a useful polishing step after initial purification by other methods like IEX.[][9]
-
Normal-Phase Chromatography: Generally less preferred for highly polar PEG compounds due to potential for poor separation and streaking.[2] However, optimizing the solvent system (e.g., methanol in dichloromethane) and using additives like triethylamine (B128534) can improve results.[3]
Non-Chromatographic Techniques
For initial cleanup, large-scale purifications, or when chromatography is not feasible, non-chromatographic methods can be employed.
Liquid-Liquid Extraction (LLE)
LLE is an effective method for removing highly polar or non-polar impurities from Boc-PEGylated compounds of moderate polarity.[3]
Experimental Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.[3]
-
Washing:
-
Separation and Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.[3]
-
Solvent Removal: Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the partially purified product.[3]
Logical Flow of Liquid-Liquid Extraction
Caption: Steps in liquid-liquid extraction.
Crystallization/Precipitation
Crystallization can be a scalable purification method, though finding the optimal conditions may require experimentation.[3] Boc-protected amino acids and some PEG derivatives can be oily, making crystallization challenging.[3][10]
General Approach for Crystallization:
-
Dissolve the crude product in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate).[3]
-
Slowly add a "poor" solvent (e.g., hexane, diethyl ether) until the solution becomes cloudy.[3]
-
Cooling the mixture can promote the formation of crystals.[3]
-
Adding seed crystals of the pure compound can sometimes induce crystallization.[11][12]
Purification of Specific Boc-PEGylated Conjugates
The general principles outlined above apply to a wide range of Boc-PEGylated compounds. Below are considerations for specific classes of molecules.
Boc-PEGylated Peptides
RP-HPLC is the most common method for purifying PEGylated peptides.[6][13] The PEGylated peptide is generally more hydrophilic than its non-PEGylated counterpart and may elute earlier.[6]
Table 2: Purity Data for a Boc-Protected Aminooxy-PEGylated Peptide
| Parameter | Value | Method of Determination | Reference |
| Purity (post-purification) | >95% | RP-HPLC | [14] |
Boc-PEGylated Nanoparticles
Purification of PEGylated nanoparticles typically involves techniques to remove excess reagents and byproducts.
-
Centrifugation and Resuspension: Nanoparticles are pelleted by centrifugation, the supernatant containing impurities is removed, and the nanoparticles are resuspended in a clean buffer. This process is often repeated multiple times.[15][16]
-
Dialysis: The nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cutoff, which is then placed in a large volume of buffer. Small molecule impurities diffuse out of the bag, while the larger nanoparticles are retained.[15]
Purity Assessment
Assessing the purity of the final product is a critical step. A combination of chromatographic and spectroscopic techniques is typically employed.[17]
-
HPLC: As described above, HPLC is a primary tool for assessing purity, with a pure sample ideally showing a single, sharp peak.[17]
-
Mass Spectrometry (MS): Confirms the molecular weight of the Boc-PEGylated compound.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. The presence and integration of a sharp singlet at approximately 1.4 ppm in the ¹H NMR spectrum is a key indicator of the intact Boc group.[17]
By selecting the appropriate purification strategy and carefully optimizing the experimental conditions, researchers can obtain high-purity Boc-PEGylated compounds essential for reliable and reproducible results in drug development and other scientific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc Deprotection of PEGylated Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in the synthesis of PEGylated molecules, which are integral to advancements in drug delivery, bioconjugation, and biotechnology.[1] Its widespread use stems from its stability across a range of chemical conditions and its straightforward removal under acidic conditions.[2] However, the unique physicochemical properties of Polyethylene Glycol (PEG), such as high molecular weight and potential for steric hindrance, can introduce challenges during the Boc deprotection step.[1][3] Incomplete deprotection or the emergence of side reactions can substantially compromise the yield and purity of the final PEGylated product.[1]
These application notes provide comprehensive protocols and quantitative data for the successful Boc deprotection of PEGylated compounds, addressing common challenges and offering practical solutions for researchers.
Factors Influencing Boc Deprotection of PEGylated Compounds
Several critical factors influence the efficiency and outcome of the Boc deprotection reaction for PEGylated molecules:
-
Acid Strength and Concentration: The cleavage of the Boc group is achieved through acidolysis.[1] Trifluoroacetic acid (TFA) is the most frequently used reagent, typically at concentrations of 20% to 50% in a suitable solvent like dichloromethane (B109758) (DCM).[1][2] For more resistant substrates, more potent acid systems such as 4M HCl in 1,4-dioxane (B91453) may be required.[1]
-
Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically impede the acid's access to the Boc-protected amine, thus slowing the reaction rate.[1][3] This may require longer reaction times or elevated temperatures.[3]
-
Solvent Choice: The solvent must effectively dissolve both the PEGylated compound and the acidic reagent. Dichloromethane (DCM) is a common choice for TFA-mediated deprotection due to its ability to dissolve a broad range of PEGylated molecules.[1]
-
Scavengers: During deprotection, a reactive tert-butyl cation is formed as a byproduct, which can lead to undesirable side reactions like the alkylation of electron-rich functional groups.[1] The use of scavengers, such as triisopropylsilane (B1312306) (TIS), is crucial to quench this reactive intermediate.[1][3]
Quantitative Data Summary
The following table summarizes common acidic conditions for Boc deprotection of PEGylated molecules, providing a comparative overview of key reaction parameters.
| Reagent | Concentration | Solvent | Typical Time | Temperature | Scavenger (Typical Conc.) | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[1][2] | Dichloromethane (DCM)[1][2] | 1-2 hours[1] | 0°C to Room Temperature[1] | Triisopropylsilane (TIS), 2.5-5% (v/v)[1][3] | Most common and generally effective method.[1] |
| Hydrochloric Acid (HCl) | 4 M[1][2] | 1,4-Dioxane[1][2] | 1-4 hours[1][2] | Room Temperature[1][2] | --- | A stronger acid system for more challenging deprotections.[1] |
| Zinc Bromide (ZnBr₂) | 2-3 equivalents[1] | Dichloromethane (DCM)[1] | Overnight[1] | Room Temperature[1] | --- | A milder Lewis acid alternative to strong Brønsted acids.[1] |
| Oxalyl Chloride | 3 equivalents[2] | Methanol[2] | 1-4 hours[2] | Room Temperature[4] | --- | A mild method for substrates with acid-labile groups.[4] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol is suitable for most Boc-protected PEGylated amines.[1]
Materials:
-
Boc-protected PEGylated compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, but recommended)[1]
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether (for precipitation, optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEGylated compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[1]
-
Cool the solution to 0°C in an ice bath.[1]
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[3]
-
If required, add a scavenger such as TIS (typically 2.5-5% v/v).[3]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][3]
-
Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS. The formation of a more polar product (lower Rf on TLC) indicates reaction progression.[1]
-
Once the reaction is complete (typically 1-2 hours), remove the solvent and excess TFA under reduced pressure.[1]
Work-up Options:
-
Aqueous Work-up: If the deprotected product is soluble in an organic solvent, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.[3] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3]
-
Precipitation: Add the reaction mixture to a large volume of cold diethyl ether to precipitate the deprotected PEGylated amine salt.[1] Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.[5]
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol is an alternative for substrates where TFA/DCM is not effective.[1]
Materials:
-
Boc-protected PEGylated compound
-
4M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane
-
Diethyl ether (for precipitation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEGylated compound in a minimal amount of anhydrous 1,4-dioxane.[1]
-
Add the 4M HCl in 1,4-dioxane solution (typically 4-10 equivalents).[3]
-
Monitor the reaction progress by TLC or LC-MS (typically 1-4 hours).[1][6]
-
Upon completion, remove the solvents under reduced pressure. The product is often obtained as the hydrochloride salt.[3][6]
-
To isolate the product, add cold diethyl ether to precipitate the amine hydrochloride salt.[6]
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[6]
Visualizations
Caption: Acid-catalyzed mechanism of Boc deprotection.
Caption: General experimental workflow for Boc deprotection.
Caption: Troubleshooting decision tree for incomplete Boc deprotection.
References
Troubleshooting & Optimization
How to improve the yield of Boc-PEG5-sulfonic acid conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve the yield and success of conjugating Boc-PEG5-sulfonic acid to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for conjugating Boc-PEG5-sulfonic acid to an amine?
The most common and effective strategy for forming a stable sulfonamide bond is a two-step, one-pot process. First, the sulfonic acid group is converted into a more reactive intermediate, typically a sulfonyl chloride. This activated intermediate then readily reacts with a primary or secondary amine to form the desired sulfonamide conjugate.
Q2: Why is my conjugation yield low?
Low yields in sulfonamide synthesis can stem from several factors:
-
Inefficient Activation: The sulfonic acid may not be fully converted to its active form (e.g., sulfonyl chloride). This is often the most critical step.[1]
-
Hydrolysis of Activated Intermediate: The activated sulfonyl intermediate is susceptible to hydrolysis. Performing the reaction under anhydrous (water-free) conditions is crucial.
-
Suboptimal Reaction pH: The nucleophilicity of the amine is pH-dependent. The reaction generally proceeds best under slightly basic conditions to ensure the amine is deprotonated and available for reaction.
-
Steric Hindrance: Bulky groups near the amine on the target molecule or on the PEG linker can impede the reaction.
-
Reagent Purity: Impurities in the starting materials or solvents can interfere with the reaction.
Q3: What are the best activating reagents for converting the sulfonic acid to a sulfonyl chloride?
While traditional reagents like thionyl chloride (SOCl₂) or oxalyl chloride are effective, they can be harsh.[1] Milder and more modern reagents are often preferred to avoid degradation of sensitive substrates. A common choice is cyanuric chloride in the presence of a base like triethylamine (B128534).[2] Another effective method involves using triphenylphosphine (B44618) (PPh₃) in the presence of a chlorine source like N-chlorosuccinimide (NCS).
Q4: How can I monitor the progress of the conjugation reaction?
The reaction progress can be monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides accurate confirmation of the formation of the desired conjugate by detecting its molecular weight and assessing the purity of the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the conversion of starting material to product and identifying impurities.[]
Q5: What is the best method to purify the final Boc-PEG5-sulfonamide conjugate?
Purification of PEGylated molecules typically relies on chromatographic techniques:
-
Size-Exclusion Chromatography (SEC): Effective for removing unreacted small molecules, such as excess activating agents and amine.[4]
-
Reverse-Phase HPLC (RP-HPLC): A high-resolution technique for separating the product from starting materials and byproducts based on polarity.[]
-
Ion-Exchange Chromatography (IEX): Can be used if the conjugate has a net charge that is different from the starting materials.[5]
-
Dialysis or Ultrafiltration: Useful as an initial clean-up step to remove salts and very small impurities, especially for large conjugates.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Product Detected by LC-MS | Incomplete activation of sulfonic acid. | Ensure activating agents (e.g., cyanuric chloride, PPh₃/NCS) are fresh and added under strictly anhydrous conditions. Consider increasing the equivalents of the activating agent or extending the activation time. |
| Decomposition of the target amine. | If the amine is sensitive, ensure the reaction conditions are not too harsh. Use milder activating agents and control the temperature (e.g., perform the reaction at 0 °C). | |
| Low Conversion / Low Yield | Hydrolysis of the sulfonyl chloride intermediate. | Use anhydrous solvents (e.g., dry DMF or DCM) and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Insufficient amount of amine or base. | Use a slight excess (1.2-1.5 equivalents) of the amine. Ensure an appropriate amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) is present to neutralize HCl generated during the reaction. | |
| Multiple Products Observed | Side reactions with other functional groups. | If your target molecule has multiple nucleophilic sites (e.g., other amines, hydroxyls), consider using protecting groups to block these sites before conjugation. |
| Formation of disulfide-linked dimers (if starting from a thiol precursor). | This is a common side reaction in oxidative coupling methods. Ensure reaction conditions favor the desired S-N bond formation.[7] | |
| Product is Difficult to Purify | Streaking or poor separation on silica (B1680970) gel chromatography. | PEGylated compounds are notoriously difficult to purify on standard silica. RP-HPLC or SEC are generally more effective.[6] Consider using a different solvent system for chromatography, such as a gradient of methanol (B129727) in dichloromethane. |
| Product Precipitates During Workup | Poor solubility of the conjugate. | The final conjugate may have different solubility properties than the starting materials. Try dissolving the crude material in a different solvent or using a co-solvent system for extraction and purification. |
Quantitative Data Summary
The yield of sulfonamide formation is highly dependent on the specific substrates and reaction conditions used. While specific data for Boc-PEG5-sulfonic acid is not widely published, the following table summarizes typical yields reported for analogous sulfonamide synthesis reactions, which can serve as a benchmark.
| Activation/Coupling Method | Substrate Type | Amine Type | Typical Yield (%) | Reference |
| Cyanuric Chloride / Triethylamine | Aromatic Sulfonic Acid | Aliphatic Primary | 70-90% | [2] |
| PPh₃ / NCS | Aromatic Sulfonic Acid | Aliphatic Secondary | 75-85% | [1] |
| Electrochemical Oxidative Coupling | Thiophenol | Aliphatic Primary | 60-85% | [8][9] |
| Decarboxylative Sulfonylation | Aromatic Carboxylic Acid | Various | 50-85% | [10] |
Experimental Protocols
Protocol 1: Sulfonamide Conjugation via Sulfonyl Chloride Intermediate
This protocol describes a general method for activating Boc-PEG5-sulfonic acid with cyanuric chloride and coupling it with a primary amine.
Materials:
-
Boc-PEG5-sulfonic acid
-
Amine-containing molecule
-
Cyanuric chloride
-
Triethylamine (TEA)
-
Anhydrous Acetonitrile (MeCN)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Activation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-PEG5-sulfonic acid (1.0 eq) in anhydrous MeCN.
-
Add cyanuric chloride (1.1 eq) and triethylamine (2.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the sulfonyl chloride intermediate. Monitor the activation by TLC or LC-MS if possible.
-
-
Conjugation:
-
In a separate flask, dissolve the amine-containing molecule (1.2 eq) in anhydrous MeCN or DCM.
-
Cool the activated sulfonic acid mixture to 0 °C in an ice bath.
-
Slowly add the amine solution to the activated mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography.
-
Protocol 2: Boc-Group Deprotection
Materials:
-
Purified Boc-PEG5-sulfonamide conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the purified Boc-protected conjugate in anhydrous DCM (e.g., 10 mL per 100 mg of conjugate).
-
Add an equal volume of TFA (for a 50% v/v solution).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS to confirm the loss of the Boc group (mass change of -100.1 Da).
-
Once complete, concentrate the solution under reduced pressure to remove DCM and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the final deprotected product, typically as a TFA salt.
-
Collect the solid by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Caption: Workflow for Boc-PEG5-Sulfonic Acid Conjugation.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 8. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Solubility of Boc-PEGylated Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low solubility issues encountered during the experimental process with Boc-PEGylated proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low solubility of my Boc-PEGylated protein?
A1: Low solubility of Boc-PEGylated proteins can stem from several factors:
-
Incomplete Boc Deprotection: Residual Boc groups can alter the protein's surface chemistry, leading to aggregation.[1]
-
Protein Aggregation: The PEGylation process itself, particularly suboptimal reaction conditions like pH and temperature, can induce protein aggregation.[2][3] PEGylation can sometimes render aggregates soluble, masking the underlying precipitation issue.[4]
-
High Degree of PEGylation: An excessive number of attached PEG chains can lead to increased hydrophobicity, paradoxically causing solubility issues in aqueous solutions.[5]
-
Steric Hindrance: Bulky PEG chains can cause steric hindrance, preventing proper protein folding and leading to the exposure of hydrophobic patches that promote aggregation.[1][6]
-
Suboptimal Buffer Conditions: The composition of the buffer, including pH and ionic strength, is critical for maintaining protein stability and solubility.[2][3]
-
Poor Quality of PEG Reagent: Impurities in the PEG reagent, such as the presence of bifunctional linkers when a monofunctional one is intended, can lead to cross-linking and aggregation.[2]
Q2: How does the length of the PEG chain affect the solubility of the protein?
A2: The effect of PEG chain length on protein solubility is complex. While PEGylation generally aims to increase solubility, the outcome can vary:
-
Increased Hydrodynamic Volume: Longer PEG chains increase the protein's hydrodynamic volume, which can enhance solubility and prolong its circulation time in vivo.[7][8]
-
Potential for Reduced Solubility: Very high molecular weight PEGs (e.g., >20,000 g/mol ) have been shown to reduce the solubility of proteins and amino acids, sometimes leading to phase separation.[9] In contrast, lower molecular weight PEGs (e.g., 400 and 4,000 g/mol ) tend to have a less pronounced effect on protein stability.[9]
-
Amphiphilicity: As the molecular weight of PEG increases, its properties can shift from hydrophilic to amphiphilic, which can enhance interactions with proteins and potentially lead to conformational changes and aggregation.[10]
Q3: Can the Boc-protecting group itself contribute to solubility problems?
A3: Yes, the tert-butoxycarbonyl (Boc) protecting group can contribute to solubility issues. Incomplete removal of the Boc group can lead to a heterogeneous product with altered surface properties, potentially causing aggregation.[1] Furthermore, the starting Boc-protected PEGylated protein may have poor solubility in the reaction solvent, leading to an inefficient deprotection reaction.[1]
Troubleshooting Guides
Guide 1: Incomplete Boc Deprotection
Issue: You suspect incomplete removal of the Boc group is causing low solubility.
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), for example, from 20% to 50%.[1]
-
Use a Stronger Acid: Consider switching to a stronger acid system, such as 4M HCl in 1,4-dioxane.[1][11]
-
Extend Reaction Time: Monitor the reaction progress using analytical techniques like TLC, LC-MS, or NMR and increase the reaction time accordingly.[1][11]
-
Optimize Solvent: Ensure the chosen solvent provides good solubility for your PEGylated compound. If solubility is an issue, explore alternative solvent systems.[1]
-
Increase Temperature: Carefully increase the reaction temperature while monitoring for any potential degradation of the protein.[1]
Guide 2: Protein Aggregation During or After PEGylation
Issue: Your Boc-PEGylated protein is aggregating, leading to low solubility.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting protein aggregation.
Detailed Steps:
-
Optimize Reaction Conditions:
-
pH: Adjust the pH of the reaction buffer. For amine-reactive PEGs, a pH of 7-9 is common, but the optimal pH for protein stability should be determined.[12][13] Site-specific N-terminal PEGylation can sometimes be achieved at a lower pH (around 5) to leverage the difference in pKa between the α-amino group and lysine (B10760008) ε-amino groups.[7][14]
-
Temperature: Perform the reaction at a lower temperature to minimize aggregation.[3]
-
Buffer Composition: Screen different buffer systems to find one that enhances protein stability.[2]
-
-
Adjust PEG:Protein Molar Ratio: A high molar excess of the PEG reagent can sometimes lead to increased aggregation.[15] Experiment with lower ratios to find the optimal balance between PEGylation efficiency and solubility.
-
Add Solubility-Enhancing Excipients:
-
Verify PEG Reagent Quality: Ensure the PEG reagent is of high purity and is monofunctional if that is the intention, to avoid cross-linking.[2]
-
Characterize Aggregates: Use techniques like Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) to quantify and characterize the aggregates.[17][18]
Experimental Protocols
Protocol 1: Screening for Optimal PEGylation Reaction Conditions to Minimize Aggregation
This protocol provides a method for systematically screening various reaction parameters.
Materials:
-
Concentrated stock solution of your protein
-
Activated PEG reagent
-
A range of buffers with varying pH (e.g., phosphate, Tris, HEPES)
-
Excipient stock solutions (e.g., sucrose, arginine)
Procedure:
-
Prepare Reaction Matrix: Set up a matrix of reactions in a microplate or individual tubes, varying one parameter at a time (e.g., pH, temperature, PEG:protein ratio).
-
Incubate: Incubate the reactions for a defined period.
-
Analyze for Aggregation:
-
Visual Inspection: Check for visible precipitation.
-
Turbidity Measurement: Measure the absorbance at 340 nm or 600 nm.
-
Size Exclusion Chromatography (SEC): Analyze the samples to quantify the monomer and aggregate content.[18]
-
-
Determine Optimal Conditions: Identify the combination of conditions that results in the lowest level of aggregation while achieving the desired degree of PEGylation.
Protocol 2: Solubilization of Aggregated PEGylated Protein
This protocol outlines a general procedure for attempting to resolubilize precipitated Boc-PEGylated protein.
Materials:
-
Aggregated Boc-PEGylated protein pellet
-
A panel of solubilization buffers (e.g., containing mild detergents, chaotropic agents like urea (B33335) or guanidinium (B1211019) chloride, or high/low salt concentrations)
-
Dialysis tubing or centrifugal concentrators for buffer exchange
Procedure:
-
Screen Solubilizing Agents: Resuspend small aliquots of the aggregated protein in different solubilization buffers.
-
Incubate: Gently agitate the samples at a controlled temperature (e.g., 4°C or room temperature) for several hours.
-
Clarify: Centrifuge the samples to pellet any remaining insoluble material.
-
Quantify Solubilized Protein: Measure the protein concentration in the supernatant using a suitable method (e.g., Bradford assay, A280).
-
Buffer Exchange: Once a suitable solubilization buffer is identified, perform a gradual buffer exchange into a formulation buffer that maintains solubility.
Quantitative Data Summary
Table 1: Effect of PEG Molecular Weight on Aggregation of Granulocyte Colony-Stimulating Factor (GCSF)
| PEG-GCSF Conjugate | Aggregation Outcome | Relative Stability |
| Unconjugated GCSF | Precipitation | - |
| 5 kDa PEG-GCSF | Soluble Aggregates | Greatly improved vs. GCSF |
| 20 kDa PEG-GCSF | Soluble Aggregates | Marginally more stable than 5kPEG-GCSF |
Data adapted from a study on GCSF PEGylation, which demonstrated that PEGylation can render aggregates soluble and slow the rate of aggregation.[4]
Table 2: Common Excipients to Enhance PEGylated Protein Solubility
| Excipient Class | Example | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose | 5-10% (w/v) | Preferential exclusion, vitrification |
| Amino Acids | Arginine, Glycine | 50-200 mM | Increases protein solubility |
| Surfactants | Polysorbate 20/80 | 0.01-0.1% (v/v) | Reduces surface tension and hydrophobic interactions |
This table summarizes common excipients and their typical working concentrations to mitigate protein aggregation.[2]
Signaling Pathways and Workflows
Caption: A decision tree for troubleshooting low solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 4. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]
- 6. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Binding characteristics between polyethylene glycol (PEG) and proteins in aqueous solution - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creativepegworks.com [creativepegworks.com]
- 15. benchchem.com [benchchem.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. lcms.cz [lcms.cz]
- 18. agilent.com [agilent.com]
Preventing aggregation during PEGylation with Butoxycarbonyl-PEG5-sulfonic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Butoxycarbonyl-PEG5-sulfonic acid for protein PEGylation, with a primary focus on preventing aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in PEGylation?
This compound is a polyethylene (B3416737) glycol (PEG) linker that contains a t-butoxycarbonyl (Boc) protected amine at one end and a sulfonic acid group at the other, connected by a 5-unit PEG chain.[1][2] The sulfonic acid moiety can be activated to react with nucleophilic groups on a protein, such as primary amines on lysine (B10760008) residues or the N-terminus, to form a stable sulfonamide bond. The Boc protecting group can be removed under acidic conditions to reveal a primary amine for further conjugation if required.[3][4] The hydrophilic PEG chain enhances the water solubility of the modified protein.[3][5]
Q2: Why is protein aggregation a common issue during PEGylation?
Protein aggregation during PEGylation can be attributed to several factors:
-
Changes in Physicochemical Properties: The covalent attachment of PEG chains can alter the protein's surface charge, isoelectric point (pI), and hydrophobicity, potentially leading to reduced solubility and aggregation.[6][7]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability.[7][8] Performing the reaction under conditions where the protein is not optimally stable can expose hydrophobic regions, promoting intermolecular interactions and aggregation.[9]
-
High Protein Concentration: At high concentrations, the proximity of protein molecules increases the likelihood of aggregation.[7][10]
-
Intermolecular Cross-linking: Although this compound is a monofunctional reagent for protein conjugation (in its Boc-protected form), impurities or side reactions could potentially lead to cross-linking.
-
Localized Reagent Concentration: Adding the PEG reagent too quickly can create localized high concentrations, which may induce precipitation.[6]
Q3: How can I detect and quantify aggregation in my PEGylated protein sample?
A combination of analytical techniques is recommended for a comprehensive assessment of aggregation:[7]
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies monomers, dimers, and higher-order soluble aggregates.[1][] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles based on their Brownian motion. | Detects the presence of larger aggregates and provides an overall size distribution. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on molecular weight under denaturing conditions. | Can reveal high-molecular-weight covalent aggregates, especially under non-reducing conditions. |
| Visual Inspection & Turbidity Measurement | Simple observation and measurement of light scattering. | Provides a quick, qualitative assessment of insoluble aggregation (cloudiness). |
Q4: Can the site of PEGylation influence aggregation?
Yes, the location of PEG attachment is critical.[9] PEGylating near a protein's active site or a region crucial for its tertiary structure can lead to conformational changes and subsequent aggregation. Conversely, PEGylating at a surface-exposed, flexible region may enhance stability.
Troubleshooting Guides
Problem 1: Immediate Precipitation Upon Adding Activated PEG Reagent
| Possible Cause | Troubleshooting Steps |
| Suboptimal Buffer Conditions | Ensure the reaction buffer pH is optimal for your protein's stability. Conduct small-scale trials at different pH values (e.g., 6.5, 7.4, 8.0).[9] |
| High Protein Concentration | Reduce the protein concentration. Reactions are often successful at 1-5 mg/mL.[12] |
| Rapid Addition of PEG Reagent | Add the activated PEG reagent dropwise to the protein solution with gentle stirring to avoid localized high concentrations.[6] |
| Poor Solubility of Activated PEG | If the activated PEG is dissolved in an organic co-solvent, ensure the final concentration in the reaction mixture is low (typically <10%).[6] |
Problem 2: Gradual Formation of Soluble or Insoluble Aggregates During the Reaction
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Perform the reaction at a lower temperature (e.g., 4°C) to enhance protein stability, even though this may require a longer reaction time.[9] |
| High PEG:Protein Molar Ratio | A high excess of the PEG reagent can sometimes promote aggregation. Test a range of molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal balance between PEGylation efficiency and aggregation.[7][10] |
| Protein Instability Over Time | Add stabilizing excipients to the reaction buffer.[9] See the table below for examples. |
Table of Stabilizing Excipients
| Excipient Type | Examples | Recommended Concentration Range | Mechanism of Action |
| Sugars & Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) for sugars, 5-20% (v/v) for glycerol[12] | Increase protein stability through preferential exclusion.[9] |
| Amino Acids | Arginine, Glycine | 50-100 mM[9][10] | Suppress non-specific protein-protein interactions.[9] |
| Non-ionic Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v)[9][10] | Reduce surface tension and prevent surface-induced aggregation.[9] |
Experimental Protocols
Protocol 1: General Procedure for PEGylation with this compound
This protocol provides a general guideline. Optimal conditions will vary depending on the specific protein.
1. Reagent Preparation:
- Dissolve the protein to be PEGylated in a suitable reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.2-8.0) at a concentration of 1-5 mg/mL.
- Prepare a stock solution of this compound in the reaction buffer.
2. Activation of Sulfonic Acid (Example with Thionyl Chloride):
- This step should be performed by personnel experienced in handling hazardous reagents in a fume hood.
- In a separate, dry reaction vessel under an inert atmosphere, dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane).
- Cool the solution to 0°C and slowly add thionyl chloride (SOCl₂) to convert the sulfonic acid to a more reactive sulfonyl chloride.
- After the reaction is complete, carefully remove the solvent and excess thionyl chloride under vacuum. The resulting activated PEG should be used immediately.
3. PEGylation Reaction:
- Slowly add the activated Butoxycarbonyl-PEG5-sulfonyl chloride to the protein solution with gentle stirring. A starting molar ratio of 10:1 (PEG:protein) is recommended.
- Incubate the reaction at 4°C or room temperature for 1 to 4 hours. Monitor the reaction progress by SDS-PAGE or SEC.
4. Quenching the Reaction:
- Add a quenching buffer (e.g., 50 mM Tris or glycine) to react with any unreacted PEG-sulfonyl chloride.
5. Purification:
- Purify the PEGylated protein from unreacted PEG and protein using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[1][]
Protocol 2: Screening for Optimal Reaction Conditions
To minimize aggregation, it is crucial to screen various reaction parameters. This can be done in a 96-well plate format for high-throughput analysis.
1. Set up a Screening Matrix:
- Prepare a series of small-scale reactions (50-100 µL).
- Vary one parameter at a time while keeping others constant.
- Protein Concentration: 0.5, 1, 2, 5 mg/mL.[7]
- PEG:Protein Molar Ratio: 5:1, 10:1, 20:1.[7]
- pH: 6.5, 7.0, 7.5, 8.0.[9]
- Temperature: 4°C and 25°C (room temperature).[9]
2. Incubation and Analysis:
- Incubate the reactions with gentle mixing.
- Analyze each reaction for aggregation using turbidity measurements, followed by SDS-PAGE and/or SEC for the most promising conditions.[7]
Visualizations
Caption: Experimental workflow for protein PEGylation.
References
- 1. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. t-Butoxycarbonyl-PEG5-sulfonic acid, 1817735-28-6 | BroadPharm [broadpharm.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. t-Butoxycarbonyl-PEG5-sulfonic acid_1817735-28-6_新研博美 [xinyanbm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Boc-PEG5-Sulfonic Acid Coupling
Welcome to the technical support center for the optimization of reaction conditions for Boc-PEG5-sulfonic acid coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of sulfonamides using PEGylated reagents.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am trying to couple Boc-PEG5-sulfonic acid with a primary amine using standard EDC/NHS chemistry, but the reaction is not working. Why?
A1: Standard carbodiimide (B86325) coupling chemistry, such as that using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), is designed for the activation of carboxylic acids to form amide bonds. Sulfonic acids are not reactive under these conditions. The coupling of a sulfonic acid with an amine to form a sulfonamide requires a different activation strategy. The recommended approach is a two-step process: first, the activation of the sulfonic acid, typically by converting it to a sulfonyl chloride, followed by the reaction of the activated intermediate with the amine.
Q2: How can I activate my Boc-PEG5-sulfonic acid for coupling with an amine?
A2: The most common method for activating a sulfonic acid is to convert it into a more reactive sulfonyl chloride.[1] This can be achieved using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1] It is crucial to perform this step under anhydrous conditions as sulfonyl chlorides are sensitive to moisture and can hydrolyze back to the unreactive sulfonic acid.[2]
Q3: My sulfonamide formation reaction is giving a low yield. What are the common causes and how can I troubleshoot this?
A3: Low yields in sulfonamide synthesis can stem from several factors. Here is a troubleshooting guide to help you identify and resolve the issue:
-
Reagent Quality:
-
Amine: Ensure your amine is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction.[2]
-
Activating Agent (e.g., SOCl₂): Use a fresh bottle of the chlorinating agent. These reagents are highly reactive and can degrade upon exposure to air and moisture.
-
Solvent: Always use anhydrous (dry) solvents. The presence of water will lead to the hydrolysis of the intermediate sulfonyl chloride.[2]
-
-
Reaction Conditions:
-
Stoichiometry: Carefully check the molar ratios of your reactants. For the second step (coupling of the sulfonyl chloride with the amine), a 1:1 ratio of the sulfonyl chloride to the amine is a good starting point, with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents).[2]
-
Temperature: The activation step with SOCl₂ may require heating. The subsequent coupling with the amine is often performed at 0 °C and then allowed to warm to room temperature to control the reaction rate and minimize side reactions.[3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of reagents and intermediates by atmospheric moisture.[2]
-
Choice of Base: A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), is essential to neutralize the HCl generated during the reaction. This prevents the protonation of the amine, which would render it non-nucleophilic.[3]
-
Q4: I am observing multiple products in my reaction mixture. What are the likely side reactions?
A4: The formation of multiple products can be due to several side reactions. Here are some common possibilities and how to mitigate them:
-
Hydrolysis of Sulfonyl Chloride: If there is moisture in the reaction, the intermediate sulfonyl chloride will hydrolyze back to the sulfonic acid. To prevent this, ensure all glassware is oven-dried and use anhydrous solvents.
-
Reaction with the Boc-Protecting Group: While the Boc (tert-butyloxycarbonyl) group is generally stable under the conditions for sulfonamide formation, harsh or prolonged heating could potentially lead to its cleavage. Monitor the reaction progress and avoid excessive heating.
-
Polymerization: If the amine is not protected and the molecule contains a reactive group, intermolecular reactions can lead to polymer formation.[4]
Q5: What is the best way to purify my Boc-PEG5-sulfonamide conjugate?
A5: The purification of PEGylated molecules can be challenging due to the potential for a mixture of products. Several chromatographic techniques are effective:
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the PEGylated conjugate from smaller molecules like unreacted amine and byproducts.[5][]
-
Ion Exchange Chromatography (IEX): This technique can be used to separate molecules based on differences in their charge. The shielding of charges on the protein surface by the PEG chain can be exploited for separation.[5][]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be a useful complementary technique to IEX.[]
-
Recrystallization: Sulfonamides are often crystalline solids, making recrystallization a viable purification method if a suitable solvent system can be found.[3]
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Activation Step | ||
| Activating Agent | Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) | Efficiently converts sulfonic acid to the reactive sulfonyl chloride.[1] |
| Molar Ratio (Activating Agent : Sulfonic Acid) | 1.1 - 2.0 equivalents | An excess ensures complete conversion of the sulfonic acid. |
| Solvent | Anhydrous Dichloromethane (B109758) (DCM) or neat SOCl₂ | Prevents hydrolysis of the sulfonyl chloride intermediate.[2] |
| Temperature | Room temperature to reflux | May require heating to drive the reaction to completion. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS for disappearance of starting material. |
| Coupling Step | ||
| Molar Ratio (Sulfonyl Chloride : Amine) | 1.0 : 1.0 - 1.2 | A slight excess of the amine can help drive the reaction to completion. |
| Base | Pyridine or Triethylamine (TEA) | A non-nucleophilic base to scavenge HCl produced during the reaction.[3] |
| Molar Ratio (Base : Sulfonyl Chloride) | 1.1 - 1.5 equivalents | To ensure complete neutralization of the acid byproduct.[2] |
| Solvent | Anhydrous Dichloromethane (DCM) or other aprotic solvents | Maintains a dry environment to prevent hydrolysis.[3] |
| Temperature | 0 °C to room temperature | Initial cooling helps to control the reaction rate and minimize side reactions.[3] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for product formation. |
Detailed Experimental Protocol
Two-Step Protocol for Boc-PEG5-sulfonamide Synthesis
Step 1: Activation of Boc-PEG5-sulfonic acid to Boc-PEG5-sulfonyl chloride
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add Boc-PEG5-sulfonic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the starting material.
-
Slowly add thionyl chloride (1.5 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by a suitable method (e.g., quenching a small aliquot and analyzing by LC-MS to confirm the absence of the starting sulfonic acid).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude Boc-PEG5-sulfonyl chloride is typically used directly in the next step without further purification.
Step 2: Coupling of Boc-PEG5-sulfonyl chloride with a primary amine
-
In a separate flame-dried, round-bottom flask under an inert atmosphere, dissolve the primary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude Boc-PEG5-sulfonyl chloride from Step 1 in anhydrous DCM.
-
Add the solution of Boc-PEG5-sulfonyl chloride dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then slowly warm to room temperature. Continue stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction by adding water.
-
Perform an aqueous workup by extracting the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using an appropriate chromatographic method (e.g., size exclusion chromatography or column chromatography on silica (B1680970) gel).
Visual Guides
Caption: Experimental workflow for the two-step synthesis of Boc-PEG5-sulfonamide.
Caption: Troubleshooting flowchart for low yield in sulfonamide synthesis.
References
Side reactions of Butoxycarbonyl-PEG5-sulfonic acid with amino acids
Welcome to the technical support center for Butoxycarbonyl-PEG5-sulfonic acid (Boc-PEG5-SO3H). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this reagent in their experiments, particularly concerning its interactions with amino acids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains a Boc-protected amine, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal sulfonic acid group. The PEG spacer enhances solubility and provides a flexible linkage.[1][2] The Boc group serves as a temporary protecting group for the amine, which can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation.[1][3] The sulfonic acid group is a strong acid, making the molecule highly water-soluble and negatively charged at neutral pH. It is often used in the development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs.[1][4]
Q2: What are the potential side reactions of the sulfonic acid group with amino acid residues?
Under typical physiological and bioconjugation conditions (pH 6-8), the sulfonic acid group exists as a stable, deprotonated sulfonate. This group is generally unreactive towards nucleophilic amino acid side chains such as lysine, cysteine, or histidine. Therefore, direct side reactions originating from the sulfonic acid moiety are not expected.
Q3: Can the Boc protecting group cause side reactions with amino acids?
The Boc (tert-butyloxycarbonyl) group itself is stable to most nucleophiles and bases, meaning it will not directly react with amino acid side chains.[3] However, the acidic conditions required for its removal (e.g., trifluoroacetic acid, TFA) can potentially lead to side reactions with sensitive amino acids if not properly controlled. For instance, prolonged exposure to strong acids can lead to the degradation of certain residues.
Q4: Are there any known side reactions involving the PEG chain?
Polyethylene glycol (PEG) is generally considered a biocompatible and inert polymer. However, under conditions that generate reactive oxygen species (e.g., in the presence of metal ions and reducing agents), oxidative degradation of the PEG chain can occur.[5] This is a general consideration for all PEGylated molecules and not specific to Boc-PEG5-SO3H.
Q5: Can sulfonation of amino acids occur when using this reagent?
While the sulfonic acid group on Boc-PEG5-SO3H is unreactive, sulfonation of certain amino acid residues, particularly arginine, has been observed as a side reaction during solid-phase peptide synthesis when using specific protecting groups that can break down to form sulfonating agents.[6] However, this is related to the cleavage of protecting groups like Mtr or Pmc from arginine in the presence of scavengers and TFA, and not a direct reaction with a sulfonic acid-containing reagent itself.[6] With Boc-PEG5-SO3H, this is not a predicted side reaction under normal conjugation conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low conjugation efficiency after Boc deprotection | Incomplete removal of the Boc group. | Optimize deprotection conditions. Increase the reaction time or use a stronger acidic solution (e.g., higher concentration of TFA). Monitor the deprotection reaction by LC-MS to ensure complete removal of the Boc group before proceeding with conjugation. |
| Degradation of the deprotected amine. | Once deprotected, the primary amine can be susceptible to degradation. Use the deprotected product immediately in the subsequent conjugation step. Ensure the pH of the reaction buffer is appropriate for amine stability. | |
| Unexpected modification of the target protein/peptide | Side reactions during Boc deprotection. | Use scavengers in the deprotection cocktail to prevent side reactions with sensitive amino acids. For example, triisopropylsilane (B1312306) (TIS) and water are commonly used scavengers with TFA to quench reactive cations. |
| Non-specific binding. | The highly polar nature of the sulfonic acid group can lead to non-specific electrostatic interactions with positively charged patches on a protein. Optimize buffer conditions (e.g., increase ionic strength) to minimize these interactions. | |
| Poor solubility of the final conjugate | Aggregation of the bioconjugate. | While the PEG and sulfonic acid groups enhance solubility, extensive modification of a protein can still lead to aggregation. Characterize the extent of labeling and consider reducing the molar excess of the labeling reagent. |
Experimental Protocols
Protocol 1: Boc Deprotection of Boc-PEG5-SO3H
-
Dissolve the Reagent: Dissolve Boc-PEG5-SO3H in a suitable organic solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).
-
Prepare Deprotection Cocktail: Prepare a deprotection cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Initiate Deprotection: Add the deprotection cocktail to the dissolved Boc-PEG5-SO3H. A typical ratio is 10:1 (v/v) cocktail to reagent solution.
-
Incubate: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Remove Volatiles: Following complete deprotection, remove the TFA and other volatile components under a stream of nitrogen or by rotary evaporation.
-
Purification: The resulting deprotected H2N-PEG5-SO3H can be purified by precipitation with cold diethyl ether or by reversed-phase HPLC.
Protocol 2: Conjugation of Deprotected H2N-PEG5-SO3H to a Carboxylic Acid
-
Activate Carboxylic Acid: Activate the carboxylic acid-containing molecule (e.g., on a protein or other molecule) using a standard carbodiimide (B86325) coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS) in an appropriate buffer (e.g., MES buffer, pH 6.0).
-
Prepare Amine Component: Dissolve the deprotected and purified H2N-PEG5-SO3H in the reaction buffer.
-
Conjugation Reaction: Add the dissolved H2N-PEG5-SO3H to the activated carboxylic acid solution.
-
Incubate: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Purify the resulting conjugate using an appropriate method such as size exclusion chromatography, ion-exchange chromatography, or dialysis to remove unreacted reagents.
Visualizations
Caption: General workflow for the deprotection of Boc-PEG5-SO3H and its conjugation to a target molecule.
Caption: A troubleshooting workflow for experiments involving Boc-PEG5-SO3H.
References
- 1. nbinno.com [nbinno.com]
- 2. N-Boc-PEG5-alcohol, 1404111-67-6 | BroadPharm [broadpharm.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. This compound - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Purification of Boc-PEG5-Sulfonic Acid: A Technical Support Guide
For researchers, scientists, and drug development professionals working with Boc-PEG5-sulfonic acid, its purification can present unique challenges due to its amphiphilic and zwitterionic nature. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the purification of this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Boc-PEG5-sulfonic acid products?
A1: Common impurities can originate from the starting materials or arise during the synthesis and work-up procedures. These may include:
-
Unreacted starting materials: Such as the corresponding Boc-PEG5-alcohol or a halogenated precursor.
-
PEG diol: A common impurity in PEG reagents where both ends of the PEG chain are hydroxyl groups.
-
Products of Boc deprotection: If the reaction conditions are too acidic, the Boc protecting group can be prematurely removed.
-
Incomplete sulfonation byproducts: Molecules where the terminal alcohol has not been converted to sulfonic acid.
-
Residual catalysts and reagents: From the sulfonation reaction.
-
Higher or lower PEG oligomers: If the starting PEG material is not monodisperse.
-
Process-related impurities: Such as ethylene (B1197577) oxide and 1,4-dioxane, which can be present in PEG raw materials.
Q2: Why is my Boc-PEG5-sulfonic acid product difficult to separate from impurities using standard reversed-phase HPLC?
A2: The zwitterionic character of Boc-PEG5-sulfonic acid at neutral pH can lead to poor retention and peak shape on standard C18 columns. The negatively charged sulfonic acid group can cause ion exclusion from the stationary phase, while the hydrophobic Boc group and PEG chain provide some retention. This dual nature can result in broad peaks or co-elution with both polar and non-polar impurities.
Q3: Can I use precipitation to purify my product?
A3: Precipitation can be a useful initial purification step to remove highly non-polar or some large molecular weight impurities. By dissolving the crude product in a polar solvent like methanol (B129727) or water and then adding a non-polar solvent such as diethyl ether or hexane, the PEG derivative may precipitate. However, this method may not effectively remove impurities with similar solubility profiles, such as other PEG-containing species.
Q4: What is the role of pH in the purification of Boc-PEG5-sulfonic acid?
A4: pH is a critical parameter. At low pH (below the pKa of the sulfonic acid, ~1-2), the sulfonic acid group is protonated, reducing the molecule's negative charge and increasing its hydrophobicity. This can improve retention on reversed-phase columns. Conversely, at high pH, the sulfonic acid is deprotonated, making the molecule more polar. This property can be exploited for ion-exchange chromatography.
Q5: How can I confirm the purity and identity of my final product?
A5: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Using a suitable method (e.g., reversed-phase with an appropriate mobile phase modifier or mixed-mode) to assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure, including the presence of the Boc group, the PEG chain, and the sulfonic acid moiety (often confirmed by the absence of the terminal alcohol proton and a characteristic shift of the adjacent methylene (B1212753) group).
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of Boc-PEG5-sulfonic acid.
| Problem | Potential Cause | Troubleshooting Steps |
| Broad or Tailing Peaks in Reversed-Phase HPLC | Interaction of the sulfonic acid group with residual silanols on the silica-based column. Zwitterionic nature of the compound at the mobile phase pH. | - Use a mobile phase with a low pH (e.g., 0.1% TFA or formic acid) to suppress the ionization of the sulfonic acid group. - Employ a column with end-capping or a polymer-based stationary phase. - Consider using an ion-pairing reagent in the mobile phase. |
| Product Co-elutes with a Major Impurity | Impurity has a very similar polarity and molecular weight to the product (e.g., unreacted starting material or a closely related PEG oligomer). | - Optimize the HPLC gradient to improve resolution. - Switch to a different purification technique like ion-exchange or mixed-mode chromatography. - If the impurity is the starting alcohol, consider a chemical scavenging step to remove it before chromatography. |
| Low Recovery After Purification | Product is adsorbing to the chromatography column or is being lost during work-up steps. The product may be precipitating out of solution. | - For HPLC, try different column chemistries or mobile phase additives. - For ion-exchange, ensure the elution buffer has the correct ionic strength and pH to displace the product. - During liquid-liquid extractions, be aware that the amphiphilic nature of the product can lead to its presence in both aqueous and organic layers. Perform a mass balance to track your product. |
| Presence of PEG Diol Impurity in Final Product | The starting PEG material contained a significant amount of diol impurity. | - Source high-purity, monodisperse PEG starting materials. - Reversed-phase HPLC can often separate the more hydrophilic diol from the desired product. Optimize the gradient for better separation. |
| Loss of Boc Group During Purification | Exposure to strong acidic conditions. | - Avoid prolonged exposure to very low pH mobile phases if possible. - If acidic conditions are necessary for chromatography, keep the purification time as short as possible and maintain low temperatures. - Use milder acids like formic acid instead of trifluoroacetic acid (TFA) if compatible with the separation. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification
This protocol is a starting point and may require optimization based on the specific impurity profile of your crude product.
-
System: Preparative High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, dimensions appropriate for the sample load).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Procedure:
-
Dissolve the crude Boc-PEG5-sulfonic acid in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.45 µm filter.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Run a linear gradient to increase the concentration of Mobile Phase B. A starting point could be 5% to 70% B over 30-40 minutes.
-
Monitor the elution profile using a UV detector (if the molecule has a chromophore) or an Evaporative Light Scattering Detector (ELSD).
-
Collect fractions corresponding to the main product peak.
-
Analyze the fractions for purity by analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
-
Protocol 2: Ion-Exchange Chromatography (IEC)
This method is particularly useful for separating the desired product from neutral or less charged impurities.
-
System: Chromatography system (e.g., FPLC or low-pressure liquid chromatography).
-
Resin: Strong Anion Exchange (SAX) resin.
-
Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the sulfonic acid is deprotonated (e.g., 20 mM Tris, pH 8.0).
-
Elution Buffer (Buffer B): Binding buffer with a high concentration of salt (e.g., 20 mM Tris, 1 M NaCl, pH 8.0).
-
Procedure:
-
Pack a column with the SAX resin and equilibrate with Binding Buffer.
-
Dissolve the crude product in the Binding Buffer and load it onto the column.
-
Wash the column with several column volumes of Binding Buffer to remove unbound impurities.
-
Elute the bound product using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 10-20 column volumes).
-
Collect fractions and analyze for the presence of the product.
-
Desalt the pure fractions using dialysis or a desalting column.
-
Lyophilize to obtain the final product.
-
Visualizations
Caption: Purification workflow for Boc-PEG5-sulfonic acid.
Caption: Troubleshooting logic for HPLC purification issues.
Technical Support Center: Improving the Stability of Boc-Protected PEG Linkers
Welcome to the Technical Support Center for Boc-Protected PEG Linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of these critical reagents. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for Boc-protected PEG linkers?
A1: To ensure maximum stability and integrity, Boc-protected PEG linkers should be stored at -20°C in a dry, dark environment.[1][2] It is crucial to protect the compound from moisture and light by keeping it in a tightly sealed container.[1][2] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis of reactive groups.[2]
Q2: My Boc-protected PEG linker is a viscous liquid or semi-solid. How can I handle it accurately?
A2: The viscosity of PEG linkers, especially those with higher molecular weights, can make handling difficult. To reduce viscosity, you can gently warm the vial to room temperature before use. For accurate measurements, consider using a positive displacement pipette or weighing the required amount directly.[1] If you plan to use the entire contents, a suitable solvent can be added directly to the vial to create a stock solution.[1]
Q3: How stable is the Boc protecting group under different chemical conditions?
A3: The tert-butyloxycarbonyl (Boc) group is known for its stability under neutral and basic conditions, making it robust for various synthetic steps that do not involve acid.[2][3] However, it is designed to be acid-labile and is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[2][3] It is generally stable at physiological pH.[2] Thermal deprotection is possible but requires very high temperatures (around 180-190°C) and is not a standard laboratory method.[2]
Q4: What causes incomplete removal of the Boc group during deprotection?
A4: Incomplete Boc deprotection is a common issue that can stem from several factors:
-
Insufficient Acid Strength or Concentration: The reaction is an acidolysis; if the acid is too weak or its concentration is too low, the reaction will not proceed to completion.[4][5] A common starting point is 20-50% TFA in dichloromethane (B109758) (DCM).[1][4]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process and may require more time or gentle heating for some substrates.[4][5][6] Most reactions are run for 1-2 hours at room temperature.[6]
-
Steric Hindrance: The bulky nature of the PEG chain can physically block the acid from reaching the Boc-protected amine, slowing the reaction rate, especially for high molecular weight PEGs.[4][5][6]
-
Solvent Issues: The chosen solvent must fully dissolve both the PEG conjugate and the acid. DCM is a common and effective choice for TFA-mediated deprotection.[4][5][6]
Q5: I am observing unexpected side products after my deprotection reaction. What is the cause and how can I prevent them?
A5: The most common cause of side products is the highly reactive tert-butyl cation intermediate that is generated during the acidic cleavage of the Boc group.[5][6][7] This cation can alkylate electron-rich or nucleophilic sites on your molecule, such as tryptophan or methionine residues.[6] To prevent this, "scavengers" are added to the reaction mixture to trap the carbocation.[7] Common scavengers include triisopropylsilane (B1312306) (TIS), water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT).[6][7][8]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Boc Deprotection | Insufficient acid concentration. | Gradually increase the acid concentration. For example, if 20% TFA in DCM is ineffective, try increasing it to 50%.[4][6] |
| Short reaction time. | Monitor the reaction's progress using TLC, LC-MS, or NMR and extend the reaction time accordingly.[4][6] | |
| Steric hindrance from a large PEG chain. | Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.[4][6] | |
| Poor solubility of the PEG linker. | Ensure the chosen solvent provides good solubility for your specific compound. You may need to screen different solvents.[6] | |
| Formation of Side Products | Alkylation by tert-butyl cation. | Add a scavenger to the reaction mixture. Triisopropylsilane (TIS) at 2.5-5% (v/v) is a common choice.[5][7] |
| Degradation of Other Functional Groups | Presence of other acid-labile groups (e.g., esters). | The acidic conditions used for Boc deprotection can cleave other sensitive groups. Using HCl in EtOAc may be a milder alternative to TFA, though it may require longer reaction times.[9] If possible, redesign the synthetic route using an orthogonal protecting group strategy (e.g., Fmoc, which is base-labile).[3] |
| Difficulty Removing Acid Post-Reaction | Residual TFA interferes with subsequent steps. | Remove the solvent and excess volatile acid (like TFA) by rotary evaporation. To remove trace amounts, co-evaporate with a solvent like toluene (B28343) (repeat 2-3 times).[3][4] |
Quantitative Data Summary
The efficiency of Boc deprotection is highly dependent on the reaction conditions. The tables below summarize common parameters.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 1 - 4 hours | Room Temp |
Data compiled from multiple sources.[4][6][8]
Table 2: Common Scavengers for Preventing Side Reactions
| Scavenger | Typical Concentration | Use Case |
| Triisopropylsilane (TIS) | 2.5 - 5% (v/v) | General-purpose carbocation scavenger.[5][7] |
| Water | 2.5 - 5% (v/v) | Acts as a carbocation scavenger.[6][8] |
| Thioanisole | 5% (v/v) | Particularly effective for protecting methionine residues.[6][8] |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | Effective for protecting sulfur-containing residues like cysteine.[6][8] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of a PEG Linker using TFA
This protocol describes the standard procedure for removing a Boc protecting group from a terminal amine on a PEG linker.
Materials:
-
Boc-protected PEG linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional, as scavenger)
-
Toluene (for co-evaporation)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[4][7]
-
Acid Addition: Slowly add TFA to the desired final concentration (typically 20-50% v/v).[4][7] If your substrate is sensitive to carbocation-mediated side reactions, add a scavenger such as TIS (2.5-5% v/v).[5][7]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[4][7]
-
Monitoring: Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS) until the starting material is completely consumed (typically 1-2 hours).[3][4]
-
Workup (Acid Removal): a. Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the bulk of the DCM and excess TFA.[3][4] b. Add toluene to the residue and concentrate again. Repeat this co-evaporation step two more times to ensure the complete removal of residual TFA.[3][5]
-
Final Product: The resulting product is the deprotected amine as its TFA salt, which can often be used directly in the next step or neutralized if the free amine is required.[3][7]
Visualizations
References
Technical Support Center: Overcoming Steric Hindrance in Boc-PEG5-Sulfonic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and practical solutions for challenges encountered during reactions with Boc-PEG5-sulfonic acid, with a specific focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of steric hindrance in reactions involving Boc-PEG5-sulfonic acid?
A1: Steric hindrance in reactions with Boc-PEG5-sulfonic acid arises from two main structural features:
-
The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is inherently bulky and can shield the reactive sulfonic acid moiety, impeding the approach of nucleophiles.
-
The Polyethylene Glycol (PEG) Chain: The PEG5 chain, while enhancing solubility, is a flexible polymer that can fold back or "shield" the reactive sulfonic acid group, creating a crowded environment that hinders reactant approach.[1]
Q2: What are the common signs that steric hindrance is negatively impacting my reaction?
A2: Common indicators of steric hindrance include:
-
Low or no product yield: Despite using an excess of reagents, the desired product is formed in significantly lower amounts than expected.
-
Slow or stalled reactions: The reaction proceeds very slowly or fails to reach completion, even after extended reaction times.
-
Requirement for harsh reaction conditions: The reaction only proceeds under high temperatures or with highly reactive reagents, which can lead to side products.
-
Formation of side products: Due to the hindered nature of the target site, reactions may occur at less hindered, unintended sites on your molecule.
Q3: How does the choice of solvent affect steric hindrance in these reactions?
A3: The solvent plays a crucial role in modulating steric effects. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can help to extend the conformation of the PEG chain, making the sulfonic acid group more accessible.[1] In contrast, non-polar solvents may cause the PEG chain to adopt a more compact, coiled conformation, exacerbating steric hindrance.
Q4: When should I consider removing the Boc protecting group to overcome steric hindrance?
A4: If steric hindrance from the Boc group is suspected to be the primary issue, particularly in reactions where the nucleophile is also bulky, deprotection prior to the sulfonic acid reaction may be a viable strategy. The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). However, this exposes a free amine which may need to be protected with an orthogonal protecting group if it is not the intended reaction site.
Troubleshooting Guides
Issue 1: Low Yield in Sulfonamide Formation with a Sterically Hindered Amine
Symptoms:
-
Incomplete consumption of Boc-PEG5-sulfonic acid and/or the amine starting material.
-
Low yield of the desired Boc-PEG5-sulfonamide product.
-
Formation of unreacted starting materials as the primary components in the final reaction mixture.
Troubleshooting & Optimization:
| Strategy | Recommendation | Expected Outcome |
| Choice of Coupling Agent | For sterically hindered amines, standard coupling conditions may be insufficient. More potent activating agents are often required. | Increased reaction yield. |
| Reaction Temperature | Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. | Improved reaction rate and yield. |
| Microwave Irradiation | Microwave-assisted synthesis can significantly reduce reaction times and improve yields for sterically hindered reactions.[2][3][4][5] | Rapid and efficient formation of the desired sulfonamide. |
| Solvent Selection | Use a high-boiling, polar aprotic solvent like DMF or DMSO to ensure full dissolution of reactants and promote a more open PEG conformation. | Enhanced reaction kinetics and yield. |
Illustrative Data: Comparison of Coupling Agents for a Sterically Hindered Sulfonamide Synthesis
| Coupling Agent | Base | Solvent | Temperature | Time | Illustrative Yield (%) |
| None (Direct reaction) | Pyridine | DCM | Room Temp | 24h | < 5 |
| EDC/DMAP | DIPEA | DMF | Room Temp | 24h | 30-40 |
| HATU | DIPEA | DMF | Room Temp | 12h | 60-70 |
| PyBOP | DIPEA | DMF | Room Temp | 12h | 65-75 |
| T3P® | Pyridine | MeCN | 60 °C | 6h | > 80 |
Note: Yields are illustrative and can vary depending on the specific sterically hindered amine used.
Issue 2: Low Yield in Sulfonate Ester Formation with a Sterically Hindered Alcohol
Symptoms:
-
Poor conversion of the starting alcohol.
-
Low isolated yield of the Boc-PEG5-sulfonate ester.
-
Recovery of unreacted Boc-PEG5-sulfonic acid.
Troubleshooting & Optimization:
| Strategy | Recommendation | Expected Outcome |
| Catalyst Addition | The use of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the sulfonylation of sterically hindered alcohols.[6][7][8][9][10] | Increased reaction rate and higher yield. |
| Activation of Sulfonic Acid | Convert the sulfonic acid to a more reactive sulfonyl chloride using reagents like thionyl chloride or oxalyl chloride prior to reaction with the alcohol. | Improved reactivity and higher conversion. |
| Reaction Temperature | For particularly hindered alcohols, increasing the reaction temperature may be necessary. | Overcoming the activation energy barrier. |
| Choice of Base | A non-nucleophilic, sterically hindered base such as 2,6-lutidine or proton sponge can be effective in scavenging the acid byproduct without competing with the alcohol nucleophile. | Minimized side reactions and improved yield. |
Illustrative Data: Effect of DMAP on Sulfonate Ester Formation with a Hindered Alcohol
| Catalyst | Base | Solvent | Temperature | Time | Illustrative Yield (%) |
| None | Pyridine | DCM | Room Temp | 24h | 10-20 |
| DMAP (10 mol%) | Pyridine | DCM | Room Temp | 12h | 70-80 |
| DMAP (1.2 eq) | None | DCM | Room Temp | 8h | > 90 |
Note: Yields are illustrative and can vary depending on the specific sterically hindered alcohol used.
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Formation from Boc-PEG5-Sulfonic Acid with a Sterically Hindered Amine using HATU
-
Reactant Preparation: In a dry, nitrogen-flushed flask, dissolve the sterically hindered amine (1.0 eq) and Boc-PEG5-sulfonic acid (1.1 eq) in anhydrous DMF.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
-
Coupling Agent Addition: Add HATU (1.2 eq) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS. For very hindered systems, heating to 40-50 °C may be required.
-
Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with 5% aqueous LiCl solution, followed by saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Sulfonate Ester Formation from Boc-PEG5-Sulfonic Acid with a Sterically Hindered Alcohol using DMAP
-
Reactant Preparation: In a dry, nitrogen-flushed flask, dissolve the sterically hindered alcohol (1.0 eq), Boc-PEG5-sulfonic acid (1.2 eq), and DMAP (1.2 eq) in anhydrous dichloromethane (DCM).
-
Coupling Agent Addition: Cool the solution to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: Factors contributing to steric hindrance in Boc-PEG5-sulfonic acid reactions.
Caption: Logical workflow for troubleshooting low yields in sterically hindered reactions.
References
- 1. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 2. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 3. An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted synthesis and bioevaluation of new sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry of PEGylated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEGylated compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the mass spectrum of my PEGylated protein so complex?
The complexity primarily arises from two factors:
-
Polydispersity of Polyethylene (B3416737) Glycol (PEG) : PEG is a polymer, and its synthesis results in a distribution of different chain lengths, leading to a heterogeneous mixture of molecules with varying molecular weights.[1][2][3][4] This inherent heterogeneity, known as polydispersity, means your "single" PEGylated protein is actually a mixture of species with different numbers of ethylene (B1197577) glycol units, each differing by approximately 44 Da.[5]
-
Multiple Charge States : During electrospray ionization (ESI), large molecules like PEGylated proteins can acquire multiple charges.[1][4] The combination of the PEG's molecular weight distribution and the multiple charge states leads to overlapping isotopic clusters, resulting in a congested and difficult-to-interpret mass spectrum.[1][6]
Q2: I am not getting any signal for my PEGylated protein in my LC-MS analysis. What could be the reason?
A lack of signal is a common issue and can often be attributed to poor ionization or ion suppression. Without certain additives, PEGylated molecules may not ionize efficiently.[1] Additionally, PEG itself can act as an ion-suppressing agent in the ESI source, which can reduce the signal intensity of your analyte, especially if they co-elute.[7][8] This is a significant concern in pharmacokinetic studies where PEG is used as an excipient in dosing vehicles.[7]
Q3: What is ion suppression and how is it caused by PEG?
Ion suppression is a phenomenon in ESI-MS where the ionization of the target analyte is reduced due to the presence of other co-eluting compounds.[7][8] PEG molecules, being highly polar and present in high concentrations, can preferentially occupy the surface of the ESI droplets, hindering the ionization of the analyte of interest and leading to a decreased signal.[7][8][9] This can lead to inaccurate quantification and pharmacokinetic parameters.[7][8][10]
Q4: How can I determine the PEGylation site on my protein?
Determining the specific amino acid residue where the PEG moiety is attached is crucial for characterization.[2][3][6] Tandem mass spectrometry (MS/MS) techniques are employed for this purpose. A common strategy involves a combination of in-source fragmentation and collision-induced dissociation (CID).[3][11][12] In-source fragmentation is used to generate smaller peptide fragments with a portion of the PEG chain still attached. These fragments are then subjected to CID-MS/MS to sequence the peptide and identify the modified residue.[11][12]
Troubleshooting Guide
Problem 1: My mass spectrum is too complex to interpret due to multiple charge states.
-
Solution: Use Post-Column Addition of Amines.
The addition of a charge-reducing agent post-column, before the eluent enters the mass spectrometer, can simplify the spectrum.[1][3][5] Tertiary amines like triethylamine (B128534) (TEA) or diethylmethylamine (DEMA) are effective for this purpose.[5][6][13] These amines associate with the PEG chain, reducing its overall charge and shifting the charge state distribution to a higher m/z range with fewer charge states, making the spectrum easier to deconvolute.[1][5][13]
Experimental Protocol: Post-Column Amine Addition
-
Reagent Preparation : Prepare a solution of 0.2-1% triethylamine (TEA) in a 50:50 mixture of water and acetonitrile.[1]
-
Instrumentation Setup : Use a T-mixer to introduce the amine solution into the LC flow stream after the analytical column and before the ESI source.
-
Flow Rate : The flow rate of the amine solution is typically set at a fraction of the analytical flow rate, for example, 0.200 µL/min for an analytical flow of 0.300 µL/min.[1]
-
Optimization : The concentration of the amine can be optimized to achieve the best charge state reduction and signal intensity.[1][5]
Quantitative Data: Effect of TEA Concentration on Charge State Distribution
-
| TEA Concentration | Observed Charge State Range (PEG-GCSF, 20 kDa PEG) | Observed Charge State Range (PEG-IFN, 40 kDa PEG) |
| 0% | No ionized molecules observed | No ionized molecules observed |
| 0.2% | +7 to +12 | +7 to +10 |
| 0.5% | +7 to +12 | +7 to +10 |
| 1% | +7 to +12 | +7 to +10 |
| Data summarized from a study on PEGylated GCSF and IFN.[1] |
Problem 2: I am experiencing significant ion suppression and poor signal intensity.
-
Solution 1: Optimize Chromatographic Separation.
If PEG is co-eluting with your analyte, modifying the LC gradient can help separate them, reducing the ion suppression effect.[7][8]
-
Solution 2: Implement a Robust Sample Preparation Strategy.
Solid-phase extraction (SPE) can be used to remove PEG from the sample before analysis.[14] Mixed-mode cation-exchange (MCX) SPE has been shown to be effective in removing PEG 400 from plasma samples, thereby eliminating ion suppression.[14]
Experimental Protocol: Oasis MCX SPE for PEG Removal
-
Conditioning : Condition the Oasis MCX 96-well plate with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading : Load 200 µL of the plasma sample onto the plate.
-
Washing : Wash the plate with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution : Elute the analytes with 2 x 100 µL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution : Evaporate the eluate to dryness and reconstitute in an appropriate mobile phase.
Quantitative Data: Impact of MCX SPE on Ion Suppression
-
| Analyte | Matrix Factor (with PEG, no SPE) | Matrix Factor (with PEG removed by MCX SPE) |
| Acebutolol | 0.45 | 0.93 |
| Metoprolol | 0.77 | 1.04 |
| A matrix factor closer to 1 indicates less ion suppression. Data from a study on the removal of PEG 400 from plasma.[14] |
Problem 3: I am struggling to get good fragmentation data for my PEGylated peptide to identify the PEGylation site.
-
Solution: Utilize In-Source Fragmentation Combined with MS/MS.
The large, flexible PEG chain can make fragmentation of the peptide backbone challenging. A useful technique is to first induce fragmentation of the PEG chain in the ion source (in-source fragmentation) to generate ions with smaller PEG remnants attached to the peptide.[3][11][12] These smaller, modified peptides are then more amenable to conventional CID-MS/MS for sequencing.
Conceptual Workflow: PEGylation Site Identification
In-source fragmentation and MS/MS workflow for PEGylation site analysis.
Problem 4: I suspect my samples are contaminated with PEG.
-
Solution: Identify and Eliminate Sources of PEG Contamination.
PEG is a common contaminant in laboratories and can be introduced at various stages of sample preparation and analysis.[15][16][17][18]
Common Sources of PEG Contamination:
-
Detergents : Non-ionic detergents like Triton X-100 and NP-40 are PEG-based and should be avoided.[16][18]
-
Plastics : PEG can leach from plastic containers, pipette tips, and centrifuge tubes, especially when in contact with organic solvents.[15][16][17] Use glass or polypropylene (B1209903) labware whenever possible.
-
Personal Care Products : Hand creams and lotions can contain PEG. Always wear gloves when handling samples.[16][18]
-
Cross-Contamination : Ensure dedicated glassware and gel staining dishes for mass spectrometry experiments to avoid cross-contamination.[16]
Troubleshooting Logic for PEG Contamination
A logical approach to identifying the source of PEG contamination.
-
References
- 1. sciex.com [sciex.com]
- 2. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 7. Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Elucidation of PEGylation site with a combined approach of in-source fragmentation and CID MS/MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. waters.com [waters.com]
- 15. Why Does Protein Mass Spectrometry Have Polyethylene Glycol Contamination | MtoZ Biolabs [mtoz-biolabs.com]
- 16. allumiqs.com [allumiqs.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to PEGylation Reagents: A Focus on Butoxycarbonyl-PEG5-sulfonic acid
In the landscape of advanced drug development and bioconjugation, the strategic selection of a PEGylation reagent is a critical determinant of the therapeutic efficacy and pharmacokinetic profile of a biomolecule. This guide provides a comprehensive comparison of Butoxycarbonyl-PEG5-sulfonic acid with other prevalent PEGylation reagents, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data to inform their strategic decisions.
Introduction to this compound
This compound is a heterobifunctional PEGylation reagent primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[][2] PROTACs are innovative therapeutic modalities that co-opt the body's natural protein degradation machinery to eliminate disease-causing proteins.[3][4] The structure of this compound comprises three key components:
-
A Butoxycarbonyl (Boc) protecting group: This group masks a primary amine, preventing it from reacting prematurely during synthesis. The Boc group is stable under many conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the reactive amine for subsequent conjugation.[5][6]
-
A five-unit polyethylene (B3416737) glycol (PEG5) spacer: This hydrophilic chain enhances the aqueous solubility of the PROTAC molecule, a crucial property for biological applications.[2][7] The length of the PEG linker is a critical parameter that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), ultimately affecting the efficiency of protein degradation.[][3]
-
A sulfonic acid (-SO3H) terminal group: This functional group provides a reactive handle for conjugation. Sulfonic acids are strong acids and their derivatives, sulfonate esters, can be formed with alcohols.[7][8] However, the direct conjugation of sulfonic acids to biomolecules is less common than other chemistries. More frequently, the sulfonic acid is converted to a more reactive intermediate, such as a sulfonyl chloride, to react with amines or other nucleophiles.[9]
Comparison with Other PEGylation Reagents
The choice of a PEGylation reagent is dictated by the available functional groups on the target molecule, the desired stability of the resulting linkage, and the intended application. Below is a comparative analysis of this compound and other common classes of PEGylation reagents.
Reactivity and Linkage Stability
The reactivity of the terminal group on the PEG linker determines which functional groups on a biomolecule it can target. The stability of the resulting covalent bond is crucial for the in vivo performance of the conjugate.
| Reagent Class | Target Functional Group | Resulting Linkage | Linkage Stability | Key Advantages | Key Disadvantages |
| Boc-PEG-Sulfonic Acid | Amines (after activation), Alcohols | Sulfonamide, Sulfonate Ester | Sulfonamide: Generally stable. Sulfonate Ester: Stability varies, can be labile.[10][11] | Hydrophilic linker, Boc protection allows for controlled synthesis. | Direct conjugation of sulfonic acid is challenging; may require activation. Stability of sulfonate esters can be a concern.[10] |
| PEG-NHS Ester | Primary Amines (e.g., Lysine (B10760008), N-terminus) | Amide | Highly Stable | High reactivity with amines, well-established chemistry. | Susceptible to hydrolysis in aqueous solutions, especially at higher pH. |
| PEG-Maleimide | Thiols (e.g., Cysteine) | Thioether | Highly Stable | Highly specific for thiols, resulting in site-specific conjugation. | Maleimide group can hydrolyze at pH > 7.5; potential for off-target reactions with other nucleophiles. |
| PEG-Aldehyde | Primary Amines (N-terminus) | Secondary Amine | Stable | Can be selective for the N-terminus at controlled pH. | Requires a reducing agent (e.g., sodium cyanoborohydride). |
| PEG-Carboxylic Acid | Primary Amines | Amide | Highly Stable | Stable starting material. | Requires activation with coupling agents like EDC and NHS. |
Quantitative Data Presentation
The impact of PEGylation on the biological activity and pharmacokinetic profile of a therapeutic protein is a critical consideration. The following tables summarize quantitative data from various studies.
Table 1: Impact of PEGylation on Protein Bioactivity
PEGylation can sometimes lead to a decrease in the in vitro bioactivity of a protein due to steric hindrance. However, this is often compensated for by a significantly improved in vivo efficacy due to an extended half-life.
| Protein | PEG Moiety | In Vitro Bioactivity (Relative to Native Protein) | Key Findings |
| Interferon-α2a | 40 kDa branched PEG | ~7% | Significant reduction in in vitro antiviral activity, but improved pharmacokinetic profile allows for less frequent dosing. |
| G-CSF | 20 kDa linear PEG | ~50% | Reduced in vitro activity is offset by a greatly extended in vivo half-life. |
| Fab' fragment | 40 kDa branched PEG | ~100% | Site-specific PEGylation away from the binding site can preserve full activity. |
Table 2: Impact of PEGylation on Protein Pharmacokinetics
A primary goal of PEGylation is to increase the circulating half-life of a therapeutic protein.
| Protein | PEG Moiety | Half-life (Native) | Half-life (PEGylated) | Fold Increase |
| Interferon-α2a | 40 kDa branched PEG | ~5 hours | ~80 hours | ~16 |
| G-CSF | 20 kDa linear PEG | ~3.5 hours | ~42 hours | ~12 |
| Adenosine Deaminase | 5 kDa linear PEG | <30 minutes | ~48-72 hours | >96 |
Table 3: Impact of Linker Composition on PROTAC Efficacy
For PROTACs, the linker plays a crucial role in determining the degradation efficiency, which is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BRD4 | PEG | 4 | <1 | >90 |
| BRD4 | Alkyl | 4 | ~10 | ~80 |
| ERα | PEG | 16 | ~10 | >95 |
| ERα | PEG | >20 | >100 | <50 |
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.
General PEGylation Experimental Workflow
Caption: A typical experimental workflow for the PEGylation of a protein, from reagent selection to the characterization of the final conjugate.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of PEGylated molecules.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.[5]
Materials:
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (10-20 equivalents, often as a 20-50% solution in DCM) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting deprotected PEG linker can often be used in the next step without further purification.
Protocol 2: General Procedure for Protein PEGylation using an NHS Ester
This is a common method for attaching PEG to primary amines (e.g., lysine residues) on proteins.
Materials:
-
Protein solution in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)
-
mPEG-NHS ester (activated PEG)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Prepare the protein solution to a known concentration (e.g., 1-10 mg/mL) in the reaction buffer.
-
Dissolve the mPEG-NHS ester in the same buffer or a compatible organic solvent (like DMSO) immediately before use.
-
Add the activated PEG solution to the protein solution at a specific molar ratio (e.g., 1:5 protein:PEG).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted mPEG-NHS ester.
-
Purify the PEGylated conjugate from unreacted PEG and protein using a suitable chromatography technique.
-
Characterize the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to determine the degree of PEGylation and purity.
Protocol 3: Characterization of PEGylated Proteins by SDS-PAGE
This method is used to confirm the covalent attachment of PEG to the protein and to assess the degree and heterogeneity of PEGylation.
Materials:
-
Non-PEGylated protein (control)
-
PEGylated protein sample
-
SDS-PAGE loading buffer
-
Polyacrylamide gel
-
Electrophoresis apparatus
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Prepare samples of the non-PEGylated and PEGylated protein at the same concentration in SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel according to standard procedures.
-
Stain the gel to visualize the protein bands.
-
Expected Outcome: The PEGylated protein will migrate slower than the non-PEGylated protein, appearing as a smear or a series of discrete bands of higher molecular weight, corresponding to different degrees of PEGylation.
Conclusion
The selection of a PEGylation reagent is a critical decision in the development of biotherapeutics and complex molecules like PROTACs. This compound offers a valuable tool for PROTAC synthesis, providing a hydrophilic spacer with a protected amine for controlled, sequential conjugation. While its sulfonic acid terminus presents a less conventional route for bioconjugation compared to well-established chemistries like NHS esters and maleimides, its application in the modular synthesis of PROTACs highlights the expanding toolbox available to researchers.
A thorough understanding of the reactivity, stability, and impact on biological function of different PEGylation reagents is paramount. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for the rational design and optimization of PEGylated molecules, ultimately contributing to the development of more effective and safer therapeutics.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. periodicchemistry.com [periodicchemistry.com]
- 8. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Amine-Reactive PEG5-Sulfonic Acid Reagents: A Guide for Bioconjugation and Drug Development
In the realm of bioconjugation and drug delivery, polyethylene (B3416737) glycol (PEG) linkers are indispensable for improving the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The choice of reactive group on the PEG linker is critical and dictates its application, reaction efficiency, and stability. This guide provides a detailed comparison between two distinct amine-reactive PEG5-sulfonic acid derivatives: the intermediate Butoxycarbonyl-PEG5-sulfonic acid and the activated N-hydroxysuccinimide-PEG5-sulfonic acid. This analysis, supported by experimental data and protocols, is intended to assist researchers in selecting the appropriate reagent for their specific application.
Introduction to the Reagents
This compound (Boc-PEG5-SO3H) is a protected form of an amine-terminated PEG linker. The butoxycarbonyl (Boc) group serves as a temporary protecting group for a primary or secondary amine. This reagent is not directly reactive with target molecules but is a stable intermediate used in multi-step synthesis. The Boc group must be chemically removed (deprotected) to reveal the free amine, which can then be activated for conjugation.
N-hydroxysuccinimide-PEG5-sulfonic acid (NHS-PEG5-SO3H) is an activated PEG linker designed for direct and efficient coupling with primary amines on biomolecules such as proteins, peptides, or antibodies. The N-hydroxysuccinimide (NHS) ester is a highly reactive group that forms a stable, covalent amide bond with amine-containing targets under physiological or slightly basic pH conditions. The sulfonic acid group is highly water-soluble and remains as a stable, negatively charged functional group on the final conjugate.
Comparative Performance and Physicochemical Properties
The primary distinction between these two reagents lies in their chemical reactivity and intended use. Boc-PEG5-SO3H is a stable synthetic intermediate, while NHS-PEG5-SO3H is a moisture-sensitive, activated reagent for direct conjugation. Their performance characteristics are therefore compared in the context of their respective roles in a synthetic workflow.
| Property | This compound | NHS-PEG5-sulfonic acid |
| Primary Function | Synthetic intermediate with a protected amine | Activated reagent for direct amine conjugation |
| Reactive Group | Boc-protected amine (unreactive) | N-hydroxysuccinimide (NHS) ester |
| Target Functional Group | N/A (requires deprotection first) | Primary amines (-NH2) |
| Reaction Product | Free amine (-NH2) after deprotection | Stable amide bond (-CO-NH-) |
| Chemical Stability | High; stable to a wide range of conditions | Low; moisture-sensitive, prone to hydrolysis |
| Storage Conditions | Standard laboratory conditions | Desiccated at low temperature (-20°C to 4°C) |
| Aqueous Half-life (NHS ester) | N/A | Minutes to hours, highly pH-dependent |
| Optimal Reaction pH | N/A (Deprotection is in acidic conditions) | 7.0 - 8.5 |
Experimental Workflows and Methodologies
The application of these two reagents involves fundamentally different experimental procedures. The workflow for Boc-PEG5-SO3H involves a deprotection step, whereas the workflow for NHS-PEG5-SO3H involves a direct conjugation reaction.
This process is a prerequisite for any subsequent conjugation. The Boc group is efficiently removed under acidic conditions to yield the free amine.
Caption: Workflow for the acidic deprotection of Boc-PEG5-SO3H.
Protocol for Boc Deprotection:
-
Dissolution: Dissolve the Boc-NH-PEG5-SO3H reagent in a suitable organic solvent, such as dichloromethane (B109758) (DCM) or dioxane.
-
Acidification: Add an excess of a strong acid. A common choice is trifluoroacetic acid (TFA), typically used at a concentration of 20-50% (v/v) in DCM.
-
Incubation: Allow the reaction to proceed at room temperature for 30 minutes to 2 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Remove the acid and solvent under reduced pressure (e.g., using a rotary evaporator). The resulting amine salt can be used directly or neutralized.
This workflow describes the direct coupling of the activated PEG linker to a target protein.
Caption: Workflow for protein conjugation using NHS-PEG5-SO3H.
Protocol for NHS Ester Conjugation:
-
Buffer Preparation: Prepare a non-amine-containing buffer at the desired pH, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Protein Preparation: Dissolve the target protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the NHS-PEG5-SO3H in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) to a known concentration.
-
Conjugation: Add a calculated molar excess (e.g., 5- to 20-fold) of the dissolved NHS-PEG reagent to the protein solution.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to quench any unreacted NHS ester.
-
Purification: Remove excess PEG reagent and byproducts to isolate the purified PEGylated protein conjugate using methods like size-exclusion chromatography (SEC) or dialysis.
Key Differences in Application
The choice between these two reagents is entirely dependent on the synthetic goal.
-
Choose this compound when:
-
You are performing a multi-step synthesis where the amine needs to be revealed at a specific point.
-
You need to perform a reaction on the sulfonic acid end of the molecule without affecting the amine.
-
You are building complex constructs, for example, in solid-phase peptide synthesis where the PEG linker is incorporated into a growing chain.
-
-
Choose NHS-PEG5-sulfonic acid when:
-
Your goal is the direct and final modification of a protein, antibody, or other amine-containing biomolecule.
-
You require a one-step, efficient conjugation process to improve a molecule's properties.
-
You are developing antibody-drug conjugates (ADCs) or PEGylated protein therapeutics.
-
Conclusion
This compound and NHS-PEG5-sulfonic acid are not direct competitors but rather represent two different stages in the utility of PEG linkers. Boc-PEG5-SO3H is a stable, protected precursor that offers synthetic flexibility for multi-step chemical constructions. In contrast, NHS-PEG5-SO3H is a highly reactive, ready-to-use reagent for the direct and efficient PEGylation of biomolecules. Understanding their distinct chemical properties, stability, and procedural workflows is paramount for researchers and drug developers to successfully achieve their desired molecular construct.
A Comparative Guide to Boc Protecting Groups in PEG Linkers
In the fields of bioconjugation and drug development, the precise construction of complex molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is essential. Polyethylene glycol (PEG) linkers are frequently used to improve the solubility and pharmacokinetic properties of these therapeutics. The strategic use of protecting groups for the amine functionalities on these linkers is a critical factor for a successful synthesis. This guide provides an objective comparison of the tert-butyloxycarbonyl (Boc) protecting group with other common alternatives, primarily the 9-fluorenylmethyloxycarbonyl (Fmoc) and Carboxybenzyl (Cbz) groups, supported by experimental data and detailed protocols.
Core Principles: The Orthogonality of Amine Protecting Groups
The primary advantage of using different protecting groups lies in their orthogonal nature, meaning one can be removed under specific conditions without affecting the others.[1][2] This allows for the sequential and site-specific modification of complex molecules. The fundamental difference between the most common amine protecting groups is their cleavage condition:
-
Boc (tert-butyloxycarbonyl): This group is labile to acid and is typically removed using strong acids like trifluoroacetic acid (TFA).[1][3] It remains stable under basic and nucleophilic conditions.[1]
-
Fmoc (9-fluorenylmethyloxycarbonyl): In contrast to Boc, the Fmoc group is labile to basic conditions, commonly cleaved with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[1][4] It is stable in acidic environments.[4]
-
Cbz (Carboxybenzyl): This group is unique in that it is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst).[5]
This orthogonality is the cornerstone of modern multi-step synthesis, enabling the creation of intricate molecular architectures where different parts of a molecule, such as a PEG linker, can be deprotected and modified in a controlled sequence.[2][3]
Key Advantages of Using a Boc Protecting Group
The selection of a Boc protecting group for a PEG linker offers several distinct advantages:
-
Stability in Basic and Nucleophilic Conditions: Boc-protected amines are highly stable to bases and nucleophiles, which is a significant advantage when subsequent reaction steps involve basic reagents or conditions that would prematurely cleave an Fmoc group.[3][4]
-
Orthogonality with Fmoc and Cbz: The acid-labile nature of Boc allows it to be used in orthogonal strategies with the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group.[3][6] This flexibility is crucial for synthesizing complex bioconjugates that may require multiple, selective deprotection steps.
-
Reduced Aggregation in Peptide Synthesis: In the context of solid-phase peptide synthesis (SPPS), which shares many principles with PEG linker functionalization, the acidic conditions used for Boc deprotection result in the protonation of the newly exposed amine. This positive charge can help to reduce intermolecular aggregation, particularly with hydrophobic sequences.[3]
-
Robust and Well-Established Chemistry: The chemistry of Boc protection and deprotection is well-understood and has been refined over decades, making it a reliable and predictable tool in a researcher's arsenal.[]
Quantitative Comparison of Protecting Groups
While direct side-by-side data on identical PEG linkers is not always available, performance can be inferred from extensive data in solid-phase peptide synthesis and bioconjugation studies.[1]
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Deprotection Reagent | Strong Acid (e.g., 20-50% TFA in DCM)[4] | Base (e.g., 20% Piperidine in DMF)[1][4] | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Reaction Time | 30 minutes to 2 hours[1] | 5 to 30 minutes[1] | 1 to 16 hours |
| Reaction Conditions | Anhydrous, often at 0°C to room temp. | Anhydrous, room temperature | Room temperature, atmospheric or higher pressure |
| Compatibility | Not suitable for acid-sensitive molecules.[1] | Not suitable for base-sensitive molecules. | Incompatible with reducible groups (e.g., alkynes, alkenes, some sulfur-containing residues). |
| Common Side Reactions | t-butylation of sensitive residues (e.g., Trp, Met); requires scavengers.[1][4] | Diketopiperazine formation; aspartimide formation; piperidine adducts.[1][4] | Catalyst poisoning by sulfur-containing compounds. |
| Primary Advantage | Stability to base/nucleophiles; orthogonal to Fmoc/Cbz. | Mild deprotection; fast reaction; orthogonal to Boc/Cbz.[] | Orthogonal to both acid- and base-labile groups.[5] |
Experimental Protocols
Protocol 1: Boc Protection of an Amine-Terminated PEG Linker
This protocol describes a general procedure for the protection of a primary amine on a PEG linker using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Materials:
-
Amine-terminated PEG linker (e.g., NH₂-PEG-COOH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the amine-terminated PEG linker in the chosen anhydrous solvent.
-
Add 1.0-1.2 equivalents of a non-nucleophilic base such as TEA or DIPEA.
-
Add 1.1-1.5 equivalents of Boc₂O to the solution.[5]
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[5]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry it over anhydrous sodium sulfate.[2]
-
Filter and concentrate the solution under reduced pressure to yield the Boc-protected PEG linker. Purify further by column chromatography if necessary.
Protocol 2: Boc Deprotection from a PEG Linker
This protocol outlines a standard method for removing a Boc protecting group from a PEG linker using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected PEG linker (e.g., Boc-NH-PEG-COOH)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (optional, e.g., Triisopropylsilane (TIS))[4]
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether (for precipitation, optional)
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., at a concentration of 0.1-0.2 M).[4]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the deprotection solution, typically 20-50% TFA in DCM (v/v). If the molecule contains sensitive residues like tryptophan or methionine, include a scavenger such as TIS (1-5%) to prevent side reactions.[4]
-
Stir the reaction mixture at room temperature for 1-2 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS to confirm the complete removal of the Boc group.[4]
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.[8]
-
To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[4][8] The resulting amine-TFA salt can often be used directly in the next step.
-
For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.[4][8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected PEG-amine.[4][8]
Visualizing Workflows and Relationships
Diagrams are essential for illustrating the logical flow of synthetic procedures and the strategic relationships between different chemical moieties.
Caption: Workflow for Boc protection and subsequent deprotection of a PEG linker.
Caption: Orthogonal deprotection strategy using Boc, Fmoc, and Cbz groups.
Caption: Decision workflow for selecting an amine protecting group.
References
Characterization of Butoxycarbonyl-PEG5-sulfonic acid Purity by HPLC: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing PROTACs and other advanced therapeutics, the purity of linker molecules such as Butoxycarbonyl-PEG5-sulfonic acid is of paramount importance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, supported by representative experimental data and detailed protocols.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for the purity assessment of this compound depends on the specific information required, such as the types of impurities to be detected, the need for quantitative versus qualitative data, and the desired level of resolution. While HPLC is a powerful tool for separating and quantifying impurities, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information.[1][2]
Table 1: Comparison of Analytical Techniques for Purity Determination of this compound
| Analytical Technique | Principle of Separation/Detection | Information Provided | Advantages | Limitations |
| HPLC with ELSD/CAD | Separation based on hydrophobicity; detection by light scattering or charged aerosol detection. | Quantitative purity, detection of oligomeric impurities (n-1, n+1, etc.), and other non-volatile impurities.[1] | High resolution for oligomer separation, high sensitivity for non-UV absorbing compounds, and compatibility with gradient elution.[1] | May not detect volatile impurities.[1] |
| ¹H NMR Spectroscopy | Nuclear magnetic resonance of protons. | Structural confirmation, end-group analysis, and quantification of impurities with distinct proton signals.[1][2] | Provides detailed structural information and can be a primary quantitative method (qNMR).[3] | Lower sensitivity to trace impurities compared to HPLC; potential for signal overlap.[3] |
| Mass Spectrometry (LC-MS) | Mass-to-charge ratio of ionized molecules. | Molecular weight verification and identification of impurities with different masses.[4] | High sensitivity and mass accuracy, enabling the identification of unexpected impurities.[1] | Can be less quantitative than HPLC; ionization efficiency can vary between different components.[1] |
Experimental Protocols
A detailed and robust experimental protocol is crucial for obtaining accurate and reproducible purity data. Below is a standard RP-HPLC method for the analysis of this compound.
Reversed-Phase HPLC (RP-HPLC) with ELSD/CAD Detection
This protocol is designed to separate this compound from potential impurities, such as starting materials, reagents, and oligomers of different PEG chain lengths.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
This compound sample.
-
High-purity water and acetonitrile.
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
4. Detector Settings:
-
For ELSD:
-
Nebulizer Temperature: 30-50 °C
-
Evaporator Temperature: 50-70 °C
-
Gas Flow Rate (Nitrogen): 1.5-2.0 L/min
-
-
For CAD:
-
Follow manufacturer's recommendations.
-
5. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the this compound by dividing the peak area of the main component by the total peak area of all components and multiplying by 100. High-quality material is typically expected to have a purity of ≥95%.[5]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the purity analysis of this compound.
Caption: Experimental Workflow for HPLC Purity Analysis.
Caption: Logic Diagram for Analytical Method Selection.
References
A Comparative Guide to the Structural Analysis of Butoxycarbonyl-PEG5-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of nuclear magnetic resonance (NMR) spectroscopy and other key analytical techniques for the structural characterization of Butoxycarbonyl-PEG5-sulfonic acid. This compound is a heterobifunctional linker molecule widely used in bioconjugation and drug delivery systems. Accurate structural confirmation is critical for its application in the synthesis of complex biomolecules and targeted therapeutics. This document outlines the expected NMR data, compares it with alternative methods, and provides detailed experimental protocols to aid researchers in selecting the most appropriate analytical strategy.
Structural Overview of this compound
This compound consists of three key structural components: a tert-butoxycarbonyl (Boc) protecting group, a polyethylene (B3416737) glycol (PEG) spacer with five repeating ethylene (B1197577) glycol units, and a terminal sulfonic acid group. The Boc group provides a protecting functionality for an amine, which can be deprotected under acidic conditions for subsequent conjugation. The hydrophilic PEG chain enhances solubility in aqueous media, and the sulfonic acid group offers a reactive handle for various conjugation chemistries.
NMR Spectroscopic Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of this compound at the atomic level. Both ¹H and ¹³C NMR are essential for confirming the identity, purity, and structural integrity of the molecule.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the Boc group, the PEG backbone, and the ethyl sulfonic acid moiety.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc (-C(CH₃)₃) | ~1.44 | Singlet | 9H |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.64 | Multiplet | 20H |
| -CH₂-N-Boc | ~3.2-3.4 | Multiplet | 2H |
| -CH₂-SO₃H | ~3.0-3.2 | Triplet | 2H |
| -O-CH₂-CH₂-SO₃H | ~3.7-3.9 | Triplet | 2H |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.
| Assignment | Chemical Shift (δ, ppm) |
| Boc (-C(CH₃)₃) | ~28.5 |
| Boc (-C(CH₃)₃) | ~79.5 |
| Boc (-C=O) | ~156.0 |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~70.5 |
| -CH₂-N-Boc | ~40.0 |
| -CH₂-SO₃H | ~51.0 |
| -O-CH₂-CH₂-SO₃H | ~68.0 |
Comparison with Alternative Analytical Methods
While NMR provides comprehensive structural detail, other techniques offer complementary information and can be advantageous in specific contexts.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic-level structural confirmation, purity assessment. | Non-destructive, highly specific for structure elucidation. | Lower sensitivity compared to MS, can be complex for large polymers. |
| Mass Spectrometry (MALDI-TOF) | Molecular weight confirmation and distribution. | High sensitivity and accuracy for molecular weight.[1][2] | Provides limited structural information, fragmentation can be complex. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (e.g., C=O, S=O, C-O-C). | Fast, simple, and provides a molecular "fingerprint". | Does not provide detailed structural connectivity. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of isomers and impurities.[][4] | High sensitivity and resolving power for complex mixtures.[] | Requires reference standards for quantification, does not provide direct structural information.[5] |
Experimental Protocols
NMR Spectroscopy
Objective: To obtain detailed structural information and confirm the identity of this compound.
Instrumentation: 400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Spectral Width: 0-12 ppm.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0-200 ppm.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Mass Spectrometry (MALDI-TOF)
Objective: To determine the molecular weight and assess the polydispersity of the PEG chain.
Instrumentation: MALDI-TOF mass spectrometer.
Sample Preparation:
-
Prepare a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid in a suitable solvent).[2]
-
Prepare a cationizing agent solution (e.g., sodium trifluoroacetate).[2]
-
Mix the sample solution, matrix solution, and cationizing agent.
-
Spot the mixture onto the MALDI target plate and allow it to dry.
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
The spectrum will show a distribution of peaks corresponding to the different chain lengths of the PEG, with a mass difference of 44 Da between adjacent peaks.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of this compound and detect any impurities.
Instrumentation: HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector, as PEG lacks a strong UV chromophore).[6][7]
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detector: ELSD or RI.
Data Analysis:
-
The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Workflow for Structural Analysis
Caption: Workflow for NMR analysis of this compound.
References
- 1. Optimized MALDI-TOF MS Strategy for Characterizing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bath.ac.uk [bath.ac.uk]
- 4. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
The Efficacy of Boc-PEG5-Sulfonic Acid in Drug Delivery Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker molecule is a critical determinant in the efficacy and safety of targeted drug delivery systems. Among the diverse array of available linkers, those incorporating polyethylene (B3416737) glycol (PEG) have become a cornerstone in the development of sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive comparison of Boc-PEG5-sulfonic acid, a heterobifunctional linker, against other common alternatives, supported by experimental data to inform rational drug design.
Boc-PEG5-sulfonic acid features a tert-butyloxycarbonyl (Boc) protected amine, a five-unit PEG chain, and a terminal sulfonic acid group. This architecture offers a unique combination of properties: the Boc group allows for controlled, stepwise conjugation, the PEG spacer enhances hydrophilicity and improves pharmacokinetic profiles, and the terminal sulfonic acid group provides a highly acidic and hydrophilic anchor for conjugation.
I. The Role of PEG Linkers in Drug Delivery
PEG linkers are prized for their ability to improve the therapeutic index of drug conjugates. Their inherent hydrophilicity can mitigate the aggregation often associated with hydrophobic drug payloads, allowing for higher drug-to-antibody ratios (DARs) without compromising the stability of the conjugate. Furthermore, the PEG chain can shield the drug conjugate from enzymatic degradation and recognition by the immune system, leading to a longer circulation half-life and increased exposure at the target site.[1][2] The length of the PEG chain is a critical parameter, with longer chains generally leading to slower clearance, though an optimal length often needs to be determined for each specific application.[3]
II. Comparative Analysis of Linker Performance
While direct experimental data for Boc-PEG5-sulfonic acid is limited in publicly available literature, we can infer its performance based on studies of similar linkers. The following tables summarize quantitative data from studies comparing different PEG linker lengths and the impact of hydrophilic linkers on key performance metrics of drug conjugates.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| Linker | Drug-to-Antibody Ratio (DAR) | Plasma Half-life (t½) | In Vitro Cytotoxicity (IC50) | In Vivo Antitumor Efficacy | Reference |
| Non-PEGylated | ~4 | Short | High Potency | Moderate | [4] |
| Short-chain PEG (e.g., PEG4, PEG8) | ~4-8 | Moderate | High to Moderate Potency | Improved | [3] |
| Long-chain PEG (e.g., PEG12, PEG24) | ~8 | Long | Moderate Potency | Significantly Improved | [5] |
This table synthesizes data from multiple sources to illustrate general trends. Actual values are dependent on the specific antibody, payload, and tumor model.
Table 2: Influence of Hydrophilic Linkers on ADC Properties
| Linker Type | Key Feature | Impact on Solubility | Impact on Aggregation | Potential for Higher DAR | Reference |
| Conventional Hydrophobic Linkers | e.g., SMCC | Lower | Prone to aggregation | Limited | [1] |
| PEGylated Linkers | Hydrophilic PEG chain | Increased | Reduced | Enabled | [1][2] |
| Sulfonate-containing Linkers | Negatively charged sulfonate group | Significantly Increased | Significantly Reduced | Enabled | [] |
III. The Advantage of the Sulfonic Acid Group
The terminal functional group of a linker plays a significant role in the overall properties of the drug conjugate. While carboxylic acid is a common choice, sulfonic acid offers distinct advantages. The sulfonic acid group (-SO₃H) is more acidic and hydrophilic than a carboxylic acid group (-COOH).[7] This increased hydrophilicity can be particularly beneficial for highly hydrophobic drug payloads, further reducing the potential for aggregation and improving the solubility and stability of the final conjugate.[1][3] Some studies suggest that hydrophilic linkers incorporating sulfonate groups can lead to a wider therapeutic window for ADCs.[]
IV. Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful design and evaluation of drug delivery systems.
Protocol 1: Boc Deprotection of a Boc-PEG-Sulfonic Acid Linker
Objective: To remove the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
Boc-protected PEG-sulfonic acid conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Nitrogen or Argon gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the Boc-protected PEG-sulfonic acid conjugate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the stirred solution. A typical concentration is 20-50% (v/v) TFA in DCM.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by an appropriate analytical method, such as LC-MS, to confirm the disappearance of the starting material.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The deprotected product can be used directly in the next step or purified if necessary.
Protocol 2: Conjugation of a Deprotected PEG-Sulfonic Acid Linker to a Carboxylic Acid-Containing Molecule
Objective: To form a stable amide bond between the deprotected amine of the linker and a carboxylic acid-containing payload or targeting moiety.
Materials:
-
Deprotected H₂N-PEG-sulfonic acid linker
-
Carboxylic acid-containing molecule
-
Peptide coupling agent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF under an inert atmosphere.
-
Add the coupling agent (e.g., 1.2 equivalents of HATU) and the base (e.g., 2-3 equivalents of DIPEA) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected H₂N-PEG-sulfonic acid linker (typically 1.0-1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be quenched with water, and the product purified by an appropriate method, such as preparative HPLC.
V. Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes involved in utilizing Boc-PEG5-sulfonic acid in drug delivery systems, the following diagrams have been generated using Graphviz.
References
- 1. adcreview.com [adcreview.com]
- 2. purepeg.com [purepeg.com]
- 3. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. US5607691A - Compositions and methods for enhanced drug delivery - Google Patents [patents.google.com]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]
In-Vitro Stability Assays for Boc-PEGylated Molecules: A Comparative Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential in-vitro stability assays for molecules functionalized with a tert-butyloxycarbonyl (Boc) protecting group and polyethylene (B3416737) glycol (PEG). Understanding the stability of these conjugates is critical in drug development, as it influences their pharmacokinetic profiles, efficacy, and potential degradation pathways. The primary stability concerns for Boc-PEGylated molecules are the acid-lability of the Boc group and the potential enzymatic or hydrolytic cleavage of the PEG linker or the attached therapeutic agent.
Introduction to Stability Concerns
Boc-PEGylated molecules incorporate two key components whose stability must be assessed:
-
Boc (tert-Butyloxycarbonyl) Group: This amine-protecting group is notoriously sensitive to acidic conditions.[1][2] Cleavage is typically rapid in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which protonate the carbamate (B1207046) and lead to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[3][4] While generally stable to most bases and nucleophiles, its stability in physiologically relevant acidic microenvironments (e.g., endosomes, pH ~5.0-6.0) is a critical parameter to evaluate.[5][6]
-
PEG (Polyethylene Glycol) Chain: PEGylation is a widely used strategy to improve the solubility, stability, and circulation half-life of therapeutics.[7][] The ether backbone of PEG is highly stable. However, the stability of the entire conjugate often depends on the linker used to attach PEG to the molecule of interest. Linkers containing ester bonds, for example, are susceptible to hydrolysis by plasma esterases.[9][10]
Therefore, in-vitro stability assays for these molecules must comparatively evaluate their integrity under conditions mimicking different physiological environments. The two most fundamental assays are pH Liability Assays and Plasma Stability Assays .
Comparative Analysis of Key In-Vitro Stability Assays
The selection of an appropriate stability assay depends on the anticipated biological environment and the chemical nature of the conjugate. Below is a comparison of the two primary assays.
Assay Comparison
| Parameter | pH Liability Assay | Plasma Stability Assay |
| Primary Objective | To determine the rate of hydrolytic degradation as a function of pH. Crucial for assessing the stability of the acid-labile Boc group. | To determine stability in the presence of plasma enzymes (e.g., proteases, esterases) and general plasma components.[9] |
| Simulated Environment | Systemic circulation (pH 7.4), early endosome (pH 6.0), late endosome/lysosome (pH 5.0), and stomach (pH < 2.0). | Bloodstream, assessing susceptibility to enzymatic degradation. |
| Key Degradation Pathway | Acid-catalyzed hydrolysis of the Boc-carbamate. Hydrolysis of other labile bonds (e.g., esters) in the linker or drug. | Enzyme-mediated hydrolysis of ester or amide bonds.[9] General degradation. |
| Typical Endpoint | Half-life (t½) of the intact molecule at each pH value. | Half-life (t½) of the intact molecule in plasma. Identification of metabolites. |
| Primary Analytical Method | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometry (MS) detection.[11][12] | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for high sensitivity and metabolite identification.[9] |
Illustrative Stability Data
The following table presents hypothetical data for a Boc-PEGylated small molecule drug (Molecule X) to illustrate typical results from these assays.
| Assay Condition | Half-life (t½) of Molecule X | Primary Degradation Product |
| pH 7.4 Buffer (37°C) | > 72 hours | Negligible degradation |
| pH 5.0 Buffer (37°C) | 8.5 hours | Amine-PEG-Drug (Boc cleavage) |
| pH 2.0 Buffer (37°C) | < 10 minutes | Amine-PEG-Drug (Boc cleavage) |
| Human Plasma (37°C) | 24 hours | Amine-PEG-Drug + Drug-linker fragment |
Data are for illustrative purposes only.
Experimental Protocols
Detailed and reproducible protocols are essential for accurate stability assessment.
Protocol 1: pH Liability Assay
This protocol assesses the chemical stability of the Boc-PEGylated molecule across a range of pH values.
-
Preparation of Buffers: Prepare a series of buffers at desired pH values (e.g., pH 2.0, 5.0, 6.0, 7.4) using appropriate buffer systems (e.g., citrate-phosphate for acidic pH, phosphate-buffered saline for neutral pH).
-
Compound Preparation: Prepare a stock solution of the Boc-PEGylated molecule in a suitable organic solvent (e.g., DMSO, acetonitrile) at a high concentration (e.g., 10 mM).
-
Incubation: Dilute the stock solution into each pre-warmed (37°C) pH buffer to a final concentration of 10-50 µM. Ensure the final concentration of the organic solvent is low (<1%) to avoid solubility issues.
-
Time-Point Sampling: At designated time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.
-
Reaction Quenching: Immediately quench the degradation by adding the aliquot to a solution that neutralizes the pH and stops the reaction. A common method is to mix the sample with an equal volume of ice-cold acetonitrile (B52724) containing a suitable internal standard.
-
Sample Analysis: Centrifuge the quenched samples to precipitate any salts or proteins. Analyze the supernatant using RP-HPLC with UV or LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound against time. Calculate the half-life (t½) for each pH condition using a first-order decay model: t½ = 0.693 / k, where k is the elimination rate constant.
Protocol 2: Plasma Stability Assay
This protocol evaluates the stability of the molecule in the presence of plasma enzymes.[9]
-
Plasma Preparation: Obtain frozen pooled plasma (e.g., human, mouse, rat) and thaw it in a water bath at 37°C immediately before use.
-
Compound Preparation: Prepare a 10 mM stock solution of the Boc-PEGylated molecule in DMSO.
-
Incubation: Pre-warm the plasma to 37°C. Add the stock solution to the plasma to achieve a final concentration (typically 1-10 µM). Gently mix.
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-compound mixture.[9]
-
Protein Precipitation & Quenching: Immediately terminate the enzymatic reactions by adding the aliquot to 3-4 volumes of ice-cold acetonitrile or methanol (B129727) containing an internal standard.[13] Vortex vigorously to ensure complete protein precipitation.
-
Sample Processing: Centrifuge the samples at high speed (e.g., >14,000 rpm) for 10-20 minutes at 4°C to pellet the precipitated proteins.[13]
-
Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS. This method is preferred for its ability to distinguish the parent compound from its metabolites in a complex matrix.[9]
-
Data Analysis: Quantify the peak area of the parent compound relative to the internal standard at each time point. Calculate the percentage remaining and determine the half-life (t½) as described in the pH liability protocol.
Visualizing Workflows and Degradation Pathways
Diagrams created using Graphviz (DOT language) help clarify complex processes and relationships.
General Workflow for In-Vitro Stability Testing
This diagram outlines the universal steps involved in conducting either a pH liability or plasma stability assay.
Degradation Pathways of a Boc-PEGylated Molecule
This diagram illustrates the primary factors influencing the stability of a Boc-PEGylated conjugate and its potential degradation products.
Conclusion
A comprehensive in-vitro stability assessment for Boc-PEGylated molecules requires a multi-faceted approach. The pH liability assay is indispensable for characterizing the stability of the acid-sensitive Boc protecting group, providing crucial data for predicting behavior in acidic cellular compartments. Complementing this, the plasma stability assay reveals susceptibility to enzymatic degradation in systemic circulation. Together, these assays provide a robust dataset that enables researchers to compare different linker technologies, optimize molecular design, and select drug candidates with favorable stability profiles for further development. The use of high-resolution analytical techniques like LC-MS/MS is paramount for obtaining accurate quantification and identifying degradation products, ultimately leading to a more complete understanding of the molecule's behavior.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Molecular Simulations of PEGylated Biomolecules, Liposomes, and Nanoparticles for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Plasma stability and plasma metabolite concentration-time profiles of oligo(lactic acid)8-paclitaxel prodrug loaded polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Different Length PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the design of effective bioconjugates, particularly for antibody-drug conjugates (ADCs). Among the various types of linkers, polyethylene (B3416737) glycol (PEG) linkers are widely utilized due to their favorable physicochemical properties, such as high water solubility, biocompatibility, and non-immunogenicity.[1] The length of the PEG linker is a crucial parameter that can profoundly influence the stability, pharmacokinetics (PK), and overall therapeutic efficacy of the conjugate.[1] This guide provides a comparative analysis of different length PEG linkers, supported by experimental data, to aid researchers in selecting an optimal linker for their specific drug delivery application.
The Influence of PEG Linker Length on Bioconjugate Performance
The length of a PEG linker modulates several key attributes of a drug conjugate. A delicate balance must be achieved between linker stability in systemic circulation and efficient payload release at the target site.[1] Shorter linkers may enhance stability by positioning the payload within the steric shield of the antibody, while longer linkers can improve solubility, especially for hydrophobic payloads, and potentially reduce aggregation.[1][2]
The incorporation of hydrophilic PEG linkers can mitigate the hydrophobicity of a cytotoxic payload, which in turn can reduce the propensity for aggregation and improve the solubility of the bioconjugate.[3] This is particularly crucial for ADCs with a high drug-to-antibody ratio (DAR). The configuration of the PEG moiety, such as a pendant versus a linear arrangement, can also impact stability and pharmacokinetics.
The length of the PEG linker significantly impacts the pharmacokinetic profile of a bioconjugate. Longer PEG chains are generally associated with a longer plasma half-life and reduced clearance.[4] However, the choice of PEG linker length is not a one-size-fits-all solution; it represents a critical trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[5] While longer linkers generally improve in vivo performance, they can sometimes hinder the ADC's in vitro potency.[1][5]
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies comparing key performance metrics of bioconjugates with varying PEG linker lengths. It is important to note that this data is compiled from different experimental systems, and direct comparisons should be made with this in mind.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs
| Linker Length | ADC Construct (Illustrative) | Cell Line | IC50 (nM) | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~1.5 | [6] |
| PEG8 | anti-Trop2-PEG8-MMAE | MDA-MB-231 | ~0.5 | [7] |
| PEG12 | anti-Trop2-PEG12-MMAE | MDA-MB-231 | ~0.6 | [7] |
| PEG24 | anti-Trop2-PEG24-MMAE | MDA-MB-231 | ~0.8 | [7] |
| 4 kDa | ZHER2-PEG4K-MMAE | NCI-N87 | ~6.75 | [6][7] |
| 10 kDa | ZHER2-PEG10K-MMAE | NCI-N87 | ~33.75 | [6][7] |
Table 2: Effect of PEG Linker Length on Pharmacokinetics (PK) of ADCs
| Linker Length | ADC Construct (Illustrative) | Animal Model | Half-life (t1/2) | Clearance | Reference |
| No PEG | ZHER2-SMCC-MMAE | Mouse | 19.6 min | - | [6] |
| PEG3 | Non-binding IgG-MMAE (DAR8) | Rat | - | ~0.56 mL/hr/kg | [8] |
| PEG6 | Non-binding IgG-MMAE (DAR8) | Rat | - | 0.47 mL/hr/kg | [8] |
| PEG12 | Non-binding IgG-MMAE (DAR8) | Rat | - | 0.29 mL/hr/kg | [8] |
| 4 kDa | ZHER2-PEG4K-MMAE | Mouse | 49.2 min | - | [6] |
| 10 kDa | ZHER2-PEG10K-MMAE | Mouse | 219.0 min | - | [6] |
Table 3: Influence of PEG Linker Length on In Vivo Efficacy of ADCs
| Linker Length | ADC Construct (Illustrative) | Tumor Model | Tumor Growth Inhibition (TGI %) | Key Observation | Reference |
| No PEG | Anti-FRα ADC | Murine FRα Model | ~11% | Limited efficacy, likely due to poor PK. | [8] |
| PEG2/PEG4 | Anti-FRα ADC | Murine FRα Model | ~35-45% | Improved efficacy with short PEG chains. | [8] |
| PEG8/PEG12/PEG24 | Anti-FRα ADC | Murine FRα Model | ~75-85% | Significantly enhanced efficacy with longer PEG chains. | [8] |
Mandatory Visualization
Caption: General structure of an Antibody-Drug Conjugate with a PEGylated linker.
Caption: Experimental workflow for comparing different length PEG linkers in ADCs.
Caption: Logical relationship between PEG linker length and bioconjugate properties.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADCs with different PEG linker lengths.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of an ADC in killing cancer cells that express the target antigen.
Materials:
-
Target cancer cells
-
96-well plates
-
Cell culture medium
-
ADCs with different PEG linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., SDS-HCl)[9]
Procedure:
-
Cell Seeding: Seed target antigen-positive cells in a 96-well plate at a density of 1,000-10,000 cells/well and allow them to adhere overnight.[5][9]
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linkers. Treat the cells with the ADCs and incubate for a specific duration (e.g., 72-120 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[3][9]
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the ADC concentration.[3]
In Vivo Efficacy Study
This study evaluates the anti-tumor activity of the ADC in a tumor-bearing animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human tumor cells
-
ADCs with different PEG linkers
-
Vehicle control
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the mice.[3][6]
-
Tumor Growth: Allow tumors to reach a specified volume (e.g., 100-200 mm³).[3]
-
Randomization: Randomize the mice into treatment groups.[3][6]
-
ADC Administration: Administer the ADCs and a vehicle control, typically intravenously, at a specified dosing schedule.[3][6]
-
Tumor Measurement: Measure tumor volumes periodically using calipers.[3][6]
-
Data Analysis: Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group. Plot tumor growth curves for the different treatment groups to assess the anti-tumor efficacy of the ADCs.[3]
Size Exclusion Chromatography (SEC) for Aggregation Analysis
This method separates and quantifies monomers, dimers, and higher-order aggregates of a bioconjugate based on their hydrodynamic radius.
Protocol Outline:
-
System Preparation: Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate (B84403) buffer with or without organic modifiers) at a constant flow rate until a stable baseline is achieved.[10]
-
Sample Preparation: Prepare the ADC samples in the mobile phase.[2]
-
Injection: Inject a defined volume of the prepared sample onto the SEC column.[2]
-
Chromatographic Separation: The separation is based on size, with larger aggregates eluting earlier than the monomeric ADC.[2]
-
Data Acquisition: Monitor the eluent at 280 nm using a UV detector.[2]
-
Data Analysis: Integrate the peaks corresponding to aggregates and the monomer to determine the percentage of aggregation.[2]
Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) Determination
This method separates ADC species with different drug-to-antibody ratios based on their hydrophobicity.
Protocol Outline:
-
System Preparation: Equilibrate the HIC column with a high-salt mobile phase (Mobile Phase A).[11]
-
Sample Preparation: Prepare the ADC sample in a suitable buffer.
-
Injection: Inject the prepared sample onto the column.
-
Chromatographic Separation: Apply a linear gradient from the high-salt mobile phase to a low-salt mobile phase (Mobile Phase B) to elute the ADC species. Species with higher DARs are more hydrophobic and will elute later.[11]
-
Data Acquisition: Monitor the eluent at 280 nm using a UV detector.
-
Data Analysis: The area percentage of each peak represents the relative distribution of the particular drug-loaded ADC species. The weighted average DAR is then calculated from the peak areas.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. lcms.cz [lcms.cz]
- 11. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
Validating Boc-PEG5-Sulfonic Acid Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise and reliable validation of bioconjugation is paramount to ensure the efficacy and safety of novel therapeutics and diagnostics. The covalent attachment of polyethylene (B3416737) glycol (PEG) linkers, such as Boc-PEG5-sulfonic acid, can enhance the solubility, stability, and pharmacokinetic properties of biomolecules. This guide provides an objective comparison of mass spectrometry as the gold standard for validating the conjugation of Boc-PEG5-sulfonic acid, alongside alternative analytical techniques, supported by experimental data and detailed protocols.
Mass Spectrometry: The Definitive Method for Conjugation Validation
Mass spectrometry (MS) offers unparalleled accuracy and resolution for confirming the successful conjugation of Boc-PEG5-sulfonic acid to a target biomolecule, such as a protein.[1][2] By precisely measuring the mass-to-charge ratio of the molecules, MS provides direct evidence of the covalent attachment of the PEG linker.[2] The two primary MS-based workflows for this validation are intact mass analysis and peptide mapping.
Intact Mass Analysis involves measuring the mass of the entire protein before and after the conjugation reaction. A successful conjugation will result in a predictable mass increase corresponding to the molecular weight of the Boc-PEG5-sulfonic acid moiety. This method is ideal for determining the degree of PEGylation, i.e., the number of PEG molecules attached to each protein.[2][3]
Peptide Mapping provides more granular information by identifying the specific amino acid residues where the PEG linker has attached. This is achieved by enzymatically digesting the conjugated protein into smaller peptides, which are then analyzed by LC-MS/MS. This technique is crucial for ensuring the site-specificity and consistency of the conjugation reaction.[3]
Comparative Analysis of Mass Spectrometry Techniques
| Technique | Principle | Advantages | Disadvantages |
| ESI-LC/MS | Electrospray ionization coupled with liquid chromatography separates and ionizes molecules from solution. | High sensitivity, suitable for large molecules, allows for online separation of reaction components.[1][3] | Can produce complex spectra with multiple charge states, requiring deconvolution software.[4][5] |
| MALDI-TOF MS | Matrix-assisted laser desorption/ionization creates ions from a solid-phase matrix. | High throughput, tolerant of buffers and salts, provides simple spectra with predominantly singly charged ions.[1] | Lower resolution for large molecules compared to ESI, potential for fragmentation. |
Experimental Workflow & Validation
The following diagram illustrates a typical workflow for the conjugation of Boc-PEG5-sulfonic acid to a protein and its subsequent validation by mass spectrometry.
References
Unveiling the Biological Impact of Butoxycarbonyl-PEG5-sulfonic Acid Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation and targeted therapies, the choice of a chemical linker is a critical determinant of a molecule's ultimate biological activity. This guide provides an in-depth comparison of molecules conjugated with Butoxycarbonyl-PEG5-sulfonic acid, a specialized PEG linker, against other alternatives, supported by established principles and illustrative experimental data from analogous systems.
This compound has emerged as a valuable tool, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting moiety, is not merely a spacer but plays a pivotal role in the efficacy of the final conjugate.
The Advantage of PEGylation in Drug Conjugates
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This modification can lead to:
-
Improved Solubility and Stability: The hydrophilic nature of the PEG chain enhances the water solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs.[1]
-
Reduced Immunogenicity: PEGylation can mask antigenic sites on a therapeutic protein, thereby reducing its potential to elicit an immune response.[1]
-
Prolonged Circulation Time: The increased hydrodynamic volume of PEGylated molecules reduces their renal clearance, leading to a longer half-life in the bloodstream.[1]
However, it is important to note that PEGylation can sometimes lead to reduced biological activity if the PEG chain sterically hinders the interaction of the drug with its target.[2] Furthermore, the potential for the development of anti-PEG antibodies is a consideration in long-term therapies.[3]
This compound: A Closer Look
This compound is a heterobifunctional linker that offers several key features:
-
Boc-Protected Amine: The butoxycarbonyl (Boc) protecting group provides a stable handle for one end of the linker, which can be deprotected under acidic conditions to reveal a primary amine for conjugation.
-
PEG5 Spacer: The five-unit polyethylene glycol chain provides a flexible and hydrophilic spacer. The length of the PEG linker is a critical parameter in PROTAC design, as it dictates the distance and orientation between the target protein and the E3 ligase, which is crucial for the formation of a productive ternary complex.[4]
-
Sulfonic Acid Terminus: The sulfonic acid group is a strong acid that is negatively charged at physiological pH. This can influence the overall physicochemical properties of the conjugate, such as its solubility and cell permeability.
The sulfonic acid group can be used to conjugate the linker to molecules via esterification, halogenation, or other replacement reactions.[5]
Comparative Analysis of Linker Performance in PROTACs
The biological activity of a PROTAC is highly dependent on the nature of its linker. The following table summarizes the general trends observed when comparing PEG linkers, such as this compound, with other common linker types in the context of PROTACs.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Alkyl Chains | Hydrophobic, rigid or flexible depending on saturation | Can provide optimal spacing and rigidity for some target-E3 ligase pairs. | Poor aqueous solubility, may lead to aggregation. |
| PEG Linkers | Hydrophilic, flexible | Improved solubility and cell permeability, reduced non-specific binding.[6] | Can be too flexible, leading to a high entropic penalty for ternary complex formation. Potential for immunogenicity. |
| This compound | Hydrophilic, flexible, with a terminal negative charge | Enhanced water solubility due to both the PEG chain and the sulfonic acid group. The defined length of the PEG5 chain allows for systematic optimization of linker length. The Boc-protected amine allows for controlled, sequential conjugation. | The negative charge of the sulfonic acid may impact cell permeability and interactions with cellular components. |
Experimental Protocols for Evaluating Conjugate Activity
A thorough evaluation of the biological activity of molecules conjugated with this compound, particularly in the context of PROTACs, involves a series of key experiments.
Synthesis and Characterization of the Conjugate
Objective: To synthesize the final conjugate and confirm its identity and purity.
Methodology:
-
Synthesis: The synthesis typically involves the deprotection of the Boc group on this compound to reveal the primary amine. This is followed by coupling to a carboxylic acid-containing molecule (e.g., a target protein ligand) using standard peptide coupling reagents (e.g., HATU, HOBt). The sulfonic acid terminus is then conjugated to the second component (e.g., an E3 ligase ligand).
-
Purification: The crude product is purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Characterization: The structure and purity of the final conjugate are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Biological Evaluation
Objective: To assess the biological activity of the conjugate in a cellular context.
Key Experiments:
-
Target Protein Degradation (for PROTACs):
-
Western Blotting: This is the most common method to quantify the reduction in the levels of the target protein following treatment with the PROTAC. Cells are treated with varying concentrations of the PROTAC for a specific time, after which cell lysates are prepared and subjected to SDS-PAGE and immunoblotting with an antibody specific to the target protein.
-
In-Cell Western/ELISA: These are higher-throughput methods to quantify protein levels in a plate-based format.
-
-
Cell Viability/Proliferation Assays:
-
MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. They are used to determine the cytotoxic or cytostatic effects of the conjugate.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a direct indicator of the number of viable cells.
-
-
Ternary Complex Formation (for PROTACs):
-
Co-immunoprecipitation (Co-IP): This technique can be used to demonstrate the formation of the target protein-PROTAC-E3 ligase complex within cells.
-
Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR): These biophysical techniques can be used to quantify the binding affinities and kinetics of the interactions between the PROTAC, the target protein, and the E3 ligase in a cell-free system.
-
Signaling Pathways and Experimental Workflows
The mechanism of action of PROTACs involves hijacking the ubiquitin-proteasome system (UPS). The following diagrams illustrate the general signaling pathway and a typical experimental workflow for evaluating a PROTAC.
Caption: Mechanism of action of a PROTAC molecule.
Caption: A typical experimental workflow for evaluating a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biochempeg.com [biochempeg.com]
Safety Operating Guide
Proper Disposal of Butoxycarbonyl-PEG5-sulfonic Acid: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a suitable environment to minimize exposure risks.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes of the acidic compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential irritation or burns. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from accidental spills. |
Work Area: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling any vapors or aerosols.
Step-by-Step Disposal Protocol
The disposal of Butoxycarbonyl-PEG5-sulfonic acid must be conducted in strict accordance with local, state, and federal regulations. The following is a general, step-by-step guide for the proper disposal of this and similar acidic chemical compounds.
-
Waste Identification and Segregation:
-
Properly identify the waste as this compound.
-
Segregate this waste from other laboratory waste streams, particularly from bases, oxidizing agents, and reactive metals, to prevent dangerous chemical reactions.
-
-
Neutralization (for small quantities):
-
For very small residual amounts, cautious neutralization can be considered. This should only be performed by trained personnel.
-
Slowly add a weak base, such as a saturated solution of sodium bicarbonate (baking soda) or a 1M solution of sodium hydroxide, to the acidic waste while stirring in a suitable container (e.g., a large beaker).
-
Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is neutral (pH 6-8).
-
Be aware that the neutralization reaction is exothermic and may produce gas (carbon dioxide if using bicarbonate); therefore, perform this step slowly and in a fume hood.
-
-
Containerization:
-
Transfer the neutralized solution or the un-neutralized this compound waste into a dedicated, clearly labeled waste container.
-
The container must be in good condition, compatible with the chemical (e.g., high-density polyethylene (B3416737) - HDPE), and have a securely sealing lid.
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[1]
-
Provide them with a complete and accurate description of the waste.
-
Crucially, never dispose of this compound by flushing it down the drain or mixing it with regular trash. [1] Even if neutralized, the organic components may not be suitable for sewer disposal and can negatively impact aquatic environments.
-
Spill Management
In the event of a spill, adhere to the following procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.
-
Contain the Spill: Use an appropriate absorbent material, such as a chemical spill kit absorbent for acids, to contain the spill. Do not use combustible materials like paper towels on a concentrated spill.
-
Neutralize: Cautiously neutralize the spill by covering it with a suitable neutralizing agent like sodium bicarbonate.
-
Collect and Dispose: Once neutralized, carefully collect the absorbent material and spilled substance using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide is intended for informational purposes and is based on general principles of laboratory safety and chemical waste management. Always consult your institution's specific safety protocols and your local Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities. The toxicological and environmental properties of this compound have not been thoroughly investigated, and therefore, it should be handled with the utmost care.
References
Personal protective equipment for handling Butoxycarbonyl-PEG5-sulfonic acid
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Butoxycarbonyl-PEG5-sulfonic acid in research and drug development environments.
Hazard Identification and Immediate Precautions
This compound is a chemical that combines a sulfonic acid group with a polyethylene (B3416737) glycol (PEG) linker and a butoxycarbonyl protecting group. Sulfonic acids are typically strong acids and can be corrosive, causing severe skin burns and eye damage upon contact.[1][2][3] Inhalation of vapors or dust can irritate the respiratory system.[1] Therefore, it is crucial to handle this compound with appropriate care to avoid direct contact and inhalation.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on general guidelines for handling acidic and potentially irritating chemicals.[4][5]
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[1][2] | To protect eyes from splashes and airborne particles.[4] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[2][4] A chemical-resistant apron or lab coat.[1][4] | To prevent skin contact and contamination of personal clothing.[4] |
| Respiratory Protection | Work in a certified chemical fume hood.[4] A NIOSH-approved respirator with acid gas cartridges may be required if handling outside a fume hood or if dust/aerosols are generated.[4] | To protect against the inhalation of harmful dust, fumes, or vapors.[4] |
| Foot Protection | Closed-toe shoes.[4] | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing risks.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.[4]
-
Verify that an emergency eyewash station and safety shower are accessible.[4]
-
Gather all necessary PPE and ensure it is in good condition.
-
Have spill control materials, such as an acid neutralizer (e.g., sodium bicarbonate), readily available.[2]
-
-
Handling:
-
Post-Handling:
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[3][7] Do not mix with incompatible waste streams.
-
Disposal of Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste.[7] After rinsing, deface the label on the container before disposing of it as regular waste, in accordance with institutional guidelines.[7]
-
Final Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal service.[3][7]
Experimental Protocols
Detailed experimental protocols should be developed and reviewed by the principal investigator and the institutional safety office. These protocols should incorporate the safety measures outlined in this document and be specific to the experimental procedures being performed.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
